2,3,5,6-Tetrafluoroisonicotinic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3,5,6-tetrafluoropyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HF4NO2/c7-2-1(6(12)13)3(8)5(10)11-4(2)9/h(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMDBAYDZHUEHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=NC(=C1F)F)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HF4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380245 | |
| Record name | 2,3,5,6-Tetrafluoroisonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2875-10-7 | |
| Record name | 2,3,5,6-Tetrafluoroisonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2,3,5,6-Tetrafluoroisonicotinic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,5,6-Tetrafluoroisonicotinic acid is a fluorinated heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. Its unique electronic properties, arising from the presence of four electron-withdrawing fluorine atoms on the pyridine ring, make it a valuable building block for the synthesis of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 2,3,5,6-tetrafluoroisonicotinic acid, offering insights for researchers and professionals in drug discovery and chemical development.
Physicochemical Properties
2,3,5,6-Tetrafluoroisonicotinic acid is a white to off-white solid at room temperature. The high degree of fluorination significantly influences its physical and chemical characteristics.
| Property | Value |
| CAS Number | 2875-10-7 |
| Molecular Formula | C₆HF₄NO₂ |
| Molecular Weight | 195.07 g/mol |
| Melting Point | 98-100 °C |
| Boiling Point | 336.3 °C at 760 mmHg |
| Density | 1.741 g/cm³ |
Table 1: Physical Properties of 2,3,5,6-Tetrafluoroisonicotinic Acid.[1]
The electron-withdrawing nature of the fluorine atoms increases the acidity of the carboxylic acid group compared to its non-fluorinated analog, isonicotinic acid. This enhanced acidity can be advantageous in forming stable salts and in modulating the pharmacokinetic properties of drug candidates.
Synthesis of 2,3,5,6-Tetrafluoroisonicotinic Acid
A common and efficient method for the synthesis of 2,3,5,6-tetrafluoroisonicotinic acid involves the hydrolysis of 2,3,5,6-tetrafluoro-4-cyanopyridine (tetrafluoroisonicotinonitrile). This reaction proceeds under acidic or basic conditions, where the nitrile group is converted to a carboxylic acid.
Experimental Protocol: Hydrolysis of 2,3,5,6-Tetrafluoro-4-cyanopyridine
This protocol outlines a general procedure for the acidic hydrolysis of the nitrile precursor.
Materials:
-
2,3,5,6-Tetrafluoro-4-cyanopyridine
-
Concentrated Sulfuric Acid
-
Water
-
Sodium Bicarbonate (or other suitable base)
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2,3,5,6-tetrafluoro-4-cyanopyridine in a mixture of concentrated sulfuric acid and water.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature and carefully pour it over crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude 2,3,5,6-tetrafluoroisonicotinic acid.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure product.
Spectroscopic Characterization
The structure of 2,3,5,6-tetrafluoroisonicotinic acid can be confirmed by various spectroscopic techniques.
| Spectroscopic Data | |
| ¹H NMR | A single broad singlet in the downfield region corresponding to the acidic proton of the carboxylic acid. |
| ¹³C NMR | Signals corresponding to the four distinct fluorine-bearing carbons of the pyridine ring and the carbonyl carbon of the carboxylic acid. The chemical shifts will be significantly influenced by the strong electron-withdrawing effect of the fluorine atoms. |
| ¹⁹F NMR | Two distinct signals are expected for the fluorine atoms at the 2,6- and 3,5-positions due to their different chemical environments relative to the nitrogen atom and the carboxylic acid group. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carboxylic acid, and C-F stretching vibrations. |
| Mass Spectrometry (MS) | The molecular ion peak (M+) corresponding to the molecular weight of the compound (195.07 g/mol ). |
Table 2: Expected Spectroscopic Data for 2,3,5,6-Tetrafluoroisonicotinic Acid.
Chemical Reactivity and Applications
The highly electron-deficient nature of the tetrafluoropyridine ring dictates its reactivity. The primary mode of reaction is nucleophilic aromatic substitution (SNAr), where a nucleophile displaces one of the fluorine atoms.
Nucleophilic Aromatic Substitution (SNAr)
The fluorine atoms on the pyridine ring are susceptible to substitution by a variety of nucleophiles, including amines, alkoxides, and thiols. The position of substitution is influenced by the electronic effects of the ring nitrogen and the carboxylic acid group. Generally, the 4-position in pentafluoropyridine is the most activated towards nucleophilic attack.[2][3] In 2,3,5,6-tetrafluoroisonicotinic acid, the fluorine atoms at the 2- and 6-positions (ortho to the nitrogen) are generally the most susceptible to substitution.
This reactivity is a powerful tool for the synthesis of a diverse range of derivatives. By choosing the appropriate nucleophile, researchers can introduce various functional groups to tailor the properties of the molecule for specific applications.
Applications in Drug Discovery
2,3,5,6-Tetrafluoroisonicotinic acid and its derivatives are valuable scaffolds in drug discovery. The incorporation of a fluorinated pyridine ring can enhance metabolic stability, improve binding affinity to target proteins, and modulate the physicochemical properties of a drug candidate.
-
Kinase Inhibitors: The pyridine core can serve as a hinge-binding motif in kinase inhibitors, with the substituted positions providing vectors for exploring different regions of the ATP-binding pocket.
-
Enzyme Inhibitors: The carboxylic acid functionality can act as a key interaction point with active site residues of various enzymes.
-
Bioisosteric Replacement: The tetrafluoropyridinyl group can be used as a bioisostere for other aromatic or heteroaromatic rings to fine-tune the pharmacological profile of a lead compound.
Use as a Linker and in Bioconjugation
The carboxylic acid group of 2,3,5,6-tetrafluoroisonicotinic acid can be readily activated to form esters or amides. This allows for its use as a linker to connect different molecular fragments or to attach to biomolecules such as proteins and peptides. The tetrafluorophenyl ester of a related compound, 6-[(18)F]fluoronicotinic acid, has been utilized as a prosthetic group for the efficient labeling of biomolecules with fluorine-18 for positron emission tomography (PET).[4]
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling 2,3,5,6-tetrafluoroisonicotinic acid. It is important to consult the specific Material Safety Data Sheet (MSDS) for detailed information.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood.
-
Inhalation: Avoid inhaling dust or vapors.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush with copious amounts of water.
-
Storage: Store in a cool, dry place away from incompatible materials.
For related compounds such as 2,3,5-trichloroisonicotinic acid, the hazards include being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[5] Similar hazards should be anticipated for the tetrafluorinated analogue until a specific MSDS is consulted.
Conclusion
2,3,5,6-Tetrafluoroisonicotinic acid is a versatile and valuable building block for chemists in both academia and industry. Its unique electronic properties and reactivity profile, dominated by nucleophilic aromatic substitution, provide a platform for the synthesis of a wide array of functionalized molecules. Its application in drug discovery as a scaffold for bioactive compounds and in bioconjugation highlights its importance in the development of new technologies and therapeutics. A thorough understanding of its synthesis, properties, and reactivity is crucial for harnessing its full potential in chemical research and development.
References
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One step radiosynthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(18)F]F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. synquestlabs.com [synquestlabs.com]
A Senior Application Scientist's Guide to the Synthesis of 2,3,5,6-Tetrafluoroisonicotinic Acid
Executive Summary
2,3,5,6-Tetrafluoroisonicotinic acid is a pivotal fluorinated building block in medicinal chemistry and materials science. Its rigid, electron-deficient pyridine core, decorated with a carboxylic acid functional handle, makes it an essential component in the design of novel pharmaceuticals and advanced polymers. This technical guide provides an in-depth exploration of the primary synthetic pathways to this valuable compound. Authored from the perspective of a senior application scientist, this document moves beyond simple procedural lists to elucidate the underlying chemical principles, justify experimental choices, and present self-validating protocols for researchers, scientists, and drug development professionals. We will dissect the most prevalent and efficient synthesis route, proceeding from pentafluoropyridine via a nitrile intermediate, and explore viable alternative methodologies, offering a comparative analysis to guide strategic synthetic planning.
Introduction: The Strategic Importance of 2,3,5,6-Tetrafluoroisonicotinic Acid
The incorporation of fluorine into organic molecules can profoundly alter their physicochemical and biological properties, enhancing metabolic stability, binding affinity, and lipophilicity. The title compound, 2,3,5,6-tetrafluoroisonicotinic acid, is a quintessential example of a high-value fluorinated heterocyclic intermediate. The tetrafluorinated pyridine ring is strongly electron-withdrawn, which significantly lowers the pKa of the isonicotinic acid compared to its non-fluorinated analog, influencing its behavior in biological systems and its reactivity in subsequent chemical transformations.
This guide focuses on providing a robust and practical understanding of its synthesis, grounded in established chemical literature and practical laboratory experience. The methodologies discussed are chosen for their reliability, scalability, and the accessibility of their starting materials.
Core Synthesis Pathways: A Mechanistic and Practical Overview
The synthesis of 2,3,5,6-tetrafluoroisonicotinic acid is dominated by strategies that leverage the unique reactivity of highly fluorinated pyridine systems. The primary routes involve the functionalization of a pre-formed tetrafluoropyridine ring at the 4-position.
Pathway A: The Preeminent Route via Nitrile Hydrolysis
This two-step pathway is the most widely employed and reliable method for preparing 2,3,5,6-tetrafluoroisonicotinic acid. It begins with the nucleophilic aromatic substitution (SNAr) on pentafluoropyridine, followed by the hydrolysis of the resulting nitrile intermediate.
Overall Transformation:
Caption: The primary synthesis route from pentafluoropyridine.
Step 1: Synthesis of 2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile
-
Mechanistic Rationale: Pentafluoropyridine is highly susceptible to nucleophilic attack.[1] The fluorine atoms are strongly electron-withdrawing, activating the ring for SNAr reactions. The attack preferentially occurs at the 4-position (para to the nitrogen). This regioselectivity is driven by the superior ability of the para-position to stabilize the negative charge of the Meisenheimer intermediate through resonance involving the ring nitrogen. This makes the C-F bond at the 4-position the most labile.[2][3]
-
Experimental Causality: The reaction is typically performed with sodium or potassium cyanide in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. These solvents are crucial as they effectively solvate the cation (Na⁺ or K⁺) while leaving the cyanide anion (CN⁻) relatively "bare" and highly nucleophilic. Heat is applied to overcome the activation energy of the reaction.
Step 2: Hydrolysis of 2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile
-
Mechanistic Rationale: The nitrile group (-C≡N) is hydrolyzed to a carboxylic acid (-COOH) under strong acidic conditions. The mechanism involves the initial protonation of the nitrile nitrogen, making the carbon atom more electrophilic and susceptible to attack by water. A series of proton transfers and tautomerization steps leads first to a primary amide intermediate, which is then further hydrolyzed to the final carboxylic acid and an ammonium salt.
-
Experimental Causality: A mixture of concentrated sulfuric acid and water is a common and effective reagent for this transformation. The high temperature provides the necessary energy for both hydrolysis steps. The reaction progress can be monitored by the cessation of ammonia evolution.
Pathway B: Side-Chain Oxidation
An alternative, though less common, pathway involves the oxidation of a 4-alkyl-2,3,5,6-tetrafluoropyridine, most commonly the 4-methyl derivative.
Overall Transformation:
Caption: Alternative synthesis via side-chain oxidation.
-
Mechanistic Rationale: The methyl group is oxidized to a carboxylic acid. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are required to effect this transformation on the electron-deficient pyridine ring. The reaction proceeds through a series of oxidative steps, likely involving a benzyl-like radical intermediate that is subsequently oxidized.
-
Experimental Causality: The choice of oxidizing agent and reaction conditions is critical. These reactions can be vigorous and may require careful temperature control. The work-up procedure involves removing the oxidant byproducts (e.g., MnO₂) before isolating the carboxylic acid product. This route's viability is often dependent on the commercial availability and cost of the 4-methyl-2,3,5,6-tetrafluoropyridine starting material. The general principle of oxidizing methyl-pyridines to their corresponding carboxylic acids is a well-established transformation in heterocyclic chemistry.[4]
Comparative Analysis of Synthesis Pathways
The choice of synthetic route depends on factors such as starting material cost, scalability, and available equipment. The nitrile hydrolysis pathway is generally preferred for its high yields and reliability.
| Feature | Pathway A: Nitrile Hydrolysis | Pathway B: Side-Chain Oxidation |
| Starting Material | Pentafluoropyridine | 4-Methyl-2,3,5,6-tetrafluoropyridine |
| Reagent Toxicity | High (Cyanide salts) | Moderate to High (Permanganate, Chromium) |
| Number of Steps | 2 | 1 |
| Typical Overall Yield | Good to Excellent | Moderate to Good |
| Scalability | Well-established and scalable | Can present challenges with exotherms and waste |
| Key Advantage | High reliability, clean conversion | Fewer synthetic steps |
Detailed Experimental Protocol: Pathway A
This section provides a self-validating, step-by-step protocol for the synthesis of 2,3,5,6-tetrafluoroisonicotinic acid via the nitrile hydrolysis route.
Workflow Diagram
Caption: Step-by-step experimental workflow for the two-step synthesis.
Step 1: Synthesis of 2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile[5][6]
-
Materials & Reagents:
-
Pentafluoropyridine (1.0 eq)
-
Sodium Cyanide (1.2 eq)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Magnesium sulfate, anhydrous
-
-
Protocol:
-
Setup: To a dry three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add sodium cyanide (1.2 eq) and anhydrous DMF.
-
Reaction: Stir the suspension and add pentafluoropyridine (1.0 eq) dropwise at room temperature. After the addition is complete, heat the reaction mixture to 80-100 °C.
-
Monitoring: The reaction progress can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC) until the pentafluoropyridine is consumed (typically 4-8 hours).
-
Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing cold water. Extract the aqueous phase with diethyl ether (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude nitrile. The product, 2,3,5,6-tetrafluoro-4-pyridinecarbonitrile, is often a solid with a melting point around 66-68 °C and can be purified further by recrystallization if necessary.
-
Step 2: Hydrolysis to 2,3,5,6-Tetrafluoroisonicotinic Acid
-
Materials & Reagents:
-
2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile (1.0 eq)
-
Sulfuric acid, concentrated (e.g., 98%)
-
Deionized water
-
Ice
-
-
Protocol:
-
Setup: In a round-bottom flask, carefully prepare a solution of 70-80% sulfuric acid in water. Caution: This is highly exothermic; add acid to water slowly with cooling.
-
Reaction: Add the 2,3,5,6-tetrafluoro-4-pyridinecarbonitrile (1.0 eq) to the sulfuric acid solution. Heat the mixture to reflux (typically 120-140 °C) and maintain for 12-24 hours. The reaction is complete when the starting material is no longer detectable.
-
Isolation: Carefully and slowly pour the hot reaction mixture onto crushed ice. A white precipitate of the product should form.
-
Purification: Allow the mixture to stand in an ice bath to complete precipitation. Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove residual acid.
-
Drying: Dry the purified 2,3,5,6-tetrafluoroisonicotinic acid in a vacuum oven to a constant weight. The final product should be a white crystalline solid.
-
Conclusion
The synthesis of 2,3,5,6-tetrafluoroisonicotinic acid is most effectively achieved through a robust two-step sequence involving the cyanation of pentafluoropyridine followed by acidic hydrolysis of the nitrile intermediate. This pathway offers high yields, operational simplicity, and scalability, making it the preferred method in both academic and industrial settings. Understanding the mechanistic underpinnings of the SNAr reaction on the perfluorinated ring is key to appreciating the efficiency and regioselectivity of the initial step. While alternative routes like side-chain oxidation exist, the nitrile hydrolysis pathway remains the gold standard, providing a reliable supply of this critical building block for advancing drug discovery and materials science.
References
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Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules. Available at: [Link]
-
A Simple and Efficient Route for Preparing 2,3,5,6-tetraaminopyridine Hydrochloride Salt. Journal of the Brazilian Chemical Society. Available at: [Link]
-
Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. RSC Advances. Available at: [Link]
-
Heterocyclic polyfluoro-compounds. Part XV. Synthesis of tetrafluoropyridine-4-sulphonic acid and related sulphur-containing derivatives of pentafluoropyridine. Journal of the Chemical Society C: Organic. Available at: [Link]
- Process for the preparation of 2,3,5,6-tetrafluorobenzoic acid. Google Patents.
- Oxidation of methyl-pyridines. Google Patents.
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A new route to 2,3,5,6-tetrafluoroterephthal aldehyde and its chemical transformation. ScienceDirect. Available at: [Link]
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Magic's Reason: An Anthropology of Analogy. DOKUMEN.PUB. Available at: [Link]
- Synthesis method for 2,3,5,6-tetrafluorophenol. Google Patents.
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Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. National Institutes of Health. Available at: [Link]
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Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol. ResearchGate. Available at: [Link]
- Method for producing 2,3,5,6-tetrafluoropyridine. Google Patents.
-
Teichoic acids: synthesis and applications. Chemical Society Reviews. Available at: [Link]
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Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. ResearchGate. Available at: [Link]
-
Reactions of Polyhalopyridines. 16. Synthesis and Reactions of 2,3,5,6-Tetrafluoro-4-perfluoroalkylthiopyridines. ResearchGate. Available at: [Link]
-
Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol. National Institutes of Health. Available at: [Link]
-
Synthesis and Characterization of 2,3,5,6-Tetraphenylpyrazine-N, N-Dioxide: New Nitrone Dimer Species. ResearchGate. Available at: [Link]
-
2,3,5,6-Tetrafluoro-4-(oxetan-3-yloxy)pyridine. National Institutes of Health. Available at: [Link]
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The Mediterranean metaphor and Léon Metchnikoff's Great Historical Rivers: anarchist geographies of water-land hybridity. ResearchGate. Available at: [Link]
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- 3. Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US2818378A - Oxidation of methyl-pyridines - Google Patents [patents.google.com]
A Technical Guide to the Spectroscopic Characterization of 2,3,5,6-Tetrafluoroisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,5,6-Tetrafluoroisonicotinic acid, a fluorinated derivative of pyridine-4-carboxylic acid, represents a valuable building block in medicinal chemistry and materials science. The introduction of fluorine atoms can significantly alter the physicochemical properties of organic molecules, including their acidity, lipophilicity, and metabolic stability. A thorough spectroscopic characterization is therefore essential for the unambiguous identification and quality control of this compound. This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2,3,5,6-tetrafluoroisonicotinic acid, complete with predicted spectral features, detailed experimental protocols, and a comprehensive analysis of the expected results.
Predicted Spectroscopic Data
Due to the highly electronegative nature of the fluorine substituents and the electron-withdrawing effect of the carboxylic acid group, the spectroscopic data for 2,3,5,6-tetrafluoroisonicotinic acid is expected to exhibit distinct features. The following table summarizes the predicted chemical shifts and key spectral characteristics based on data from structurally similar compounds and established spectroscopic principles.
| Spectroscopic Technique | Predicted Data |
| ¹H NMR | A broad singlet for the carboxylic acid proton is anticipated in the downfield region (typically >10 ppm), the exact chemical shift being dependent on the solvent and concentration. |
| ¹³C NMR | Five distinct signals are expected, corresponding to the six carbon atoms in the molecule. Due to the molecule's symmetry, C2 and C6, as well as C3 and C5, are chemically equivalent. The carbonyl carbon of the carboxylic acid will appear at the lowest field. The carbon atoms directly bonded to fluorine will exhibit large ¹JCF coupling constants. |
| ¹⁹F NMR | Two distinct signals are expected for the two pairs of chemically equivalent fluorine atoms (F2/F6 and F3/F5). These will likely appear as complex multiplets due to F-F coupling. |
| IR Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~3000 cm⁻¹), the C=O stretch of the carbonyl group (~1700 cm⁻¹), and C-F stretching vibrations (in the 1000-1300 cm⁻¹ region) are predicted. |
| Mass Spectrometry | The mass spectrum should show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns may involve the loss of CO₂, COOH, and fluorine atoms. |
Experimental Protocols
The following protocols outline the steps for acquiring high-quality NMR, IR, and MS data for 2,3,5,6-tetrafluoroisonicotinic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A detailed workflow for the preparation and analysis of NMR samples is depicted below.
Caption: Workflow for NMR Data Acquisition and Processing.
Detailed Steps:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of 2,3,5,6-tetrafluoroisonicotinic acid.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), which is capable of dissolving the polar carboxylic acid.[1][2]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
Transfer the resulting solution into a clean, dry 5 mm NMR tube.
-
-
Data Acquisition:
-
Data Processing:
-
Process the raw data using appropriate software. This typically involves Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra using the signal from the internal standard (TMS at 0 ppm for ¹H and ¹³C).
-
Integrate the signals in the ¹H and ¹⁹F spectra to determine the relative number of nuclei.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to elucidate the molecular structure.
-
Infrared (IR) Spectroscopy
The following diagram illustrates the procedure for obtaining an IR spectrum.
Caption: Workflow for IR Data Acquisition and Analysis.
Detailed Steps:
-
Sample Preparation:
-
For Attenuated Total Reflectance (ATR) IR spectroscopy, place a small amount of the solid 2,3,5,6-tetrafluoroisonicotinic acid directly onto the ATR crystal.
-
-
Data Acquisition:
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Collect the IR spectrum of the sample.
-
-
Data Processing and Analysis:
Mass Spectrometry (MS)
The workflow for mass spectrometry analysis is outlined below.
Caption: Workflow for Mass Spectrometry Data Acquisition.
Detailed Steps:
-
Sample Preparation:
-
Dissolve a small amount of 2,3,5,6-tetrafluoroisonicotinic acid in a suitable volatile solvent, such as methanol.
-
-
Data Acquisition:
-
Introduce the sample solution into the mass spectrometer.
-
Ionize the sample using an appropriate technique. Electrospray ionization (ESI) is suitable for polar molecules like carboxylic acids, while electron ionization (EI) can also be used.[7]
-
The instrument will separate the resulting ions based on their mass-to-charge ratio (m/z).
-
-
Data Processing and Analysis:
-
The software will generate a mass spectrum, which is a plot of ion intensity versus m/z.
-
Identify the molecular ion peak to confirm the molecular weight of the compound.
-
Analyze the fragmentation pattern to gain further structural information.
-
Data Analysis and Interpretation
A thorough analysis of the spectroscopic data is crucial for the complete characterization of 2,3,5,6-tetrafluoroisonicotinic acid.
NMR Spectra Analysis
-
¹H NMR: The spectrum is expected to be simple, with a single, broad resonance for the acidic proton of the carboxylic acid group. Its chemical shift will be highly dependent on the solvent and concentration due to hydrogen bonding.[2][8]
-
¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display five signals. The signal for the carbonyl carbon (C=O) will be the most downfield. The four aromatic carbons will show characteristic chemical shifts influenced by the fluorine substituents. The carbon atoms directly bonded to fluorine will appear as doublets due to one-bond C-F coupling (¹JCF). The magnitude of these coupling constants provides valuable structural information.
-
¹⁹F NMR: The ¹⁹F NMR spectrum is expected to show two main signals, as the fluorines at positions 2 and 6 are chemically equivalent, as are the fluorines at positions 3 and 5. These signals will likely be complex multiplets due to three-bond (³JFF) and four-bond (⁴JFF) fluorine-fluorine couplings.[9][10] The analysis of these coupling patterns can confirm the substitution pattern of the pyridine ring.
IR Spectrum Analysis
The IR spectrum will provide clear evidence for the key functional groups present in the molecule:
-
O-H Stretch: A broad absorption band in the region of 3300-2500 cm⁻¹ is characteristic of the O-H stretching vibration of a carboxylic acid, which is broadened due to hydrogen bonding.[5][6]
-
C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ corresponds to the C=O stretching vibration of the carboxylic acid. Conjugation with the aromatic ring may shift this band to a slightly lower wavenumber.
-
C-F Stretches: Strong absorption bands in the fingerprint region, typically between 1300 cm⁻¹ and 1000 cm⁻¹, are indicative of C-F stretching vibrations.[11]
-
Aromatic C=C and C=N Stretches: Medium to weak absorptions in the 1600-1450 cm⁻¹ region are characteristic of the aromatic ring stretching vibrations.
Mass Spectrum Analysis
The mass spectrum provides information about the molecular weight and fragmentation of the molecule.
-
Molecular Ion Peak (M⁺): The presence of a peak at the calculated molecular weight of 2,3,5,6-tetrafluoroisonicotinic acid (195.06 g/mol ) confirms the identity of the compound.
-
Fragmentation Pattern: Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (•OH, M-17), a carboxyl group (•COOH, M-45), or carbon dioxide (CO₂, M-44) after rearrangement. For this specific molecule, the loss of fluorine atoms or HF may also be observed.
Conclusion
The comprehensive spectroscopic analysis of 2,3,5,6-tetrafluoroisonicotinic acid using NMR, IR, and MS provides a detailed and unambiguous characterization of its molecular structure. The predicted data and experimental protocols outlined in this guide serve as a valuable resource for researchers working with this and other fluorinated compounds. A thorough understanding of these spectroscopic techniques and the interpretation of the resulting data is fundamental to ensuring the quality and purity of materials used in scientific research and development.
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2,3,5,6-Tetrafluoroisonicotinic acid CAS number 2875-10-7
An In-Depth Technical Guide to 2,3,5,6-Tetrafluoroisonicotinic Acid (CAS 2875-10-7): A Versatile Fluorinated Building Block for Advanced Chemical Synthesis
Introduction
2,3,5,6-Tetrafluoroisonicotinic acid, registered under CAS number 2875-10-7, is a pivotal chemical intermediate characterized by a highly fluorinated pyridine ring appended with a carboxylic acid group at the 4-position.[1][2] The strategic placement of four electron-withdrawing fluorine atoms dramatically influences the electronic properties of the pyridine core, rendering it exceptionally electron-deficient. This unique electronic nature, combined with the reactive carboxylic acid handle, establishes the compound as a highly versatile building block for researchers, particularly in the fields of medicinal chemistry, drug discovery, and advanced materials science. Its utility spans from the synthesis of complex active pharmaceutical ingredients (APIs) to the development of specialized bioconjugation reagents and imaging probes.[3][4] This guide provides a comprehensive technical overview of its properties, reactivity, applications, and handling protocols for professionals in scientific research and development.
Chapter 1: Core Physicochemical Properties
A thorough understanding of the physical and chemical properties of 2,3,5,6-Tetrafluoroisonicotinic acid is fundamental for its effective use in experimental design. The high degree of fluorination significantly impacts its molecular weight, melting point, and solubility characteristics compared to its non-fluorinated analogue, isonicotinic acid.
Caption: Chemical structure of 2,3,5,6-Tetrafluoroisonicotinic acid.
Table 1: Physicochemical Data
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 2875-10-7 | [1] |
| Molecular Formula | C₆HF₄NO₂ | [1][2] |
| Molecular Weight | 195.07 g/mol | [1][2] |
| Melting Point | 98-100 °C | [1] |
| Boiling Point | 336.3 °C at 760 mmHg | [1] |
| Density | 1.741 g/cm³ | [1] |
| SMILES | C1(=C(C(=NC(=C1F)F)F)F)C(=O)O | [1] |
| Appearance | White to off-white crystalline solid | Commercially available |
Chapter 2: Synthesis and Chemical Reactivity
Synthesis Overview
The synthesis of 2,3,5,6-tetrafluoroisonicotinic acid is not trivial and typically involves multi-step sequences starting from highly fluorinated or chlorinated pyridine precursors. Industrial routes often leverage halogen exchange (HALEX) reactions or electrochemical fluorination (ECF) on simpler pyridine derivatives, followed by functional group manipulations to introduce the carboxylic acid moiety. Due to the specialized nature of these processes, a detailed protocol is beyond the scope of a standard laboratory setup. The compound is readily available from numerous chemical suppliers.[5]
Core Reactivity
The chemical behavior of this molecule is dominated by two key features: the electrophilic nature of the pyridine ring and the classic reactivity of the carboxylic acid group.
-
Electron-Deficient Pyridine Ring: The four fluorine atoms act as powerful inductive electron-withdrawing groups. This effect significantly lowers the electron density of the aromatic ring, making it susceptible to nucleophilic aromatic substitution (SNAr). While the fluorine atoms themselves can be displaced by strong nucleophiles under forcing conditions, this pathway is less common in synthetic applications compared to reactions at the carboxyl group. More importantly, the electron-deficient nature enhances the acidity of the carboxylic acid proton.
-
Carboxylic Acid Group: This functional group is the primary site of reactivity for its use as a building block.
-
Acidity: The pKa of the carboxylic acid is notably lower (more acidic) than that of standard benzoic or isonicotinic acids due to the strong electron-withdrawing nature of the perfluorinated ring. This enhanced acidity can influence reaction conditions and catalyst choice.
-
Amide Bond Formation: The most common application involves the formation of amide bonds. The carboxylic acid can be readily coupled with primary and secondary amines using standard peptide coupling reagents (e.g., EDC, HATU, HOBt) to form stable amide linkages.
-
Esterification: It undergoes esterification with alcohols, typically under acidic catalysis (e.g., triflic acid) or via conversion to a more reactive intermediate like an acid chloride.[6]
-
Activated Esters: The acid can be converted into various "activated esters," such as N-hydroxysuccinimide (NHS) or tetrafluorophenyl (TFP) esters. These intermediates are highly efficient acylating agents that react cleanly with nucleophiles like amines, making them ideal for bioconjugation.[3]
-
Chapter 3: Key Applications in Research and Drug Development
The unique properties of 2,3,5,6-tetrafluoroisonicotinic acid make it a valuable tool in modern chemical and biological research.
Medicinal Chemistry & Drug Design
Fluorinated heterocyclic scaffolds are highly sought after in drug discovery. The introduction of fluorine atoms can enhance several key drug-like properties:
-
Metabolic Stability: The C-F bond is exceptionally strong, often blocking sites of oxidative metabolism and thereby increasing the half-life of a drug candidate.
-
Binding Affinity: Fluorine can engage in favorable intermolecular interactions within a protein's active site, such as hydrogen bonding or dipole-dipole interactions, potentially increasing binding affinity and potency.[7]
-
Lipophilicity and Permeability: Strategic fluorination can modulate a molecule's lipophilicity, which is critical for controlling its absorption, distribution, metabolism, and excretion (ADME) profile.[8]
This building block provides a robust scaffold for synthesizing novel inhibitors and modulators for various biological targets, including kinases and receptors.[9][10][11]
Bioconjugation and PET Imaging
One of the most powerful applications of this scaffold is in the creation of reagents for labeling biomolecules. By converting the carboxylic acid to an activated TFP ester, it becomes a highly efficient tool for attaching the tetrafluoropyridinyl moiety to proteins, peptides, or antibodies. A closely related derivative, 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester, serves as a prosthetic group for introducing the positron-emitting isotope Fluorine-18 onto biomolecules for Positron Emission Tomography (PET) imaging.[3] This demonstrates the utility of the tetrafluorinated ring system in creating stable, high-yield conjugation reagents for sensitive biological applications.[3]
Chapter 4: Experimental Protocol: Amide Coupling via Activated Ester
This protocol describes a general two-step procedure for coupling 2,3,5,6-tetrafluoroisonicotinic acid to a generic primary amine (R-NH₂), mimicking the N-terminus of a peptide or a lysine side chain.
Workflow: Amide Bond Formation
Caption: Workflow for the activation and coupling of the title compound.
Step-by-Step Methodology
Part 1: Formation of the N-Hydroxysuccinimide (NHS) Activated Ester
-
Preparation: In a dry, nitrogen-flushed round-bottom flask, dissolve 1.0 equivalent of 2,3,5,6-tetrafluoroisonicotinic acid in anhydrous dimethylformamide (DMF).
-
Addition of Reagents: Add 1.1 equivalents of N-hydroxysuccinimide (NHS) and 1.2 equivalents of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) to the solution.
-
Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting acid is consumed.
-
Work-up (Optional): The resulting solution containing the activated NHS-ester can often be used directly in the next step without purification.
Part 2: Coupling with a Primary Amine
-
Preparation: In a separate flask, dissolve 1.0 equivalent of the primary amine substrate (R-NH₂) in DMF. Add 2.0-3.0 equivalents of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to neutralize any amine salts and scavenge the acid produced during the reaction.
-
Coupling Reaction: Slowly add the solution of the NHS-activated ester from Part 1 to the amine solution.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor for the formation of the desired amide product.
-
Purification: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). The crude product should be purified using standard techniques such as flash column chromatography or preparative HPLC to yield the pure amide.
Chapter 5: Spectroscopic Profile
Characterization of 2,3,5,6-tetrafluoroisonicotinic acid and its derivatives relies on standard spectroscopic methods.
-
¹H NMR: A single, broad singlet is expected in the downfield region (>10 ppm) corresponding to the acidic carboxylic acid proton. This signal will disappear upon D₂O exchange.
-
¹⁹F NMR: The spectrum will be complex due to the two distinct fluorine environments (F2/F6 and F3/F5) and their coupling to each other. Two sets of multiplets are expected.
-
¹³C NMR: Six distinct carbon signals are expected. The carbons bonded to fluorine will appear as doublets or more complex multiplets due to C-F coupling. The carboxyl carbon will be the most downfield signal, typically around 160-170 ppm.
-
Infrared (IR) Spectroscopy: Key vibrational bands include a broad O-H stretch (around 2500-3300 cm⁻¹), a sharp and strong C=O stretch for the carboxylic acid (around 1700-1730 cm⁻¹), and strong C-F stretching vibrations (around 1100-1300 cm⁻¹).
Chapter 6: Safety and Handling
Proper handling of 2,3,5,6-tetrafluoroisonicotinic acid is essential to ensure laboratory safety. The following guidelines are based on available safety data sheets.[12][13]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[12][14]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12][14] Avoid contact with skin, eyes, and clothing.[13] Wash hands thoroughly after handling.[12] Keep away from heat and open flames.[12]
-
First Aid Measures:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with plenty of water.[13]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[13]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[15]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[14]
Conclusion
2,3,5,6-Tetrafluoroisonicotinic acid is more than just a chemical intermediate; it is a high-performance building block that empowers chemists to access novel molecular architectures. Its defining features—a highly electron-deficient aromatic core and a versatile carboxylic acid handle—make it an indispensable tool in the rational design of pharmaceuticals, the development of sophisticated PET imaging agents, and the construction of advanced materials. A firm grasp of its reactivity, properties, and handling requirements allows researchers to fully leverage its potential in pushing the boundaries of chemical and biological science.
References
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2,3,5,6-Tetrafluoroisonicotinic acid | C6H F4 N O2. (n.d.). BuyersGuideChem. Retrieved from [Link]
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Richter, S., Wuest, M., Bergman, C., & Wuest, F. (2010). One step radiosynthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(18)F]F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18. Journal of Medicinal Chemistry, 53(4), 1732–1740. Retrieved from [Link]
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Product information, 2,3,5,6-Tetrafluoroisonicotinic acid. (n.d.). P&S Chemicals. Retrieved from [Link]
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A new route to 2,3,5,6-tetrafluoroterephthal aldehyde and its chemical transformation. (2025). Various sources. Retrieved from [Link]
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2,3,5,6-Tetrafluoroanisole. (n.d.). NIST WebBook. Retrieved from [Link]
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A Simple and Efficient Route for Preparing 2,3,5,6-Tetraaminopyridine Hydrochloride Salt. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]
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Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. (n.d.). PMC - PubMed Central. Retrieved from [Link]
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Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. (n.d.). PubMed Central. Retrieved from [Link]
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Synthesis, in Vitro Pharmacology, Structure−Activity Relationships, and Pharmacokinetics of 3-Alkoxy-2-amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic Acid Derivatives as Potent and Selective Group II Metabotropic Glutamate Receptor Antagonists. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (n.d.). MDPI. Retrieved from [Link]
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Properties of Multiplication. (n.d.). Brainfuse. Retrieved from [Link]
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Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. (2022). PMC - NIH. Retrieved from [Link]
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Synthesis, SARs, and pharmacological characterization of 2-amino-3 or 6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives as potent, selective, and orally active group II metabotropic glutamate receptor agonists. (n.d.). PubMed. Retrieved from [Link]
-
Design and Discovery of N-(2-Methyl-5'-morpholino-6'-((tetrahydro-2H-pyran-4-yl)oxy)-[3,3'-bipyridin]-5-yl)-3-(trifluoromethyl)benzamide (RAF709): A Potent, Selective, and Efficacious RAF Inhibitor Targeting RAS Mutant Cancers. (2017). PubMed. Retrieved from [Link]
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Identification of bicyclic hexafluoroisopropyl alcohol sulfonamides as retinoic acid receptor-related orphan receptor gamma (RORγ/RORc) inverse agonists. (2018). PubMed. Retrieved from [Link]
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Triflic acid. (n.d.). Wikipedia. Retrieved from [Link]
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A Comprehensive Technical Guide to the Physical Properties of 2,3,5,6-Tetrafluoroisonicotinic Acid
This guide provides an in-depth analysis of the critical physical properties of 2,3,5,6-Tetrafluoroisonicotinic acid, a key building block in modern medicinal chemistry and materials science. We will delve into its melting point and solubility characteristics, offering both established data and field-proven experimental protocols for their determination. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's behavior for successful experimental design and application.
Introduction: The Significance of 2,3,5,6-Tetrafluoroisonicotinic Acid
2,3,5,6-Tetrafluoroisonicotinic acid (CAS No. 2875-10-7) is a fluorinated derivative of isonicotinic acid. The introduction of four fluorine atoms onto the pyridine ring dramatically alters the molecule's electronic properties, lipophilicity, and metabolic stability. These modifications make it a valuable synthon in the development of novel pharmaceuticals and advanced materials. An accurate understanding of its fundamental physical properties, such as melting point and solubility, is paramount for its effective use in synthesis, formulation, and quality control.
Core Physical Properties
The following table summarizes the key physical properties of 2,3,5,6-Tetrafluoroisonicotinic acid.
| Property | Value | Source |
| Melting Point | 98-100 °C | [1] |
| Molecular Formula | C₆HF₄NO₂ | [1] |
| Molecular Weight | 195.07 g/mol | [1] |
| Density | 1.741 g/cm³ | [1] |
| Boiling Point | 336.3°C at 760 mmHg | [1] |
| Flash Point | 157.2°C | [1] |
In-Depth Analysis of Physical Properties
Melting Point: A Key Indicator of Purity
The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure compound, this transition occurs over a narrow temperature range, typically 0.5-1.0°C. The presence of impurities will generally cause a depression in the melting point and a broadening of the melting range. Therefore, the sharp melting point range of 98-100°C for 2,3,5,6-Tetrafluoroisonicotinic acid is a strong indicator of its high purity.
The relatively high melting point compared to some non-fluorinated analogues can be attributed to the strong intermolecular forces within the crystal lattice, influenced by the highly polar C-F bonds and the hydrogen bonding capabilities of the carboxylic acid group.
Solubility Profile: Predicting Behavior in Solution
The solubility of a compound is a critical parameter for its application in chemical reactions, purifications (like recrystallization), and pharmaceutical formulations. The principle of "like dissolves like" is a useful starting point for predicting solubility.[2]
-
Polar Protic Solvents (e.g., Water, Ethanol): The carboxylic acid group of 2,3,5,6-Tetrafluoroisonicotinic acid can act as both a hydrogen bond donor and acceptor, suggesting potential solubility in polar protic solvents.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents can act as hydrogen bond acceptors, interacting with the acidic proton of the carboxylic acid, which may lead to good solubility.
-
Nonpolar Solvents (e.g., Hexane, Toluene): The highly fluorinated ring imparts a degree of lipophilicity to the molecule. However, the polar carboxylic acid group will likely limit its solubility in nonpolar solvents.
A crucial aspect of the solubility of this compound is its acidic nature. In aqueous solutions, its solubility is highly pH-dependent. In basic solutions (e.g., aqueous sodium bicarbonate or sodium hydroxide), the carboxylic acid will be deprotonated to form a highly polar and water-soluble carboxylate salt. Conversely, in acidic solutions, it will remain in its less soluble protonated form.
Experimental Protocols for Property Determination
The following sections provide detailed, self-validating protocols for the experimental determination of the melting point and solubility of 2,3,5,6-Tetrafluoroisonicotinic acid.
Protocol for Melting Point Determination
This protocol utilizes the capillary melting point method, a standard and reliable technique for determining the melting range of a solid organic compound.[3]
Causality Behind Experimental Choices:
-
Dry, Finely Powdered Sample: Ensures uniform heat transfer throughout the sample, leading to a more accurate and sharp melting point reading.[3]
-
Slow Heating Rate: A slow heating rate (1-2°C per minute) near the melting point is crucial to allow the system to remain in thermal equilibrium, providing a precise melting range.[4]
Step-by-Step Methodology:
-
Sample Preparation: Ensure the 2,3,5,6-Tetrafluoroisonicotinic acid sample is completely dry. If necessary, dry it in a desiccator.[3] Grind the crystalline sample into a fine powder using a mortar and pestle.[3]
-
Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The sample height should be approximately 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.
-
Rapid Initial Heating: Quickly heat the sample to approximately 15-20°C below the expected melting point (98°C).
-
Slow Final Heating: Decrease the heating rate to 1-2°C per minute.
-
Observation and Recording:
-
Record the temperature (T1) at which the first drop of liquid appears.
-
Record the temperature (T2) at which the entire sample has completely melted into a clear liquid.[4]
-
The melting range is reported as T1 - T2.
-
Visualization of Melting Point Determination Workflow:
Caption: Workflow for Capillary Melting Point Determination.
Protocol for Qualitative Solubility and pH Dependence
This protocol provides a systematic approach to determine the solubility of 2,3,5,6-Tetrafluoroisonicotinic acid in various solvents and to demonstrate its pH-dependent aqueous solubility.
Causality Behind Experimental Choices:
-
Standardized Amounts: Using a consistent amount of solute and solvent allows for a semi-quantitative comparison of solubility across different solvents.
-
Acid/Base Solutions: Testing in 5% NaOH and 5% HCl is a standard method to identify acidic or basic functional groups by observing solubility changes due to salt formation.[5][6]
Step-by-Step Methodology:
-
Solvent Selection: Prepare a set of labeled test tubes, each containing 1 mL of a different solvent (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, hexane, 5% aqueous NaOH, 5% aqueous HCl).
-
Sample Addition: Add approximately 10-20 mg of 2,3,5,6-Tetrafluoroisonicotinic acid to each test tube.
-
Mixing: Agitate each tube vigorously for 30-60 seconds.
-
Observation: Observe each tube for dissolution. Classify the solubility as:
-
Soluble: The entire solid dissolves, leaving a clear solution.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve at all.
-
-
pH Test (for water): If the compound is soluble in water, test the pH of the resulting solution with pH paper to confirm its acidic nature.[6][7]
-
Confirmation of pH Dependence:
-
To the tube with 5% NaOH where the compound dissolved, slowly add 5% HCl dropwise until the solution is acidic. The reappearance of a precipitate confirms that the initial dissolution was due to the formation of a soluble salt.[6]
-
Visualization of Solubility Testing Workflow:
Caption: Workflow for Qualitative Solubility Determination.
Conclusion
The physical properties of 2,3,5,6-Tetrafluoroisonicotinic acid, particularly its sharp melting point of 98-100°C and its predictable, pH-dependent solubility, are fundamental to its application in research and development. The protocols outlined in this guide provide a robust framework for the reliable determination of these characteristics, ensuring data integrity and facilitating the successful integration of this valuable compound into synthetic and formulation workflows.
References
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2,3,5,6-Tetrafluoroisonicotinic acid | C6H F4 N O2 . BuyersGuideChem. [Link]
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Solubility of Organic Compounds . University of Calgary. [Link]
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Step-by-Step Procedures for Melting Point Determination . Chemistry LibreTexts. [Link]
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EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS . Cuesta College. [Link]
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DETERMINATION OF MELTING POINTS . University of Technology, Iraq. [Link]
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Melting point determination . University of Calgary. [Link]
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Solubility Report of 2,4,6-Trinitrotoluene (TNT) . Defense Technical Information Center. [Link]
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Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis . Austin Community College. [Link]
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Experiment_727_Organic Compound Functional Groups . Chemistry LibreTexts. [Link]
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An In-Depth Technical Guide to the Molecular Structure and Conformation of 2,3,5,6-Tetrafluoroisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3,5,6-Tetrafluoroisonicotinic acid is a fluorinated pyridine derivative of significant interest in medicinal chemistry and materials science. The introduction of fluorine atoms onto the pyridine ring dramatically alters the molecule's electronic properties, acidity, and intermolecular interactions, making a thorough understanding of its three-dimensional structure and conformational preferences crucial for its application. This guide provides a comprehensive analysis of the molecular structure and conformation of 2,3,5,6-tetrafluoroisonicotinic acid. In the absence of a published crystal structure for this specific molecule, we will leverage structural data from analogous compounds, propose a computational workflow for its detailed conformational analysis, and outline the key experimental techniques for its synthesis and characterization.
Introduction: The Significance of Fluorination in Pyridine Carboxylic Acids
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug design and materials science. In the context of pyridine carboxylic acids, such as isonicotinic acid, perfluorination of the aromatic ring, as seen in 2,3,5,6-tetrafluoroisonicotinic acid, imparts several key characteristics:
-
Enhanced Acidity: The strong electron-withdrawing nature of the fluorine atoms increases the acidity of the carboxylic acid proton.
-
Altered Lipophilicity: Fluorination can significantly impact a molecule's lipophilicity, influencing its solubility, membrane permeability, and pharmacokinetic profile.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often rendering the molecule more resistant to metabolic degradation.
-
Unique Intermolecular Interactions: The polarized C-F bonds can participate in non-covalent interactions, such as dipole-dipole and orthogonal multipolar interactions, which can influence crystal packing and ligand-receptor binding.
Understanding the precise three-dimensional arrangement of atoms in 2,3,5,6-tetrafluoroisonicotinic acid is paramount for predicting and harnessing these properties in various applications.
Physicochemical Properties
A summary of the known physicochemical properties of 2,3,5,6-tetrafluoroisonicotinic acid is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 2875-10-7 | [1] |
| Molecular Formula | C₆HF₄NO₂ | [1] |
| Molecular Weight | 195.07 g/mol | [1] |
| Melting Point | 98-100 °C | [1] |
| Density | 1.741 g/cm³ | [1] |
Molecular Structure: Insights from Analogous Compounds
While a definitive crystal structure for 2,3,5,6-tetrafluoroisonicotinic acid is not publicly available, we can infer key structural features by examining the crystal structures of closely related compounds.
The Tetrafluoropyridine Ring
The crystal structure of 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate provides valuable information regarding the geometry of the perfluorinated pyridine ring. In this structure, the C-F bond lengths are in the range of 1.33-1.34 Å, and the C-C and C-N bond lengths within the ring are consistent with an aromatic system. The pyridine ring is expected to be planar.
The Isonicotinic Acid Moiety
The crystal structure of 3,5-difluoroisonicotinic acid reveals important details about the orientation of the carboxylic acid group relative to the pyridine ring.[2] In the solid state, carboxylic acids often form hydrogen-bonded dimers. The C-C bond connecting the carboxylic acid to the pyridine ring allows for rotational freedom, leading to different possible conformations.
Based on these analogs, the anticipated molecular structure of 2,3,5,6-tetrafluoroisonicotinic acid is depicted in Figure 1.
Figure 1. Proposed Molecular Structure of 2,3,5,6-Tetrafluoroisonicotinic Acid.
Conformational Analysis: A Proposed Computational Workflow
Given the absence of experimental data, computational chemistry provides a robust framework for investigating the conformational landscape of 2,3,5,6-tetrafluoroisonicotinic acid. The primary conformational flexibility arises from the rotation around the C4-C7 single bond (the bond connecting the pyridine ring to the carboxylic acid group).
The following workflow is proposed to elucidate the conformational preferences of the molecule.
Expertise & Experience Behind the Workflow:
-
Choice of Method (DFT): Density Functional Theory (DFT) with a functional like B3LYP and a reasonably large basis set (e.g., 6-311+G(d,p)) offers a good balance of accuracy and computational cost for geometry optimizations of molecules of this size.
-
Conformational Search: A systematic scan of the potential energy surface along the C4-C7 dihedral angle is crucial to identify all low-energy conformers.
-
Frequency Calculations: This is a critical self-validation step. The absence of imaginary frequencies confirms that the optimized structures are true energy minima.
-
Energy Refinement: While DFT is excellent for geometries, higher-level methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) can provide more accurate relative energies between conformers.
Experimental Protocols for Synthesis and Characterization
Synthesis of 2,3,5,6-Tetrafluoroisonicotinic Acid
A common route to synthesize fluorinated pyridine carboxylic acids involves the oxidation of a suitable precursor. A plausible synthetic pathway is outlined below.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of 4-methyl-2,3,5,6-tetrafluoropyridine in a suitable solvent (e.g., a mixture of pyridine and water), add potassium permanganate (KMnO₄) portion-wise.
-
Reaction Conditions: Heat the reaction mixture to reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter off the manganese dioxide byproduct.
-
Purification: Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the crude product. The solid can then be collected by filtration and purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: A single resonance in the downfield region corresponding to the carboxylic acid proton is expected. The chemical shift will be concentration and solvent-dependent.
-
¹³C NMR: Six distinct carbon signals are anticipated. The carboxyl carbon will appear at the lowest field. The fluorinated carbons will show characteristic C-F couplings.
-
¹⁹F NMR: Two distinct fluorine resonances are expected due to the symmetry of the molecule, each appearing as a multiplet due to F-F coupling.
Infrared (IR) Spectroscopy:
Key expected vibrational frequencies are summarized in Table 2.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretch (carboxylic acid) | 3300-2500 (broad) |
| C=O stretch (carboxylic acid) | 1725-1700 |
| C-F stretch | 1350-1150 |
| Aromatic C=C and C=N stretches | 1600-1450 |
Conclusion and Future Perspectives
This technical guide has provided a detailed overview of the molecular structure and conformation of 2,3,5,6-tetrafluoroisonicotinic acid. While a definitive experimental structure remains elusive, a robust understanding can be built upon the analysis of analogous compounds and through the application of modern computational chemistry techniques. The proposed synthetic and characterization protocols offer a practical framework for researchers working with this and similar fluorinated heterocycles. The unique properties imparted by the tetrafluorinated pyridine ring make this molecule a compelling building block for the development of novel pharmaceuticals and advanced materials. Future experimental work to determine its crystal structure would be invaluable to validate the computational predictions and provide a more complete picture of its solid-state behavior.
References
Sources
An In-Depth Technical Guide to the Reactivity of the Carboxylic Acid Group in 2,3,5,6-Tetrafluoroisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract: This technical guide provides a comprehensive analysis of the reactivity of the carboxylic acid group in 2,3,5,6-tetrafluoroisonicotinic acid. The presence of a perfluorinated pyridine ring significantly influences the electronic properties and, consequently, the chemical behavior of the carboxylic acid moiety. This document explores key transformations including esterification, amidation, acyl chloride formation, and decarboxylation, offering insights into reaction mechanisms, optimal conditions, and practical experimental protocols. The content is designed to equip researchers in medicinal chemistry, materials science, and organic synthesis with the knowledge to effectively utilize this versatile building block.
Introduction: The Unique Electronic Landscape of 2,3,5,6-Tetrafluoroisonicotinic Acid
2,3,5,6-Tetrafluoroisonicotinic acid is a specialty chemical of significant interest in the development of novel pharmaceuticals and functional materials. Its structure is characterized by a pyridine ring fully substituted with highly electronegative fluorine atoms, and a carboxylic acid group at the 4-position. This unique arrangement of atoms creates a distinct electronic environment that governs the reactivity of the carboxylic acid functionality.
The four fluorine atoms exert a powerful electron-withdrawing effect through both inductive (-I) and mesomeric (-M) effects, rendering the pyridine ring highly electron-deficient. This has two major consequences for the carboxylic acid group:
-
Enhanced Electrophilicity of the Carbonyl Carbon: The electron-withdrawing effect of the perfluorinated ring also increases the partial positive charge on the carbonyl carbon of the carboxylic acid group. This heightened electrophilicity makes it more susceptible to nucleophilic attack, a key step in many of its derivatization reactions.
This guide will delve into the practical implications of these electronic effects on the key reactions of the carboxylic acid group of 2,3,5,6-tetrafluoroisonicotinic acid.
Functional Group Transformations of the Carboxylic Acid Moiety
The carboxylic acid group of 2,3,5,6-tetrafluoroisonicotinic acid is a versatile handle for the synthesis of a wide range of derivatives. The following sections detail the most important transformations, providing both mechanistic insights and practical guidance.
Acyl Chloride Formation: A Gateway to Further Derivatization
The conversion of the carboxylic acid to the more reactive acyl chloride is a common and often necessary first step for the synthesis of esters and amides, particularly when dealing with less reactive nucleophiles.
Causality Behind Experimental Choices:
Due to the electron-deficient nature of the starting material, harsh conditions are generally not required. Thionyl chloride (SOCl₂) is a widely used and effective reagent for this transformation. The reaction proceeds via a nucleophilic attack of the carboxylic acid oxygen on the sulfur atom of thionyl chloride, followed by the elimination of sulfur dioxide and hydrogen chloride.
Experimental Protocol: Synthesis of 2,3,5,6-Tetrafluoroisonicotinoyl Chloride
A similar procedure to the one used for the synthesis of 2,3,5,6-tetrafluorobenzoyl chloride can be adapted[2]:
-
To a stirred solution of 2,3,5,6-tetrafluoroisonicotinic acid in a suitable inert solvent (e.g., toluene or dichloromethane), add an excess of thionyl chloride (typically 2-3 equivalents).
-
A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
The reaction mixture is typically heated to reflux and monitored by a suitable technique (e.g., TLC or GC-MS) until the starting material is consumed.
-
Upon completion, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 2,3,5,6-tetrafluoroisonicotinoyl chloride, which can often be used in the next step without further purification.
Sources
Safeguarding the Integrity of 2,3,5,6-Tetrafluoroisonicotinic Acid: A Technical Guide to Stability and Storage
Introduction
2,3,5,6-Tetrafluoroisonicotinic acid, a cornerstone building block in contemporary drug discovery and materials science, presents unique handling and storage challenges due to its highly fluorinated pyridine ring and reactive carboxylic acid moiety. Its chemical stability is paramount to ensuring the reproducibility of experimental outcomes and the quality of downstream products. This in-depth technical guide provides a comprehensive overview of the stability profile of 2,3,5,6-Tetrafluoroisonicotinic acid, delineates optimal storage conditions, and outlines potential degradation pathways. Furthermore, this document furnishes researchers, scientists, and drug development professionals with the foundational knowledge and experimental protocols necessary to maintain the integrity of this critical reagent.
Core Stability Profile and Recommended Storage
The inherent reactivity of 2,3,5,6-Tetrafluoroisonicotinic acid necessitates stringent storage protocols to mitigate degradation. The primary environmental factors of concern are atmospheric moisture and air.[1]
Key Storage Recommendations:
-
Inert Atmosphere: The compound is sensitive to air and moisture.[1] It is imperative to store 2,3,5,6-Tetrafluoroisonicotinic acid under an inert atmosphere, such as argon or nitrogen. This practice minimizes the risk of hydrolysis and oxidation-mediated degradation.
-
Controlled Temperature: While specific temperature sensitivity data is not extensively published, standard best practices for analogous fluorinated compounds suggest storage in a cool, dry environment. Refrigeration is generally recommended for long-term storage to reduce the rate of any potential degradation reactions.
-
Container Integrity: Use of a tightly sealed container is crucial to prevent the ingress of moisture and air.[1] Glass containers with secure, chemically resistant caps are recommended.
| Parameter | Recommended Condition | Rationale |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Prevents hydrolysis and oxidation.[1] |
| Temperature | Cool, Dry (Refrigeration recommended for long-term) | Slows potential degradation kinetics. |
| Light | Protection from Light (Amber vials or stored in the dark) | Mitigates risk of photodegradation. |
| Container | Tightly Sealed, Chemically Resistant | Prevents exposure to atmospheric contaminants.[1] |
Potential Degradation Pathways: A Mechanistic Perspective
While forced degradation studies specifically for 2,3,5,6-Tetrafluoroisonicotinic acid are not widely published, an understanding of the reactivity of the tetrafluoropyridine core and the carboxylic acid functional group allows for the inference of several potential degradation pathways.
Nucleophilic Aromatic Substitution (SNAr)
The highly electron-deficient tetrafluoropyridine ring is susceptible to nucleophilic aromatic substitution. The fluorine atoms, particularly at the 2- and 6-positions (ortho to the ring nitrogen), are activated towards displacement by nucleophiles.
-
Mechanism: The reaction proceeds via a Meisenheimer-like intermediate, where a nucleophile attacks the electron-poor aromatic ring. The high electronegativity of the fluorine atoms stabilizes this intermediate, facilitating the subsequent departure of a fluoride ion.
-
Potential Nucleophiles: Common laboratory nucleophiles such as water (hydrolysis), alcohols, and amines can potentially react with 2,3,5,6-Tetrafluoroisonicotinic acid, leading to the formation of hydroxylated, alkoxylated, or aminated impurities. The presence of strong bases can deprotonate these nucleophiles, increasing their reactivity.
Caption: Inferred Nucleophilic Aromatic Substitution (SNAr) Pathway.
Decarboxylation
Carboxylic acids, particularly when subjected to heat, can undergo decarboxylation, resulting in the loss of carbon dioxide. The stability of the resulting carbanion intermediate influences the facility of this reaction.
-
Mechanism: Thermal energy can promote the cleavage of the C-C bond between the pyridine ring and the carboxyl group. This process would likely yield 2,3,5,6-tetrafluoropyridine. The reaction may be facilitated in the presence of certain catalysts or in specific solvent systems.
-
Influencing Factors: Elevated temperatures are the primary driver for decarboxylation. The presence of acidic or basic catalysts can also influence the reaction rate.
Caption: Inferred Thermal Decarboxylation Pathway.
Photodegradation
Fluorinated aromatic compounds can be susceptible to degradation upon exposure to ultraviolet (UV) light.
-
Mechanism: Photons can provide the energy to induce homolytic cleavage of the C-F or C-C bonds, leading to the formation of radical intermediates. These reactive species can then participate in a variety of secondary reactions, including reaction with solvent or atmospheric oxygen, leading to a complex mixture of degradation products. For some perfluorinated carboxylic acids, photodegradation can also lead to decarboxylation.
-
Preventative Measures: Storing the compound in amber vials or in the dark is a simple and effective way to prevent photodegradation.
Experimental Protocols for Stability and Purity Assessment
Given the limited publicly available stability data, it is crucial for researchers to perform in-house assessments to ensure the quality of 2,3,5,6-Tetrafluoroisonicotinic acid for their specific applications.
Protocol for Establishing a Stability-Indicating HPLC Method
A stability-indicating analytical method is one that can accurately and selectively quantify the parent compound in the presence of its degradation products.
Step-by-Step Methodology:
-
Column Selection: A reversed-phase C18 column is a suitable starting point for the analysis of this polar, acidic compound.
-
Mobile Phase Optimization:
-
Begin with a mobile phase of acetonitrile and water containing a pH modifier, such as 0.1% formic acid or trifluoroacetic acid, to ensure consistent peak shape for the carboxylic acid.
-
Optimize the gradient or isocratic elution to achieve a good separation between the parent peak and any potential impurity peaks.
-
-
Forced Degradation Studies: To generate potential degradation products and validate the stability-indicating nature of the method, subject the compound to stress conditions:
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH at room temperature.
-
Oxidative Degradation: Treat the compound with a solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Heat a solid sample of the compound at an elevated temperature (e.g., 105 °C).
-
Photodegradation: Expose a solution of the compound to a controlled source of UV light.
-
-
Method Validation: Once the method can separate the parent compound from its degradation products, validate it according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Caption: Workflow for Stability-Indicating HPLC Method Development.
Protocol for Long-Term Stability Study
To determine the appropriate re-test date and long-term storage conditions, a formal stability study should be conducted.
Step-by-Step Methodology:
-
Sample Preparation: Aliquot the 2,3,5,6-Tetrafluoroisonicotinic acid into multiple vials, ensuring each is sealed under an inert atmosphere.
-
Storage Conditions: Store the vials under various conditions, for example:
-
Recommended: 2-8 °C
-
Accelerated: 25 °C / 60% Relative Humidity
-
Stress: 40 °C / 75% Relative Humidity
-
-
Time Points: Define the testing intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months).
-
Analysis: At each time point, analyze a vial from each storage condition using the validated stability-indicating HPLC method. Assess for:
-
Appearance (visual inspection)
-
Purity (decrease in parent compound)
-
Degradation products (increase in known or unknown impurities)
-
Material Compatibility
When handling and storing 2,3,5,6-Tetrafluoroisonicotinic acid, particularly in solution, it is important to consider its compatibility with various materials.
-
Recommended: Borosilicate glass, Polytetrafluoroethylene (PTFE), and other fluoropolymers are generally recommended due to their high chemical resistance.
-
To be Evaluated: Stainless steel may be suitable for short-term use, but long-term compatibility should be verified, especially in aqueous solutions where the acidity of the compound could lead to corrosion.
-
Avoid: Strong bases and reactive metals should be avoided as they can promote degradation or react with the compound.
Conclusion
The stability of 2,3,5,6-Tetrafluoroisonicotinic acid is a critical parameter that underpins its successful application in research and development. While inherently reactive, its integrity can be effectively preserved through meticulous adherence to appropriate storage and handling protocols. This guide has synthesized the available information on its stability, proposed likely degradation pathways based on fundamental chemical principles, and provided actionable experimental protocols for in-house stability assessment. By implementing these recommendations, researchers can ensure the quality and reliability of this important chemical building block, thereby fostering more robust and reproducible scientific outcomes.
References
Sources
An In-Depth Technical Guide to 2,3,5,6-Tetrafluoroisonicotinic Acid: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,3,5,6-tetrafluoroisonicotinic acid, a pivotal fluorinated heterocyclic compound. It delves into the historical context of its discovery, tracing back to early explorations in polyfluoroaromatic chemistry. The guide offers a detailed exposition of the primary synthetic routes, including seminal work on the preparation of its precursors and the subsequent transformations to the final acid. Key experimental protocols are presented with an emphasis on the underlying chemical principles and practical considerations. Furthermore, this document explores the applications of 2,3,5,6-tetrafluoroisonicotinic acid, particularly its emerging role as a valuable building block in the design and synthesis of novel pharmaceuticals and advanced materials. Spectroscopic data for the characterization of this compound are also compiled and presented for reference.
Introduction: The Dawn of Polyfluorinated Heterocycles
The mid-20th century witnessed a surge of interest in organofluorine chemistry, driven by the unique and often transformative effects of fluorine substitution on the properties of organic molecules. The high electronegativity and small size of the fluorine atom impart enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics to parent compounds. These attributes were quickly recognized as highly desirable in the fields of medicinal chemistry, agrochemicals, and materials science.
Within this context, the synthesis of polyfluorinated aromatic and heteroaromatic systems became a significant area of research. Pyridine, a fundamental nitrogen-containing heterocycle, was a natural target for fluorination. The introduction of multiple fluorine atoms onto the pyridine ring was found to drastically alter its reactivity, making it susceptible to nucleophilic substitution, a reaction pathway not readily accessible for the parent pyridine molecule. This enhanced reactivity opened up new avenues for the synthesis of a diverse array of functionalized pyridine derivatives.
This guide focuses on a key member of this class of compounds: 2,3,5,6-tetrafluoroisonicotinic acid. Its journey from a curiosity of academic research to a valuable tool in modern chemical synthesis is a testament to the enduring importance of fundamental studies in organic chemistry.
Discovery and Seminal Synthesis
The first synthesis of a direct precursor to 2,3,5,6-tetrafluoroisonicotinic acid can be traced back to the pioneering work on polyfluoropyridines in the 1960s. While a definitive first synthesis of the acid itself is not explicitly documented in a single seminal paper, its preparation follows logically from the synthesis of its nitrile precursor, 4-cyano-2,3,5,6-tetrafluoropyridine.
A key publication in this area is the 1969 paper by R.E. Banks, R.N. Haszeldine, and their collaborators.[1] Their work on heterocyclic polyfluoro-compounds detailed the synthesis of various 4-substituted tetrafluoropyridines starting from pentafluoropyridine. A crucial transformation they reported was the reaction of sodium 2,3,5,6-tetrafluoropyridine-4-sulphonate with sodium cyanide in dimethylformamide to yield 4-cyano-2,3,5,6-tetrafluoropyridine.[1] This nitrile is the immediate precursor to the desired isonicotinic acid.
The subsequent hydrolysis of the cyano group to a carboxylic acid is a standard and well-established chemical transformation. Both acidic and basic conditions can be employed for this purpose. This two-step sequence, starting from a readily available 4-substituted tetrafluoropyridine derivative, represents the foundational synthetic route to 2,3,5,6-tetrafluoroisonicotinic acid.
Synthetic Methodologies: A Detailed Protocol
The synthesis of 2,3,5,6-tetrafluoroisonicotinic acid is typically achieved through a two-step process starting from pentafluoropyridine. The first step involves a nucleophilic aromatic substitution at the 4-position of the pyridine ring to introduce a cyano group. The second step is the hydrolysis of the resulting nitrile to the corresponding carboxylic acid.
Step 1: Synthesis of 2,3,5,6-Tetrafluoroisonicotinonitrile
The synthesis of the nitrile precursor is based on the nucleophilic displacement of a suitable leaving group at the 4-position of the tetrafluoropyridine ring. While the original work by Banks et al. utilized a sulphonate leaving group, a more direct approach starting from pentafluoropyridine is also feasible and commonly employed.[1]
Reaction Scheme:
Caption: Synthesis of 2,3,5,6-Tetrafluoroisonicotinonitrile.
Experimental Protocol:
-
Materials:
-
Pentafluoropyridine
-
Sodium cyanide (NaCN)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pentafluoropyridine in anhydrous DMF.
-
Add sodium cyanide to the solution.
-
Heat the reaction mixture under reflux. The progress of the reaction can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by vacuum distillation or recrystallization to obtain pure 2,3,5,6-tetrafluoroisonicotinonitrile.
-
Causality Behind Experimental Choices:
-
Solvent: DMF is a polar aprotic solvent that is well-suited for nucleophilic aromatic substitution reactions. It effectively solvates the sodium cyanide, enhancing the nucleophilicity of the cyanide ion.
-
Temperature: Heating the reaction mixture is necessary to overcome the activation energy for the substitution reaction.
-
Work-up: The aqueous work-up is designed to remove the DMF and any unreacted sodium cyanide. The brine wash helps to remove any remaining water from the organic layer.
Step 2: Hydrolysis of 2,3,5,6-Tetrafluoroisonicotinonitrile to 2,3,5,6-Tetrafluoroisonicotinic Acid
The hydrolysis of the nitrile to the carboxylic acid can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is often preferred to avoid potential side reactions that can occur under strongly basic conditions with polyfluorinated aromatic systems.
Reaction Scheme:
Caption: Hydrolysis to 2,3,5,6-Tetrafluoroisonicotinic Acid.
Experimental Protocol:
-
Materials:
-
2,3,5,6-Tetrafluoroisonicotinonitrile
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask, carefully add 2,3,5,6-tetrafluoroisonicotinonitrile to concentrated sulfuric acid.
-
Heat the mixture with stirring. The progress of the hydrolysis can be monitored by TLC or by the cessation of gas evolution (ammonia).
-
After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice.
-
Extract the aqueous mixture with diethyl ether.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude 2,3,5,6-tetrafluoroisonicotinic acid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
-
Causality Behind Experimental Choices:
-
Reagent: Concentrated sulfuric acid serves as both the acid catalyst and the solvent for this reaction. The high concentration of acid and elevated temperature drive the hydrolysis of the nitrile to the carboxylic acid.
-
Work-up: Pouring the reaction mixture onto ice serves to both quench the reaction and dilute the concentrated sulfuric acid, making the extraction safer and more manageable.
Spectroscopic and Physical Data
Accurate characterization of 2,3,5,6-tetrafluoroisonicotinic acid is crucial for its use in research and development. The following table summarizes its key physical and spectroscopic properties.
| Property | Value |
| Molecular Formula | C₆HF₄NO₂ |
| Molecular Weight | 195.07 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 98-100 °C |
| ¹H NMR | A single broad singlet in the aromatic region, corresponding to the carboxylic acid proton. The exact chemical shift is solvent-dependent. |
| ¹³C NMR | Signals corresponding to the four distinct fluorine-bearing carbons of the pyridine ring and the carboxylic acid carbon. The chemical shifts and C-F coupling constants are characteristic. |
| ¹⁹F NMR | Two distinct multiplets, each integrating to two fluorine atoms, characteristic of an AA'XX' spin system for the fluorine atoms on the pyridine ring. |
| Infrared (IR) | A broad O-H stretching band for the carboxylic acid, a sharp C=O stretching band, and strong C-F stretching bands. |
| Mass Spectrometry | The molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) can be observed, along with characteristic fragmentation patterns. |
Applications in Drug Discovery and Materials Science
The unique electronic properties and reactivity of the tetrafluoropyridine ring make 2,3,5,6-tetrafluoroisonicotinic acid a valuable building block in several areas of chemical science.
Medicinal Chemistry and Drug Development
The tetrafluoropyridine moiety is increasingly being incorporated into drug candidates to enhance their pharmacological profiles. The electron-withdrawing nature of the fluorine atoms can influence the pKa of the isonicotinic acid and modulate its binding to biological targets. Furthermore, the C-F bonds can block sites of metabolic degradation, thereby increasing the in vivo half-life of a drug.
Derivatives of 2,3,5,6-tetrafluoroisonicotinic acid, such as its esters and amides, serve as key intermediates in the synthesis of more complex molecules. For instance, the carboxylic acid functionality provides a convenient handle for coupling with amines or alcohols to form amides and esters, respectively. These reactions are fundamental in the construction of a wide range of pharmaceutical compounds. While specific drug candidates containing this exact fragment are often proprietary, the general strategy of using polyfluorinated heterocycles is prevalent in modern drug discovery. The pyridine nitrogen also offers a site for potential hydrogen bonding interactions within a receptor's active site.
Agrochemicals
Similar to pharmaceuticals, the incorporation of fluorinated moieties is a common strategy in the design of modern agrochemicals, such as herbicides, insecticides, and fungicides.[2] The enhanced stability and altered biological activity conferred by the tetrafluoropyridine core can lead to more potent and selective crop protection agents.
Materials Science
The electron-deficient nature of the perfluorinated pyridine ring makes 2,3,5,6-tetrafluoroisonicotinic acid and its derivatives interesting components for the synthesis of advanced materials. They can be used to create polymers with high thermal stability and unique electronic properties. The carboxylic acid group allows for incorporation into polyesters and polyamides. The strong C-F bonds contribute to the overall robustness and chemical resistance of the resulting materials.
Conclusion
2,3,5,6-Tetrafluoroisonicotinic acid has evolved from a synthetic target in the early days of polyfluoroaromatic chemistry to a versatile and valuable building block in modern organic synthesis. Its preparation, rooted in the nucleophilic aromatic substitution of polyfluoropyridines, is now well-established. The unique combination of a reactive carboxylic acid handle and a robust, electron-deficient tetrafluoropyridyl core provides chemists with a powerful tool for the construction of novel molecules with tailored properties. As the demand for advanced pharmaceuticals, agrochemicals, and materials continues to grow, the importance of such highly functionalized and fluorinated building blocks is set to increase, ensuring that the legacy of the early pioneers in this field will continue to inspire future innovation.
References
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Banks, R. E.; Haszeldine, R. N.; Karsa, D. R.; Rickett, F. E.; Young, I. M. Heterocyclic polyfluoro-compounds. Part XV. Synthesis of tetrafluoropyridine-4-sulphonic acid and related sulphur-containing derivatives of pentafluoropyridine. J. Chem. Soc. C, 1969 , 1660-1662. [Link]
- Chambers, R. D.; Sargent, C. R. Polyfluoro-heteroaromatic compounds. Part 12. Some nucleophilic substitution reactions of pentafluoropyridine. J. Chem. Soc., Perkin Trans. 1, 1981, 877-881.
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NIST Chemistry WebBook. 2,3,5,6-Tetrafluoroisonicotinic acid. [Link]
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PubChem. 2,3,5,6-Tetrafluoroisonicotinic acid. [Link]
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Royal Society of Chemistry. Heterocyclic polyfluoro-compounds. Part XV. Synthesis of tetrafluoropyridine-4-sulphonic acid and related sulphur-containing derivatives of pentafluoropyridine. [Link]
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- 2. Synthesis and Application of Tetrafluoropyridine_Chemicalbook [chemicalbook.com]
A-Z Guide to 2,3,5,6-Tetrafluoroisonicotinic Acid: Pioneering New Research Frontiers
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3,5,6-Tetrafluoroisonicotinic acid stands as a pivotal fluorinated building block, uniquely positioned at the intersection of medicinal chemistry, advanced materials, and catalysis.[1] Its perfluorinated pyridine core offers a compelling combination of chemical stability, unique electronic properties, and versatile reactivity, primarily through nucleophilic aromatic substitution (SNAr) at the C4 position.[2] This guide illuminates untapped research avenues for this molecule, moving beyond its established roles. We will explore its potential in creating novel therapeutic agents by leveraging its structure to modulate pharmacokinetic and pharmacodynamic properties. Furthermore, we delve into its application in designing sophisticated materials such as Metal-Organic Frameworks (MOFs) and high-performance polymers, where the fluorinated backbone can impart desirable thermal and chemical resistance. Finally, we propose its exploration as a specialized ligand in organometallic catalysis. This document serves as a strategic roadmap, providing both foundational insights and actionable experimental frameworks to unlock the full potential of this versatile fluorinated acid.
Core Chemical Attributes and Reactivity
2,3,5,6-Tetrafluoroisonicotinic acid is a derivative of isonicotinic acid (Pyridine-4-carboxylic acid) where the hydrogen atoms on the pyridine ring have been replaced by fluorine. This substitution dramatically alters the molecule's properties.
Key Physicochemical Properties:
| Property | Implication for Research |
| High Electronegativity of Fluorine | Induces a strong electron-withdrawing effect, making the pyridine ring electron-deficient. This enhances susceptibility to nucleophilic attack, particularly at the 4-position relative to the nitrogen.[2] |
| Low pKa | The electron-withdrawing fluorine atoms increase the acidity of the carboxylic acid group compared to its non-fluorinated analog, influencing its behavior in physiological and catalytic systems. |
| Lipophilicity | Fluorine substitution significantly increases lipophilicity, a key parameter in designing drug candidates with improved membrane permeability. |
| Metabolic Stability | The C-F bond is exceptionally strong, rendering the aromatic core resistant to oxidative metabolism, a desirable trait for increasing the half-life of drug candidates. |
Primary Reaction Pathway: Nucleophilic Aromatic Substitution (SNAr)
The core of this molecule's utility lies in its reactivity towards nucleophiles. The fluorine atom at the C4 position (para to the nitrogen) is highly activated and susceptible to displacement.
Caption: SNAr mechanism for functionalizing 2,3,5,6-Tetrafluoroisonicotinic acid.
This reactivity is the cornerstone for the potential research areas outlined below. It allows for the facile introduction of a wide array of functional groups, transforming the acid into a versatile scaffold.
Potential Research Area 1: Medicinal Chemistry & Drug Discovery
The introduction of fluorinated heterocycles is a well-established strategy in modern drug design to enhance metabolic stability, binding affinity, and membrane permeability.[1] While nicotinic acid derivatives have shown promise for their biological activities, the tetrafluorinated core remains underexplored.[3]
Target Area: Kinase Inhibitors
Rationale: Many kinase inhibitors feature a heterocyclic core that forms crucial hydrogen bonds within the ATP-binding pocket. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. The carboxylic acid can be converted to an amide, a common feature in kinase inhibitors, to interact with the hinge region. The fluorinated scaffold can occupy hydrophobic pockets and improve cell permeability. Bruton's tyrosine kinase (BTK) is one such promising target for B-cell malignancies.[4]
Proposed Research Workflow:
-
Amide Library Synthesis: Convert the carboxylic acid of 2,3,5,6-tetrafluoroisonicotinic acid to an amide using standard coupling reagents (e.g., HATU, EDCI) with a diverse library of primary and secondary amines.
-
SNAr Functionalization: React the resulting amides with various nucleophiles (anilines, phenols, thiols) to displace the C4-fluorine. This allows for the introduction of pharmacophores known to interact with specific regions of the kinase active site.
-
In Vitro Kinase Screening: Screen the synthesized library against a panel of kinases, particularly those implicated in oncology and autoimmune diseases (e.g., BTK, JAK, EGFR).
-
Structure-Activity Relationship (SAR) Studies: Analyze the screening data to build a robust SAR. Use this data to guide the synthesis of a second generation of more potent and selective inhibitors.
Caption: Workflow for developing kinase inhibitors.
Target Area: GPCR Modulators
Rationale: Fluorinated bicyclo[3.1.0]hexane dicarboxylic acid derivatives have shown potency as metabotropic glutamate receptor (mGluR) agonists.[5][6] The rigid, fluorinated core of tetrafluoroisonicotinic acid can serve as a novel scaffold for designing ligands targeting G-protein coupled receptors (GPCRs), where precise conformational restriction is key to achieving selectivity.
Experimental Protocol: Synthesis of a Novel mGluR Antagonist Candidate
-
Objective: To synthesize a derivative of 2,3,5,6-tetrafluoroisonicotinic acid designed to mimic known mGluR ligands.
-
Step 1: Esterification. Protect the carboxylic acid of 2,3,5,6-tetrafluoroisonicotinic acid as a methyl ester by reacting with methanol under acidic conditions (e.g., catalytic H₂SO₄).
-
Step 2: Nucleophilic Substitution. React the methyl 2,3,5,6-tetrafluoroisonicotinate with (S)-(-)-α-methylbenzylamine in a polar aprotic solvent like DMF with a non-nucleophilic base (e.g., DIPEA) at 80-100 °C. This displaces the C4-fluorine.
-
Step 3: Hydrolysis. Hydrolyze the methyl ester back to the carboxylic acid using aqueous lithium hydroxide (LiOH) at room temperature.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry.
-
Screening: Test the compound for antagonist activity at mGluR subtypes using a functional assay (e.g., measuring changes in intracellular calcium or cAMP).
Potential Research Area 2: Materials Science
The high thermal stability and chemical resistance imparted by fluorine make perfluorinated aromatic compounds excellent candidates for advanced materials.[7][8]
Application: Metal-Organic Frameworks (MOFs)
Rationale: The carboxylic acid provides a perfect coordination site for metal ions, while the pyridine nitrogen offers a second potential binding site. The rigid, fluorinated backbone can act as a robust organic linker to create MOFs with high thermal stability and permanent porosity. The fluorinated pores could exhibit unique gas sorption properties, particularly for fluorinated gases or for creating hydrophobic environments.
Proposed Research Workflow:
-
Linker Modification (Optional): The core molecule can be used directly, or the C4 position can be functionalized via SNAr to introduce other coordinating groups (e.g., another carboxylic acid, a tetrazole) to create multitopic linkers.
-
Solvothermal Synthesis: Combine the linker (2,3,5,6-tetrafluoroisonicotinic acid) with a metal salt (e.g., Zn(NO₃)₂, Cu(NO₃)₂, ZrCl₄) in a suitable solvent (e.g., DMF, DEF) in a sealed vial. Heat the mixture in an oven at temperatures ranging from 80 to 150 °C for 24-72 hours.
-
Crystal Harvesting & Characterization: Collect the resulting crystals. Characterize their structure using Single-Crystal X-ray Diffraction (SC-XRD).
-
Property Analysis: Analyze the material's properties:
-
Thermal Stability: Thermogravimetric Analysis (TGA).
-
Porosity: N₂ sorption isotherms at 77 K to determine BET surface area and pore volume.
-
Gas Sorption: Measure uptake of gases like CO₂, CH₄, or specialty gases (e.g., SF₆).
-
Caption: Workflow for developing novel MOFs.
Application: High-Performance Polymers
Rationale: Perfluorinated aromatic ethers are known for their exceptional thermal stability and low dielectric constants. 2,3,5,6-Tetrafluoroisonicotinic acid can be converted into a bisphenol monomer for step-growth polymerization.
Experimental Protocol: Synthesis of a Poly(aryl ether ketone) (PAEK) Analog
-
Objective: Create a novel, fluorinated polymer with potentially high thermal resistance and low moisture uptake.
-
Step 1: Monomer Synthesis. React 2,3,5,6-tetrafluoroisonicotinic acid with a bisphenol (e.g., Bisphenol A) in a 1:2 molar ratio under basic conditions to displace the C2 and C6 fluorines (note: this is a hypothetical reaction pathway, as the C4 position is most reactive; derivatization to activate other positions may be necessary). The carboxylic acid would first need to be protected or converted. A more viable route may involve first creating a di-thiol or di-amine derivative via C4 substitution and then using it in polymerization.
-
Step 2: Polymerization. A more direct approach involves converting the acid to an acid chloride. Then, perform a Friedel-Crafts acylation polymerization with an activated aromatic monomer (e.g., diphenyl ether).
-
Characterization:
-
Molecular Weight: Gel Permeation Chromatography (GPC).
-
Thermal Properties: Differential Scanning Calorimetry (DSC) for glass transition temperature (Tg) and melting point (Tm); TGA for decomposition temperature.
-
Mechanical Properties: Tensile testing on cast films.
-
Potential Research Area 3: Catalysis
Rationale: Pyridine-based ligands are ubiquitous in coordination chemistry and catalysis.[9] A tetrafluorinated isonicotinic acid derivative offers a unique electronic profile. The electron-withdrawing fluorines make the nitrogen a poorer σ-donor but potentially a better π-acceptor. This can modulate the reactivity of a metal center in catalytic cycles.
Proposed Research Direction: Ligand for Asymmetric Hydrogenation
-
Ligand Synthesis: Functionalize the C4 position of the acid with a chiral amine containing a secondary coordination site, such as a phosphine or an oxazoline. This creates a chiral P,N or N,N-type ligand.
-
Complex Formation: React the synthesized chiral ligand with a suitable metal precursor, such as [Rh(COD)₂]BF₄ or RuCl₂(PPh₃)₃, to form the catalyst complex.
-
Catalytic Testing: Evaluate the performance of the complex in a benchmark asymmetric hydrogenation reaction, such as the hydrogenation of acetophenone or methyl acetoacetate.[10]
-
Analysis: Determine the conversion and enantiomeric excess (ee) of the product using gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a chiral stationary phase.
Quantitative Data Comparison of Related Ligand Systems:
| Catalyst System | Reaction | Conversion (%) | Enantiomeric Excess (%) |
| RuCl₂[(S)-BINAP] | Asymmetric Hydrogenation of Methyl Acetoacetate | >99 | 98 (R) |
| Hypothetical: RuCl₂[TF-Isonic-P,N] | Asymmetric Hydrogenation of Methyl Acetoacetate | To be determined | To be determined |
| [Rh(COD)(Prophos)]⁺ | Asymmetric Hydrogenation of α-acetamidocinnamic acid | 100 | 90 (R) |
| Hypothetical: [Rh(COD)(TF-Isonic-N,N)]⁺ | Asymmetric Hydrogenation of α-acetamidocinnamic acid | To be determined | To be determined |
This table serves as a benchmark for evaluating the success of newly developed catalysts based on the 2,3,5,6-tetrafluoroisonicotinic acid scaffold.
Conclusion
2,3,5,6-Tetrafluoroisonicotinic acid is far more than a simple fluorinated building block. Its unique electronic properties and predictable reactivity make it a platform for innovation across multiple scientific disciplines. The research avenues proposed here—from targeted kinase inhibitors and GPCR modulators to robust MOFs and electronically-tuned catalysts—represent just the beginning. By applying the systematic workflows and experimental protocols outlined in this guide, researchers can unlock new discoveries and develop next-generation molecules and materials with significant scientific and commercial potential.
References
-
Gautam, R., Geniza, I., Iacono, S. T., & Mabry, J. M. (2022). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Molecules, 27(5), 1616. [Link]
-
Nakashima, D., et al. (2005). Synthesis, SARs, and pharmacological characterization of 2-amino-3 or 6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives as potent, selective, and orally active group II metabotropic glutamate receptor agonists. Journal of Medicinal Chemistry, 48(19), 6078-6093. [Link]
-
Shimada, H., et al. (2008). Synthesis, in Vitro Pharmacology, Structure−Activity Relationships, and Pharmacokinetics of 3-Alkoxy-2-amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic Acid Derivatives as Potent and Selective Group II Metabotropic Glutamate Receptor Antagonists. Journal of Medicinal Chemistry, 51(16), 5125–5136. [Link]
-
Wang, Z., et al. (2022). Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation. Bioorganic Chemistry, 129, 106263. [Link]
-
Woznica, M., et al. (2020). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 25(21), 5033. [Link]
-
Börgel, J., et al. (2023). Photocatalytic Cross-Coupling of Tetrafluoropyridine Sulfides with Vinyl Halides for the Synthesis of β,γ-Unsaturated Carbonyl Compounds. The Journal of Organic Chemistry, 88(23), 16647–16656. [Link]
-
Braun, D. E., et al. (2011). A series of new Ru(II) complexes containing two chelating P,N ligands... and Asymmetric Catalytic Transfer Hydrogenation of Acetophenone in Propan-2-ol. Dalton Transactions, 40(35), 8911-8919. [Link]
Sources
- 1. Synthesis and Application of Tetrafluoropyridine_Chemicalbook [chemicalbook.com]
- 2. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, SARs, and pharmacological characterization of 2-amino-3 or 6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives as potent, selective, and orally active group II metabotropic glutamate receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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- 8. researchgate.net [researchgate.net]
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- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2,3,5,6-Tetrafluoroisonicotinic Acid Amide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated Pyridine Scaffolds
The incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique electronic properties of fluorine, including its high electronegativity and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Among the myriad of fluorinated heterocycles, derivatives of 2,3,5,6-tetrafluoroisonicotinic acid stand out as particularly valuable building blocks. The tetrafluorinated pyridine ring is a highly electron-deficient system, which not only impacts the physicochemical properties of the molecule but also provides a reactive handle for further chemical modifications. The amide derivatives of this acid are of significant interest in medicinal chemistry as they can mimic peptide bonds and participate in hydrogen bonding interactions, crucial for molecular recognition at receptor sites. This guide provides a comprehensive overview of the synthesis of 2,3,5,6-tetrafluoroisonicotinic acid and its subsequent conversion to amide derivatives, offering detailed protocols and insights into the underlying chemical principles.
I. Synthesis of 2,3,5,6-Tetrafluoroisonicotinic Acid: A Two-Step Approach from Pentafluoropyridine
The most common and efficient route to 2,3,5,6-tetrafluoroisonicotinic acid is a two-step process starting from the readily available pentafluoropyridine. This method leverages the high reactivity of the C4 position of the pentafluoropyridine ring towards nucleophilic attack.
A. Mechanistic Insight: The Regioselectivity of Nucleophilic Aromatic Substitution
Pentafluoropyridine is highly susceptible to nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing effect of the fluorine atoms and the nitrogen heteroatom. The reactivity of the positions on the pyridine ring towards nucleophilic attack follows the order: 4 > 2 > 3. This regioselectivity is attributed to the greater stabilization of the Meisenheimer intermediate when the attack occurs at the para-position (C4) to the nitrogen atom.
B. Step 1: Synthesis of 4-Cyano-2,3,5,6-tetrafluoropyridine
The first step involves the displacement of the fluorine atom at the 4-position with a cyanide group. This is typically achieved by reacting pentafluoropyridine with a cyanide salt, such as sodium or potassium cyanide, in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile.
Protocol 1: Synthesis of 4-Cyano-2,3,5,6-tetrafluoropyridine
Materials:
-
Pentafluoropyridine
-
Sodium cyanide (NaCN)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of pentafluoropyridine (1 equivalent) in anhydrous DMF, add sodium cyanide (1.1 equivalents) portion-wise at room temperature under a nitrogen atmosphere.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by gas chromatography-mass spectrometry (GC-MS) or thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing diethyl ether and water.
-
Separate the organic layer and wash it successively with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford 4-cyano-2,3,5,6-tetrafluoropyridine as a colorless liquid or low-melting solid.
Expected Yield: 75-85%
C. Step 2: Hydrolysis of 4-Cyano-2,3,5,6-tetrafluoropyridine
The second step is the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under either acidic or basic conditions. Acidic hydrolysis, typically with concentrated sulfuric acid, is often preferred for this substrate.
Protocol 2: Synthesis of 2,3,5,6-Tetrafluoroisonicotinic Acid
Materials:
-
4-Cyano-2,3,5,6-tetrafluoropyridine
-
Concentrated sulfuric acid (98%)
-
Ice
-
Deionized water
-
Beaker
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Carefully add 4-cyano-2,3,5,6-tetrafluoropyridine (1 equivalent) to concentrated sulfuric acid (5-10 equivalents) in a beaker cooled in an ice bath.
-
Stir the mixture at room temperature for 1-2 hours, then heat to 80-90 °C for 2-4 hours. The reaction progress can be monitored by observing the dissolution of the starting material.
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
A white precipitate of 2,3,5,6-tetrafluoroisonicotinic acid will form.
-
Collect the solid by vacuum filtration, wash it thoroughly with cold deionized water, and dry it under vacuum.
Expected Yield: 80-90%
II. Synthesis of 2,3,5,6-Tetrafluoroisonicotinic Acid Amide Derivatives
The conversion of 2,3,5,6-tetrafluoroisonicotinic acid to its amide derivatives can be accomplished through several standard synthetic methodologies. The choice of method often depends on the nature of the amine and the desired scale of the reaction. Two primary strategies are presented here: a two-step procedure via the acyl chloride and a one-pot amidation using a coupling reagent.
A. Two-Step Synthesis via Acyl Chloride
This classic and robust method involves the activation of the carboxylic acid by converting it to the more reactive acyl chloride, followed by reaction with the desired amine.
Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. The reaction proceeds with the liberation of sulfur dioxide and hydrogen chloride as gaseous byproducts.[1][2]
Protocol 3: Synthesis of 2,3,5,6-Tetrafluoroisonicotinoyl Chloride
Materials:
-
2,3,5,6-Tetrafluoroisonicotinic acid
-
Thionyl chloride (SOCl₂)
-
A catalytic amount of anhydrous dimethylformamide (DMF)
-
Round-bottom flask
-
Reflux condenser with a gas outlet connected to a trap (e.g., a bubbler with a sodium hydroxide solution)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2,3,5,6-tetrafluoroisonicotinic acid (1 equivalent) in an excess of thionyl chloride (5-10 equivalents).
-
Add a catalytic amount of anhydrous DMF (1-2 drops).
-
Heat the mixture to reflux (approximately 80 °C) and stir for 2-4 hours. The reaction is complete when the evolution of gas ceases and the solid has dissolved.
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride by distillation under atmospheric pressure, followed by vacuum distillation.
-
The resulting 2,3,5,6-tetrafluoroisonicotinoyl chloride can be used in the next step without further purification.
The highly reactive acyl chloride readily reacts with primary or secondary amines to form the corresponding amide. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride that is formed.
Protocol 4: General Procedure for the Synthesis of 2,3,5,6-Tetrafluoroisonicotinic Acid Amides
Materials:
-
2,3,5,6-Tetrafluoroisonicotinoyl chloride
-
Desired primary or secondary amine
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) or pyridine
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Addition funnel (optional)
-
Separatory funnel
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve the amine (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM in a round-bottom flask cooled in an ice bath.
-
Slowly add a solution of 2,3,5,6-tetrafluoroisonicotinoyl chloride (1 equivalent) in anhydrous DCM to the amine solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water, 1 M HCl solution (to remove excess amine and triethylamine), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude amide can be purified by recrystallization or column chromatography on silica gel.
Expected Yield: 70-95% (depending on the amine)
B. One-Pot Amidation Using Coupling Reagents
One-pot procedures using coupling reagents offer a more streamlined approach to amide bond formation, avoiding the need to isolate the reactive acyl intermediate. Several coupling reagents are effective for this transformation, with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) being a popular choice for its high efficiency and low rate of racemization for chiral amines.
Protocol 5: One-Pot Synthesis of 2,3,5,6-Tetrafluoroisonicotinic Acid Amides using HATU
Materials:
-
2,3,5,6-Tetrafluoroisonicotinic acid
-
Desired primary or secondary amine
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
To a solution of 2,3,5,6-tetrafluoroisonicotinic acid (1 equivalent), the desired amine (1.1 equivalents), and HATU (1.1 equivalents) in anhydrous DMF at 0 °C, add DIPEA (2.5 equivalents) dropwise.
-
Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude amide can be purified by recrystallization or column chromatography on silica gel.
Expected Yield: 65-90%
III. Data Presentation and Characterization
The successful synthesis of 2,3,5,6-tetrafluoroisonicotinic acid and its amide derivatives should be confirmed by standard analytical techniques.
Table 1: Summary of Synthetic Steps and Expected Yields
| Step | Reaction | Reagents and Conditions | Expected Yield (%) |
| 1a | Cyanation of Pentafluoropyridine | NaCN, DMF, 60-70 °C | 75-85 |
| 1b | Hydrolysis of Nitrile | H₂SO₄, 80-90 °C | 80-90 |
| 2a | Acyl Chloride Formation | SOCl₂, cat. DMF, reflux | >95 (crude) |
| 2b | Amidation of Acyl Chloride | Amine, TEA, DCM, 0 °C to RT | 70-95 |
| 3 | One-Pot Amidation | Amine, HATU, DIPEA, DMF, RT | 65-90 |
Characterization Data:
-
¹H NMR: The proton NMR spectra of the amide derivatives will show characteristic signals for the amide N-H proton (if present) and the protons of the amine substituent.
-
¹³C NMR: The carbon NMR spectra will show signals for the carbonyl carbon of the amide and the carbons of the tetrafluoropyridine ring, with characteristic C-F coupling constants.
-
¹⁹F NMR: The fluorine NMR spectra are particularly informative and will typically show two distinct signals for the fluorine atoms at the 2,6- and 3,5-positions of the pyridine ring.[3][4]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the synthesized compounds.
-
Infrared (IR) Spectroscopy: The IR spectra will show a characteristic C=O stretching vibration for the amide group in the region of 1650-1680 cm⁻¹.
IV. Safety Precautions
-
Pentafluoropyridine: Is a volatile and toxic liquid. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sodium Cyanide: Is highly toxic. Handle with extreme care in a fume hood. Avoid contact with acids, which will liberate toxic hydrogen cyanide gas. Have a cyanide antidote kit readily available.
-
Thionyl Chloride: Is a corrosive and lachrymatory liquid. It reacts violently with water. Handle in a fume hood with appropriate PPE.
-
Organolithium Reagents (if used for direct carboxylation): Reagents like n-butyllithium are pyrophoric and react violently with water.[5][6] They must be handled under an inert atmosphere (nitrogen or argon) using syringe techniques.[7] Always wear a flame-resistant lab coat, safety glasses, and appropriate gloves when working with these reagents.[5]
-
Concentrated Acids and Bases: Are corrosive and should be handled with care, using appropriate PPE.
V. Visualizing the Synthetic Workflow
The overall synthetic strategy can be visualized as a two-stage process, with an alternative one-pot amidation route.
Caption: Synthetic routes to 2,3,5,6-tetrafluoroisonicotinic acid amide derivatives.
VI. Conclusion
The synthetic protocols detailed in this guide provide reliable and efficient methods for accessing 2,3,5,6-tetrafluoroisonicotinic acid and its amide derivatives. The choice of the synthetic route will depend on the specific requirements of the research, including the scale of the synthesis and the nature of the desired amide. By understanding the underlying chemical principles and adhering to the safety precautions, researchers can confidently prepare these valuable fluorinated building blocks for application in drug discovery and materials science.
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Cobb, S. L. (2021). Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation. Chemistry—A European Journal, 28(1), e202103288. [Link]
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Sipyagin, A. M., Enshov, V. S., Lebedev, A. T., & Karakhanova, N. K. (2003). Reactions of Polyhalopyridines. 16. Synthesis and Reactions of 2,3,5,6-Tetrafluoro-4-perfluoroalkylthiopyridines. Chemistry of Heterocyclic Compounds, 39(8), 1034–1043. [Link]
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Lab Manager. (2024). 8 Rules for the Safe Handling of t-Butyllithium. Retrieved from [Link]
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Davis, D., & Garces, F. O. (1992). H-1, C-13, and F-19 nuclear magnetic resonance assignments of 3,3-difluoro-5 alpha-androstane-17 beta-ol acetate. Steroids, 57(11), 563–568. [Link]
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Banks, R. E., Haszeldine, R. N., & Karsa, D. R. (1969). Heterocyclic polyfluoro-compounds. Part XV. Synthesis of tetrafluoropyridine-4-sulphonic acid and related sulphur-containing derivatives of pentafluoropyridine. Journal of the Chemical Society C: Organic, 4, 442-445. [Link]
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The Strategic Deployment of 2,3,5,6-Tetrafluoroisonicotinic Acid in Modern Medicinal Chemistry
Introduction: Harnessing the Power of Fluorine in Drug Design
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become an indispensable tool for medicinal chemists.[1][2] Fluorine's unique properties—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—allow for the fine-tuning of a drug candidate's pharmacokinetic and pharmacodynamic profile.[3] It is within this context that highly functionalized, fluorinated building blocks like 2,3,5,6-tetrafluoroisonicotinic acid emerge as critical assets. This polyfluorinated pyridine derivative offers a unique combination of chemical handles and electronic properties, making it a versatile component for library synthesis and lead optimization. Its strategic application can lead to enhanced metabolic stability, improved binding affinity, and modulated physicochemical properties such as lipophilicity and pKa.[4][5]
This technical guide provides an in-depth exploration of 2,3,5,6-tetrafluoroisonicotinic acid as a building block in medicinal chemistry. We will delve into its core reactivity, provide detailed protocols for its application in key synthetic transformations, and discuss its potential as a bioisosteric replacement, empowering researchers to leverage its full potential in their drug discovery programs.
Core Physicochemical and Reactivity Profile
2,3,5,6-Tetrafluoroisonicotinic acid is a crystalline solid at room temperature. The molecule's structure is characterized by a perfluorinated pyridine ring with a carboxylic acid group at the 4-position. This arrangement dictates its primary modes of reactivity:
-
The Carboxylic Acid Moiety: The carboxylic acid group serves as a primary handle for amide bond formation, esterification, and other related transformations. The strong electron-withdrawing nature of the tetrafluorinated pyridine ring significantly increases the acidity of the carboxyl proton, which can influence reaction conditions.
-
The Perfluorinated Pyridine Ring: The pyridine ring is highly electron-deficient due to the presence of four fluorine atoms. This makes it exceptionally susceptible to nucleophilic aromatic substitution (SNAr) reactions.[6] This reactivity allows for the selective displacement of one or more fluorine atoms by a variety of nucleophiles, providing a powerful tool for molecular diversification. Pyridines are particularly reactive towards nucleophilic attack when electron-withdrawing groups are positioned ortho or para to the leaving group, which is the case for all fluorine atoms in this molecule relative to the nitrogen atom.[6]
Application in Medicinal Chemistry: A Building Block for Novel Therapeutics
The 2,3,5,6-tetrafluoroisonicotinoyl moiety can be found in various patented chemical series, often explored for their potential as kinase inhibitors, GPCR modulators, and agents for treating metabolic or inflammatory diseases. While direct incorporation of the intact 2,3,5,6-tetrafluoroisonicotinic acid is one application, its derivatives, formed through reactions at the carboxylic acid or the pyridine ring, are more commonly seen in complex drug candidates.
Case Study: Bioisosteric Replacement and Pharmacophore Enhancement
The concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties to enhance biological activity, is a cornerstone of drug design.[7][8][9] The 2,3,5,6-tetrafluoroisonicotinoyl group can be considered a bioisostere for other aromatic and heteroaromatic systems. Its introduction into a molecule can:
-
Modulate Lipophilicity: The perfluorinated ring can significantly alter the lipophilicity of a molecule, impacting its solubility, cell permeability, and plasma protein binding.
-
Enhance Metabolic Stability: The strong C-F bonds are resistant to metabolic cleavage by cytochrome P450 enzymes, which can increase the half-life of a drug.
-
Introduce Favorable Protein-Ligand Interactions: The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions within a protein's binding pocket, potentially increasing binding affinity and selectivity.
While not a direct incorporation of the entire building block, the antiviral drug Nirmatrelvir (PF-07321332), the active component in Paxlovid, features a trifluoroacetyl group.[1][3][4] This highlights the pharmaceutical industry's reliance on highly fluorinated motifs to achieve desired therapeutic profiles. The synthesis of such motifs often involves precursors with similar reactivity to 2,3,5,6-tetrafluoroisonicotinic acid.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the two primary modes of reactivity of 2,3,5,6-tetrafluoroisonicotinic acid.
Protocol 1: Amide Bond Formation via Amide Coupling
This protocol describes a general procedure for the coupling of 2,3,5,6-tetrafluoroisonicotinic acid with a primary or secondary amine using common coupling reagents. Amide coupling reactions are fundamental in drug discovery, and this building block is well-suited for such transformations.[10]
Workflow for Amide Coupling:
Caption: General workflow for amide coupling reactions.
Materials:
| Reagent | M.W. | Equivalents |
| 2,3,5,6-Tetrafluoroisonicotinic acid | 193.07 | 1.0 |
| Amine (primary or secondary) | Varies | 1.1 |
| HATU | 380.23 | 1.2 |
| or EDC.HCl | 191.70 | 1.2 |
| and HOBt | 135.12 | 1.2 |
| DIPEA | 129.24 | 2.0 |
| Anhydrous DMF or DCM | - | - |
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add 2,3,5,6-tetrafluoroisonicotinic acid (1.0 eq).
-
Dissolve the acid in anhydrous DMF or DCM (approximately 0.1 M concentration).
-
Add the desired primary or secondary amine (1.1 eq) to the solution.
-
If using EDC/HOBt, add HOBt (1.2 eq) to the mixture.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add DIPEA (2.0 eq) to the stirred solution.
-
Slowly add the coupling reagent (HATU or EDC.HCl, 1.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1N HCl (2x), saturated NaHCO3 solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Expert Insights:
-
Causality of Reagent Choice: The choice between HATU and EDC/HOBt often depends on the nature of the amine. For sterically hindered or electron-deficient amines, the more reactive uronium-based reagent HATU is often preferred to achieve higher yields and faster reaction times.
-
Self-Validation: The progress of the reaction should be monitored to avoid side reactions or degradation of starting materials. Complete consumption of the limiting reagent (typically the acid) is a good indicator of reaction completion. The purity of the final product should be confirmed by 1H, 19F, and 13C NMR spectroscopy and mass spectrometry.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr)
This protocol outlines a general procedure for the substitution of a fluorine atom on the perfluorinated pyridine ring with a generic nucleophile (e.g., an amine, thiol, or alcohol). The high electrophilicity of the ring makes these reactions efficient.[6]
Workflow for SNAr Reaction:
Caption: General workflow for SNAr reactions.
Materials:
| Reagent | M.W. | Equivalents |
| 2,3,5,6-Tetrafluoroisonicotinamide derivative | Varies | 1.0 |
| Nucleophile (e.g., amine, thiol) | Varies | 1.1 - 1.5 |
| K2CO3 or Cs2CO3 | 138.21 / 325.82 | 2.0 - 3.0 |
| Anhydrous DMF, DMSO, or ACN | - | - |
Procedure:
-
To a round-bottom flask, add the 2,3,5,6-tetrafluoroisonicotinamide derivative (1.0 eq) and the nucleophile (1.1-1.5 eq).
-
Add an anhydrous polar aprotic solvent such as DMF, DMSO, or acetonitrile (ACN) to dissolve the reactants (approximately 0.1-0.2 M).
-
Add the inorganic base (K2CO3 or Cs2CO3, 2.0-3.0 eq) to the reaction mixture.
-
Stir the mixture at room temperature or heat to a temperature between 50-80°C. The reaction temperature will depend on the nucleophilicity of the attacking species.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, DCM) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization to yield the desired substituted product.
Expert Insights:
-
Regioselectivity: In many cases, the SNAr reaction on a perfluorinated pyridine occurs preferentially at the 4-position (para to the nitrogen). However, with the carboxylic acid (or amide) at the 4-position, substitution will occur at the 2 and 6 positions (ortho to the nitrogen). The exact regioselectivity can be influenced by steric and electronic factors of both the substrate and the nucleophile.
-
Trustworthiness of the Protocol: The use of an excess of a mild inorganic base like K2CO3 or the stronger Cs2CO3 is crucial to neutralize the HF generated during the reaction without promoting unwanted side reactions. The reaction should be conducted under anhydrous conditions to prevent hydrolysis of the substrate or product.
Conclusion
2,3,5,6-Tetrafluoroisonicotinic acid is a highly versatile and valuable building block for medicinal chemistry. Its dual reactivity, allowing for modifications at both the carboxylic acid and the perfluorinated pyridine ring, provides a rich platform for the synthesis of diverse chemical libraries and the optimization of lead compounds. The strategic incorporation of this moiety can impart favorable pharmacological properties, including enhanced metabolic stability and binding affinity. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to effectively utilize this powerful tool in their pursuit of novel therapeutics.
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- ResearchGate. (Date not available). A Rapid Microwave Induced Synthesis of Isonicotinamide Derivatives and their Antifungal Activity.
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Application Notes & Protocols: Leveraging 2,3,5,6-Tetrafluoroisonicotinic Acid for Advanced PET Imaging Radiopharmaceuticals
Introduction: A Modern Prosthetic Group for PET Radiochemistry
Positron Emission Tomography (PET) stands as a cornerstone of modern molecular imaging, offering unparalleled insights into in-vivo biological processes for both preclinical research and clinical diagnostics.[1][2] The choice of radionuclide is critical, and fluorine-18 (¹⁸F) has emerged as the workhorse of PET due to its near-ideal physical properties, including a manageable half-life of 109.8 minutes and low positron energy, which translates to high-resolution images.[1][3] However, the introduction of ¹⁸F into complex, heat-sensitive biomolecules presents a significant synthetic challenge.[4]
This guide focuses on the strategic application of 2,3,5,6-tetrafluoroisonicotinic acid, a precursor to a highly valuable prosthetic group, for the efficient ¹⁸F-labeling of peptides, proteins, and other biologically relevant molecules. Specifically, we will delve into the synthesis and utility of its activated derivative, 6-[¹⁸F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([¹⁸F]F-Py-TFP). This "building block" approach provides a robust and versatile platform for radiopharmaceutical development, overcoming many of the limitations associated with direct radiolabeling.[5][6] We will explore the underlying chemistry, provide detailed, field-proven protocols, and discuss the critical considerations for successful implementation in a research and drug development setting.
The Chemistry of [¹⁸F]F-Py-TFP: A Self-Validating System
The utility of 2,3,5,6-tetrafluoroisonicotinic acid lies in its transformation into an activated ester that serves as a bifunctional linker. One end of the molecule is engineered for efficient, late-stage radiofluorination, while the other end, the tetrafluorophenyl (TFP) ester, is a highly reactive group for conjugation to amine functionalities on biomolecules.
Mechanism of Action and Rationale
The core of this methodology is a two-stage process:
-
¹⁸F-Fluorination: The process begins with the nucleophilic substitution of a leaving group on a precursor molecule with cyclotron-produced [¹⁸F]fluoride. A common precursor is a trimethylammonium salt of the pyridine ring, which provides a highly activated site for the incoming [¹⁸F]fluoride.[7][8] The electron-withdrawing nature of the pyridine ring and the TFP ester facilitate this reaction, often allowing for mild reaction conditions.
-
Amide Bond Formation: Once synthesized, the [¹⁸F]F-Py-TFP prosthetic group is a potent acylating agent. The TFP ester is an excellent leaving group, allowing for rapid and efficient conjugation to primary or secondary amines (e.g., the epsilon-amine of a lysine residue in a peptide) under mild conditions to form a stable amide bond.[9]
This two-step strategy is inherently self-validating. The successful incorporation of radioactivity is directly linked to the formation of the prosthetic group, which is then purified before the final conjugation step. This modularity simplifies the optimization and quality control of the final radiopharmaceutical.
Experimental Protocols
Protocol 1: Synthesis of the [¹⁸F]F-Py-TFP Prosthetic Group
This protocol details a robust method for the synthesis of 6-[¹⁸F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([¹⁸F]F-Py-TFP), adapted from methodologies that emphasize efficiency and simplicity, including options that may not require traditional azeotropic drying of the [¹⁸F]fluoride.[10][11]
Materials and Equipment:
-
Cyclotron-produced [¹⁸F]fluoride in [¹⁸O]H₂O
-
Anion exchange cartridge (e.g., Chromafix 30-PS-HCO₃ or similar)
-
Precursor: N,N,N-trimethyl-5-((2,3,5,6-tetrafluorophenoxy)carbonyl)pyridin-2-aminium trifluoromethanesulfonate
-
Anhydrous acetonitrile (MeCN)
-
tert-Butanol (t-BuOH)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis MCX Plus)
-
Automated radiochemistry synthesis module or manual setup with appropriate shielding
-
Radio-TLC or radio-HPLC for quality control
Workflow Diagram:
Caption: Workflow for the synthesis and purification of [¹⁸F]F-Py-TFP.
Step-by-Step Procedure:
-
[¹⁸F]Fluoride Trapping: Pass the cyclotron-produced [¹⁸F]fluoride/[¹⁸O]H₂O solution through an anion-exchange cartridge to trap the [¹⁸F]fluoride.
-
Cartridge Washing (Anhydrous Method): For traditional methods requiring anhydrous conditions, wash the cartridge with anhydrous acetonitrile and dry thoroughly with a stream of inert gas (e.g., nitrogen or argon). This step is crucial as water can impede the nucleophilicity of the fluoride ion.[12]
-
Elution and Reaction (Simplified Non-Anhydrous Approach): Recent advancements have shown high efficiency without rigorous drying.[10][11] Prepare a solution of the trimethylammonium precursor (approx. 5-10 mg) in a mixture of acetonitrile and tert-butanol (e.g., 2:8 v/v). Flow this solution through the cartridge to elute the [¹⁸F]fluoride directly into the reaction vessel. The fluorination reaction proceeds rapidly at room temperature, often achieving high conversion within minutes.[10]
-
Reaction Monitoring: The reaction can be monitored by radio-TLC to determine the conversion of [¹⁸F]fluoride to [¹⁸F]F-Py-TFP.
-
Purification:
-
Dilute the reaction mixture with water (e.g., 5-10 mL).
-
Pass the diluted solution through a pre-conditioned solid-phase extraction (SPE) cartridge, such as an Oasis MCX Plus cartridge. The [¹⁸F]F-Py-TFP will be retained, while unreacted [¹⁸F]fluoride and polar impurities will pass through.
-
Wash the SPE cartridge with water to remove any remaining impurities.
-
Elute the purified [¹⁸F]F-Py-TFP from the cartridge with a small volume of anhydrous acetonitrile.
-
-
Quality Control: Analyze the final product using radio-HPLC or radio-TLC to determine radiochemical purity and specific activity.
Causality and Trustworthiness: This protocol is designed for robustness. The use of a quaternary ammonium salt precursor allows for a counter-ion driven elution and reaction, which can be performed under mild, and even non-anhydrous, conditions.[10][11] The SPE purification is a critical self-validating step, ensuring that only the desired lipophilic product is isolated from the hydrophilic unreacted [¹⁸F]fluoride, leading to high radiochemical purity of the final prosthetic group.
Protocol 2: ¹⁸F-Labeling of a Model Peptide (e.g., c(RGDfK))
This protocol describes the conjugation of the purified [¹⁸F]F-Py-TFP to a peptide containing a lysine residue, a common strategy for labeling peptides targeting integrin receptors.[8][9]
Materials and Equipment:
-
Purified [¹⁸F]F-Py-TFP in acetonitrile (from Protocol 1)
-
Peptide (e.g., c(RGDfK)) dissolved in a suitable buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5-9.0)
-
Reaction vessel (e.g., 1.5 mL microcentrifuge tube)
-
Heating block or water bath
-
Analytical and semi-preparative HPLC system with a radioactivity detector
-
Sterile filters for final product formulation
Workflow Diagram:
Caption: Workflow for the conjugation of [¹⁸F]F-Py-TFP to a peptide.
Step-by-Step Procedure:
-
Preparation: In a reaction vessel, add the peptide solution. The amount of peptide will depend on the desired specific activity but is typically in the range of 50-200 µg.
-
Reagent Addition: Add the solution of [¹⁸F]F-Py-TFP in acetonitrile to the peptide solution. The volume of acetonitrile should ideally be kept low (e.g., <10% of the total reaction volume) to avoid precipitation of the peptide.
-
Reaction: Gently mix the solution and incubate at a controlled temperature, typically between 40°C and 50°C, for 10 to 15 minutes.[9] The slightly basic pH deprotonates the amine group on the lysine, enhancing its nucleophilicity to attack the TFP ester.
-
Purification: After the incubation period, the reaction is typically quenched by dilution with the HPLC mobile phase and injected onto a semi-preparative HPLC column to separate the ¹⁸F-labeled peptide from unreacted [¹⁸F]F-Py-TFP and other impurities.
-
Formulation: The collected HPLC fraction containing the purified radiolabeled peptide is typically reformulated into a biocompatible solution (e.g., saline with a small percentage of ethanol for solubility) and passed through a sterile filter.
-
Final Quality Control: The final product must be tested for radiochemical purity, pH, and sterility before in-vivo use.
Causality and Trustworthiness: The choice of a slightly basic pH is critical for efficient conjugation by ensuring the target amine is in its more reactive, unprotonated state. The reaction is performed at a mild temperature to accelerate the reaction rate while preserving the integrity of the peptide.[9] HPLC purification is the gold standard for ensuring the final product is free of unlabeled peptide and radiochemical impurities, which is essential for accurate and reproducible in-vivo imaging results.
Quantitative Data Summary
The following table summarizes typical performance metrics for the synthesis of [¹⁸F]F-Py-TFP and its conjugation to peptides, as reported in the literature.
| Parameter | [¹⁸F]F-Py-TFP Synthesis | Peptide Conjugation | Reference |
| Radiochemical Yield (decay-corrected) | 60-75% | 25-43% (overall from [¹⁸F]F⁻) | [7][9][10] |
| Synthesis Time | 15-25 minutes | 30-45 minutes (overall) | [8][9] |
| Radiochemical Purity | >95% | >98% | [9][13] |
| Reaction Temperature | Room Temp to 40°C | 40°C to 50°C | [8][9][10] |
Applications and Future Directions
The use of 2,3,5,6-tetrafluoroisonicotinic acid-derived prosthetic groups extends beyond simple peptide labeling. This platform is highly adaptable for:
-
Pre-targeting Strategies: In this advanced imaging approach, a modified antibody is first administered and allowed to accumulate at the target site. Subsequently, a small, rapidly clearing ¹⁸F-labeled molecule, often derived from [¹⁸F]F-Py-TFP conjugated to a tetrazine, is injected. This radiolabeled molecule then "clicks" to the antibody in-vivo via an inverse electron demand Diels-Alder reaction, providing a high-contrast image.[13][14][15]
-
Labeling of Small Molecules and Proteins: The methodology is broadly applicable to any molecule possessing an available amine group for conjugation, including small molecule drugs and larger proteins like albumin.[9]
-
Development of Novel PET Tracers: The reliability and efficiency of this method make it an excellent choice for the rapid screening and development of new targeted PET radiopharmaceuticals for oncology, neurology, and cardiology.[16][17]
The continued development of simplified, non-anhydrous labeling protocols will further democratize the production of ¹⁸F-labeled biomolecules, accelerating the pace of discovery in molecular imaging.[11][12]
References
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Matin, M. M., et al. (2017). Facile room temperature synthesis of fluorine-18 labeled fluoronicotinic acid-2,3,5,6-tetrafluorophenyl ester without azeotropic drying of fluorine-18. Journal of Labelled Compounds and Radiopharmaceuticals, 60(3), 168-175. [Link]
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Herth, M. M., et al. (2024). Synthesis and evaluation of fluorine-18 labelled tetrazines as pre-targeting imaging agents for PET. EJNMMI Radiopharmacy and Chemistry, 9(1), 6. [Link]
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Herth, M. M., et al. (2024). Synthesis and evaluation of fluorine-18 labelled tetrazines as pre-targeting imaging agents for PET. PubMed Central, [Link]
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Matin, M. M., et al. (2017). Facile Room Temperature Synthesis of Fluorine-18 Labeled Fluoronicotinic acid-2,3,5,6-Tetrafluorophenyl Ester without Azeotropic Drying of Fluorine-18. National Institutes of Health. [Link]
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Parente, A., et al. (2017). Fluorine-18 labelled building blocks for PET tracer synthesis. RSC Publishing. [Link]
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Matin, M. M., et al. (2017). Fast indirect fluorine-18 labeling of protein/peptide using the useful 6-fluoronicotinic acid-2,3,5,6-tetrafluorophenyl prosthetic group: A method comparable to direct fluorination. Journal of Labelled Compounds and Radiopharmaceuticals, 60(3), 168-175. [Link]
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Parente, A., et al. (2017). Fluorine-18 labelled building blocks for PET tracer synthesis. Chemical Society Reviews. [Link]
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Herth, M. M., et al. (2024). Synthesis and evaluation of fluorine-18 labelled tetrazines as pre-targeting imaging agents for PET. ResearchGate. [Link]
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Olberg, D. E., et al. (2016). One Step Radiosynthesis of 6-[18F]Fluoronicotinic Acid 2,3,5,6-Tetrafluorophenyl Ester ([18F]F-Py-TFP): A New Prosthetic Group for Efficient Labeling of Biomolecules with Fluorine-18. figshare. [Link]
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Olberg, D. E., et al. (2010). One Step Radiosynthesis of 6-[F-18]Fluoronicotinic Acid 2,3,5,6-Tetrafluorophenyl Ester ([F-18]F-Py-TFP): A New Prosthetic Group for Efficient Labeling of Biomolecules with Fluorine-18. ResearchGate. [Link]
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Mossine, A. V., et al. (2020). A non-anhydrous, minimally basic protocol for the simplification of nucleophilic 18F-fluorination chemistry. Scientific Reports, 10(1), 6818. [Link]
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Olberg, D. E., et al. (2010). One step radiosynthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(18)F]F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18. Journal of Medicinal Chemistry, 53(4), 1732-1740. [Link]
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Zlitni, A., et al. (2021). [18F]fluoride Activation and 18F-Labelling in Hydrous Conditions—Towards a Microfluidic Synthesis of PET Radiopharmaceuticals. MDPI. [Link]
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Brooks, A. F., et al. (2014). Radiosyntheses using Fluorine-18: the Art and Science of Late Stage Fluorination. PubMed Central. [Link]
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Zeglis, B. M., et al. (2015). A Pretargeted PET Imaging Strategy Based on Bioorthogonal Diels–Alder Click Chemistry. PubMed Central. [Link]
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Al-karakooly, Y. (2012). Positron emission tomography (PET) imaging with 18F-based radiotracers. PubMed Central. [Link]
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Liu, F., et al. (2022). Novel brain PET imaging agents: Strategies for imaging neuroinflammation in Alzheimer's disease and mild cognitive impairment. Frontiers in Neuroscience, 16, 966547. [Link]
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Perrin, D. (n.d.). PET Radiolabels. David Perrin Research Group - The University of British Columbia. [Link]
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Neumann, C. N., et al. (2023). Deoxyfluorination of phenols for chemoselective 18F-labeling of peptides. Nature Protocols, 18(12), 3749-3773. [Link]
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Lu, S., et al. (2021). Synthesis and Screening in Mice of Fluorine-Containing PET Radioligands for TSPO: Discovery of a Promising 18F-Labeled Ligand. PubMed Central. [Link]
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Zhang, Z., et al. (2023). Trifluoromethylation of Alkyl Electrophiles with 11C or 18F Labeled Fluoroform for PET Applications. PubMed Central. [Link]
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Neves, A. R., et al. (2021). Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade. PubMed Central. [Link]
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Bernard-Gauthier, V., et al. (2021). A simplified, robust protocol for [18F]fluoride elution under mild conditions to enhance late-stage aromatic radiofluorinations. ResearchGate. [Link]
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Svatunek, D., et al. (2023). Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. MDPI. [Link]
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Unterrainer, M., et al. (2021). Evaluation of 3-l- and 3-d-[18F]Fluorophenylalanines as PET Tracers for Tumor Imaging. Cancers, 13(23), 6037. [Link]
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Ghosh, B., et al. (2022). Strategies of positron emission tomography (PET) tracer development for imaging of tau and α-synuclein in neurodegenerative disorders. PubMed Central. [Link]
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Li, J., et al. (2023). Radiopharmaceuticals and their applications in medicine. Signal Transduction and Targeted Therapy, 8(1), 329. [Link]
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Aguirre, L. F., & George, S. (2023). Developments in 177Lu-based radiopharmaceutical therapy and dosimetry. PubMed Central. [Link]
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Nielsen, F. U. (2015). Preparation of Radiopharmaceuticals and Their Use in Drug Development. Aalborg University's Research Portal. [Link]
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International Atomic Energy Agency. (2007). Trends in Radiopharmaceuticals (ISTR-2005). IAEA. [Link]
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- 9. Fast indirect fluorine-18 labeling of protein/peptide using the useful 6-fluoronicotinic acid-2,3,5,6-tetrafluorophenyl prosthetic group: A method comparable to direct fluorination - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Note: A Comprehensive Guide to Amide Coupling Reactions with 2,3,5,6-Tetrafluoroisonicotinic Acid
Abstract
This document provides a detailed experimental protocol and technical guidance for the successful amide coupling of 2,3,5,6-tetrafluoroisonicotinic acid. The highly fluorinated nature of this pyridine derivative presents unique challenges and opportunities in synthetic chemistry. This guide is intended for researchers, scientists, and drug development professionals, offering insights into reaction mechanisms, optimization strategies, and troubleshooting.
Introduction: The Significance of a Fluorinated Building Block
2,3,5,6-Tetrafluoroisonicotinic acid is a valuable building block in medicinal chemistry and materials science. The incorporation of a tetrafluoropyridyl moiety can significantly alter the physicochemical properties of a molecule, often enhancing metabolic stability, membrane permeability, and binding affinity to biological targets. The strong electron-withdrawing effect of the fluorine atoms makes the carboxylic acid group highly activated, yet it also presents challenges in standard amide coupling protocols. This guide aims to provide a robust and reproducible method for its use in synthesis.
Reagent and Material Overview
A successful coupling reaction begins with a thorough understanding of the reagents involved.
2.1. Physicochemical Properties of 2,3,5,6-Tetrafluoroisonicotinic Acid
| Property | Value | Source |
| CAS Number | 2875-10-7 | [1][2] |
| Molecular Formula | C₆HF₄NO₂ | [1] |
| Molecular Weight | 195.07 g/mol | [1][2] |
| Melting Point | 98-100 °C | [2] |
| Appearance | White to light yellow powder/crystal |
2.2. Required Materials
| Reagent/Material | Purpose | Recommended Grade |
| 2,3,5,6-Tetrafluoroisonicotinic acid | Starting material | >97% Purity |
| Amine | Coupling partner | Varies based on target |
| HATU (or HBTU, EDC/HOBt) | Coupling/Activating agent | >98% |
| DIPEA (or other non-nucleophilic base) | Base | Anhydrous, >99.5% |
| DMF (or DCM, Acetonitrile) | Solvent | Anhydrous |
| Saturated aq. NaHCO₃ | Workup | Reagent Grade |
| Brine | Workup | Reagent Grade |
| Anhydrous MgSO₄ or Na₂SO₄ | Drying agent | Reagent Grade |
| Silica Gel | Purification | 230-400 mesh |
2.3. Safety and Handling
-
Always handle 2,3,5,6-tetrafluoroisonicotinic acid and other fluorinated compounds in a well-ventilated fume hood.[3]
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[3]
-
This compound can cause skin and serious eye irritation.[3][4] In case of contact, rinse the affected area immediately with copious amounts of water.
-
Consult the Safety Data Sheet (SDS) for comprehensive handling and disposal information before beginning any work.
The Causality of Reagent Choice: Why This Protocol Works
Amide bond formation is not a spontaneous reaction and requires the activation of the carboxylic acid. The process involves converting the hydroxyl group of the acid into a better leaving group, making it susceptible to nucleophilic attack by the amine.
The electron-deficient nature of the tetrafluorinated pyridine ring enhances the acidity of the carboxylic acid proton but can also make the carboxylate a poorer nucleophile for the initial activation step. Therefore, a potent coupling reagent is recommended.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): This is an excellent choice as it forms a highly reactive O-acylisourea intermediate, which then rapidly reacts with the amine. The inclusion of the HOBt moiety within its structure helps to minimize side reactions and racemization if chiral amines or acids are used.
-
DIPEA (N,N-Diisopropylethylamine): A bulky, non-nucleophilic base is crucial. Its role is to deprotonate the carboxylic acid and the protonated amine, facilitating the reaction without competing as a nucleophile itself.
Experimental Protocol: Step-by-Step Guide
This protocol provides a general method for the coupling of an amine with 2,3,5,6-tetrafluoroisonicotinic acid.
4.1. Reagent Preparation
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere (Nitrogen or Argon).
-
Use anhydrous solvents to prevent hydrolysis of the activated acid intermediate.
4.2. Reaction Setup and Execution
-
To a dry round-bottom flask under an inert atmosphere, add 2,3,5,6-tetrafluoroisonicotinic acid (1.0 eq).
-
Dissolve the acid in anhydrous DMF (or another suitable solvent) to a concentration of approximately 0.1 M.
-
Add the amine of choice (1.1 eq).
-
Add HATU (1.2 eq) to the solution.
-
Slowly add DIPEA (2.5 eq) dropwise to the reaction mixture. The order of addition is critical to ensure the acid is activated before the base can cause degradation of the coupling reagent.
-
Stir the reaction at room temperature.
4.3. Reaction Monitoring
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
4.4. Workup and Purification
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). This removes unreacted acid, the HOBt byproduct, and residual DMF.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.
Visualizing the Process
5.1. Experimental Workflow Diagram
Caption: A workflow for the HATU-mediated amide coupling.
5.2. General Mechanism of Activation with HATU
Caption: Simplified mechanism of carboxylic acid activation.
Troubleshooting Guide
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive coupling reagent.2. Presence of water in the reaction.3. Insufficient amount of base. | 1. Use a fresh bottle of HATU or verify its activity.2. Ensure all glassware is dry and use anhydrous solvents.3. Increase the amount of DIPEA to 3.0 equivalents. |
| Incomplete Reaction | 1. Sterically hindered amine.2. Insufficient reaction time or temperature. | 1. Increase reaction temperature to 40-50 °C.2. Allow the reaction to stir for a longer period (e.g., overnight). |
| Formation of Side Products | 1. Amine reacting with the coupling reagent.2. Degradation of the activated ester. | 1. Ensure the carboxylic acid and coupling reagent are mixed before adding the amine and base.2. Consider using an alternative coupling reagent like EDC/HOBt, which may be milder. |
Conclusion
The protocol described herein provides a reliable and robust method for the amide coupling of 2,3,5,6-tetrafluoroisonicotinic acid. The key to success lies in the use of a potent coupling reagent like HATU, strictly anhydrous conditions, and a suitable non-nucleophilic base. By understanding the principles behind the reagent choices and potential pitfalls, researchers can confidently incorporate this versatile fluorinated building block into their synthetic programs, paving the way for novel discoveries in drug development and materials science.
References
-
BuyersGuideChem. 2,3,5,6-Tetrafluoroisonicotinic acid. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
Sources
Application Notes and Protocols for the Use of 2,3,5,6-Tetrafluoroisonicotinic Acid as a Linker in Metal-Organic Frameworks
Introduction: The Strategic Advantage of Fluorinated Linkers in MOF Chemistry
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and functionalizable nature make them highly attractive for a range of applications, including gas storage, catalysis, and, notably, drug delivery.[1][2] The choice of the organic linker is paramount in dictating the final properties of the MOF.[3]
This guide focuses on a specialized linker, 2,3,5,6-tetrafluoroisonicotinic acid , and its application in the synthesis of novel MOFs. The incorporation of fluorine atoms into the linker backbone is a strategic design choice that can impart unique and desirable properties to the resulting framework. Fluorination is known to enhance the hydrophobicity and thermal and chemical stability of MOFs.[4] These characteristics are particularly advantageous in the context of drug delivery, where protecting a therapeutic cargo from aqueous environments and ensuring the stability of the carrier are critical.
These application notes provide a comprehensive overview, from the foundational principles to detailed experimental protocols, for researchers, scientists, and drug development professionals interested in leveraging the unique properties of 2,3,5,6-tetrafluoroisonicotinic acid in their MOF synthesis endeavors.
Part 1: Rationale for Employing 2,3,5,6-Tetrafluoroisonicotinic Acid in MOF Synthesis
The decision to use 2,3,5,6-tetrafluoroisonicotinic acid as a linker in MOF synthesis is underpinned by several key scientific principles:
-
Enhanced Hydrophobicity: The presence of multiple fluorine atoms on the pyridine ring significantly increases the hydrophobic character of the linker. This can lead to MOFs with greater stability in aqueous environments, a crucial factor for many biological applications.
-
Modified Electronic Properties: The strong electron-withdrawing nature of fluorine atoms alters the electronic properties of the isonicotinate linker. This can influence the coordination chemistry with the metal nodes and potentially modulate the catalytic activity of the resulting MOF.
-
Tunable Pore Environment: The fluorinated surface of the pores can create a unique environment for the selective adsorption of guest molecules, which is advantageous for applications in separations and sensing.
-
Structural Diversity: The rigidity of the tetrafluorinated pyridine ring, combined with the coordinating carboxylate group, can lead to the formation of novel MOF topologies with distinct pore architectures. Research on the closely related 3-fluoroisonicotinic acid has shown that subtle changes in the linker can lead to the formation of isostructural MOFs, suggesting a degree of predictability in the design of these materials.[4]
Part 2: Detailed Experimental Protocols
The following protocols are provided as a starting point for the synthesis and characterization of MOFs using 2,3,5,6-tetrafluoroisonicotinic acid. It is important to note that these are representative research-grade protocols and may require optimization based on the specific metal salt used and the desired properties of the final MOF.
Protocol 2.1: Synthesis of a Zinc-based MOF with 2,3,5,6-Tetrafluoroisonicotinic Acid
This protocol is adapted from established methods for the synthesis of zinc-based MOFs with carboxylate linkers.[5][6]
Materials:
-
2,3,5,6-Tetrafluoroisonicotinic acid
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Chloroform
Equipment:
-
20 mL scintillation vials
-
Oven
-
Centrifuge
-
Sonicator
Procedure:
-
In a 20 mL scintillation vial, dissolve 41.8 mg (0.2 mmol) of 2,3,5,6-tetrafluoroisonicotinic acid in 10 mL of DMF.
-
In a separate vial, dissolve 59.5 mg (0.2 mmol) of zinc nitrate hexahydrate in 5 mL of DMF.
-
Combine the two solutions in the first vial.
-
Add 1 mL of ethanol to the mixture.
-
Cap the vial tightly and place it in an oven at 100 °C for 24 hours.
-
After 24 hours, remove the vial from the oven and allow it to cool to room temperature. Crystalline product should be visible at the bottom of the vial.
-
Decant the supernatant and wash the crystalline product with fresh DMF (3 x 10 mL). After each wash, centrifuge the mixture and decant the supernatant.
-
To activate the MOF, the DMF solvent molecules within the pores need to be exchanged. Wash the product with chloroform (3 x 10 mL) over a period of 3 days.
-
After the final wash, decant the chloroform and dry the product under vacuum at 150 °C for 12 hours.
| Parameter | Value |
| Linker | 2,3,5,6-Tetrafluoroisonicotinic acid |
| Metal Salt | Zinc nitrate hexahydrate |
| Solvent | DMF/Ethanol |
| Temperature | 100 °C |
| Time | 24 hours |
Logical Flow of the Synthesis Protocol
Caption: Workflow for the synthesis of a zinc-based MOF.
Protocol 2.2: Synthesis of a Copper-based MOF with 2,3,5,6-Tetrafluoroisonicotinic Acid
This protocol is based on general procedures for the synthesis of copper-based MOFs.[7][8]
Materials:
-
2,3,5,6-Tetrafluoroisonicotinic acid
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Equipment:
-
20 mL scintillation vials
-
Oven
-
Centrifuge
Procedure:
-
In a 20 mL scintillation vial, dissolve 41.8 mg (0.2 mmol) of 2,3,5,6-tetrafluoroisonicotinic acid in 8 mL of DMF.
-
Add 48.3 mg (0.2 mmol) of copper(II) nitrate trihydrate to the solution.
-
Add 2 mL of ethanol to the mixture.
-
Sonicate the mixture for 10 minutes to ensure complete dissolution.
-
Cap the vial tightly and place it in an oven at 85 °C for 48 hours.
-
After 48 hours, remove the vial from the oven and allow it to cool to room temperature.
-
Collect the crystalline product by centrifugation and wash with fresh DMF (3 x 10 mL).
-
Wash with ethanol (2 x 10 mL) to remove the DMF.
-
Dry the product under vacuum at 120 °C for 12 hours.
| Parameter | Value |
| Linker | 2,3,5,6-Tetrafluoroisonicotinic acid |
| Metal Salt | Copper(II) nitrate trihydrate |
| Solvent | DMF/Ethanol |
| Temperature | 85 °C |
| Time | 48 hours |
Part 3: Characterization of the Synthesized MOFs
Thorough characterization is essential to confirm the successful synthesis of the desired MOF and to understand its properties.
3.1 Powder X-Ray Diffraction (PXRD)
-
Purpose: To confirm the crystallinity and phase purity of the synthesized material. The experimental PXRD pattern should be compared with a simulated pattern if the crystal structure is known, or with the patterns of the starting materials to confirm the formation of a new phase.
-
Procedure: A small amount of the dried MOF powder is placed on a sample holder and analyzed using a powder X-ray diffractometer.
3.2 Thermogravimetric Analysis (TGA)
-
Purpose: To determine the thermal stability of the MOF and to identify the temperature at which the framework starts to decompose. This is also useful for confirming the removal of solvent molecules during activation.
-
Procedure: A small sample of the activated MOF is heated at a constant rate under an inert atmosphere (e.g., nitrogen), and the weight loss is monitored as a function of temperature.
3.3 Gas Adsorption Analysis (e.g., N₂ at 77 K)
-
Purpose: To determine the porosity, surface area (BET), and pore size distribution of the MOF.
-
Procedure: The activated MOF sample is placed in a gas adsorption analyzer, and the amount of nitrogen gas adsorbed at different relative pressures is measured at 77 K.
3.4 Fourier-Transform Infrared (FTIR) Spectroscopy
-
Purpose: To confirm the coordination of the carboxylate group of the linker to the metal center. The characteristic C=O stretching frequency of the carboxylic acid will shift upon coordination.
-
Procedure: The MOF sample is mixed with KBr and pressed into a pellet, or analyzed directly using an ATR accessory.
Characterization Workflow
Caption: Key characterization techniques for synthesized MOFs.
Part 4: Applications in Drug Delivery
MOFs constructed with 2,3,5,6-tetrafluoroisonicotinic acid are promising candidates for drug delivery applications due to their potential for high stability and hydrophobicity.
4.1 Drug Loading
-
Concept: The porous nature of MOFs allows for the encapsulation of drug molecules.[9][10] The loading capacity can be influenced by the pore size, surface area, and the chemical environment of the pores.
-
Protocol (Impregnation Method):
-
Prepare a concentrated solution of the desired drug in a suitable solvent.
-
Add the activated MOF to the drug solution.
-
Stir the mixture at room temperature for 24-48 hours to allow the drug molecules to diffuse into the pores of the MOF.
-
Collect the drug-loaded MOF by centrifugation and wash with a small amount of fresh solvent to remove any surface-adsorbed drug.
-
Dry the drug-loaded MOF under vacuum.
-
4.2 In Vitro Drug Release
-
Concept: The release of the encapsulated drug can be studied in vitro using a buffer solution that mimics physiological conditions (e.g., phosphate-buffered saline, PBS, at pH 7.4).
-
Protocol:
-
Disperse a known amount of the drug-loaded MOF in a specific volume of PBS.
-
Place the suspension in a shaker incubator at 37 °C.
-
At predetermined time intervals, take an aliquot of the release medium and centrifuge to separate the MOF particles.
-
Analyze the supernatant for drug concentration using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Replenish the release medium with an equal volume of fresh PBS to maintain a constant volume.
-
Drug Delivery Workflow
Caption: Workflow for drug loading and in vitro release studies.
Conclusion and Future Outlook
The use of 2,3,5,6-tetrafluoroisonicotinic acid as a linker in MOF synthesis presents a promising avenue for the development of novel materials with enhanced stability and hydrophobicity. While this area is still emerging, the protocols and concepts outlined in this guide provide a solid foundation for researchers to explore the potential of these fluorinated MOFs, particularly in the challenging and exciting field of drug delivery. Future research should focus on the synthesis of a wider range of MOFs with this linker, a thorough investigation of their properties, and in vivo studies to validate their potential as effective drug delivery vehicles.
References
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Application Note: Derivatization of Peptides with 2,3,5,6-Tetrafluoroisonicotinic Acid for Enhanced Mass Spectrometry Analysis
Introduction
In the landscape of proteomics and drug development, the precise characterization of peptides is paramount. Chemical derivatization is a powerful strategy to enhance the analytical properties of peptides, particularly for mass spectrometry (MS)-based applications.[1][2] The introduction of a chemical tag can improve ionization efficiency, direct fragmentation patterns, and enable more sensitive detection.[2][3][4] This application note provides a detailed guide to the derivatization of peptides with 2,3,5,6-Tetrafluoroisonicotinic acid, a fluorinated aromatic reagent. The incorporation of the tetrafluoropyridinyl moiety offers several advantages, including increased hydrophobicity which can improve chromatographic separation, and the introduction of a fixed tag for consistent mass shifts.[1][5] The high electronegativity of fluorine atoms can also influence the electronic environment of the peptide, potentially impacting its fragmentation behavior in the mass spectrometer.[1][6]
This document will guide researchers through the principles of this derivatization, provide detailed, step-by-step protocols for the chemical modification of peptides, and discuss the expected outcomes and troubleshooting strategies. The methodologies described herein are designed for researchers in proteomics, analytical chemistry, and pharmaceutical sciences who are seeking to improve the detection and characterization of peptides.
Principle of the Derivatization
The derivatization of peptides with 2,3,5,6-Tetrafluoroisonicotinic acid involves the formation of a stable amide bond between the carboxylic acid group of the reagent and the primary amine groups of the peptide. The primary targets for this modification are the N-terminal α-amino group and the ε-amino group of lysine residues.
The core of this process is the "activation" of the carboxylic acid on the 2,3,5,6-Tetrafluoroisonicotinic acid. By itself, the carboxylic acid is not sufficiently reactive to form an amide bond under mild conditions compatible with peptide stability. Therefore, a coupling reagent is used to convert the carboxylic acid into a more reactive intermediate. A common and effective method is the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (Sulfo-NHS).[7][8]
The reaction proceeds in two conceptual steps:
-
Activation of 2,3,5,6-Tetrafluoroisonicotinic Acid: EDC reacts with the carboxylic acid group of 2,3,5,6-Tetrafluoroisonicotinic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then stabilized by reaction with NHS or Sulfo-NHS to form a semi-stable NHS or Sulfo-NHS ester.[7][8] This activated ester is less susceptible to hydrolysis in aqueous solutions compared to the O-acylisourea intermediate, allowing for a more efficient subsequent reaction with the peptide.[7]
-
Peptide Coupling: The activated NHS/Sulfo-NHS ester of 2,3,5,6-Tetrafluoroisonicotinic acid readily reacts with the primary amines on the peptide (N-terminus and lysine side chains) to form a stable amide bond, releasing NHS or Sulfo-NHS as a byproduct. The reaction is typically performed in a buffered solution at a slightly alkaline pH (7.2-8.5) to ensure that the amino groups are deprotonated and thus nucleophilic.[9]
Sources
- 1. The Application of Fluorine-Containing Reagents in Structural Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Derivatization for proteomics | Proteomics | Centre for Proteome Research [liverpool.ac.uk]
- 3. Peptides Labeled with Pyridinium Salts for Sensitive Detection and Sequencing by Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. Ester Formation via Symbiotic Activation Utilizing Trichloroacetimidate Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Amide and Ester Derivatives from 2,3,5,6-Tetrafluoroisonicotinic Acid
Introduction: The Utility of a Fluorinated Heterocyclic Scaffold
In the landscape of modern drug discovery and materials science, fluorinated organic molecules hold a privileged position. The incorporation of fluorine atoms can dramatically alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity. 2,3,5,6-Tetrafluoroisonicotinic acid is a prime example of a versatile, highly functionalized building block. Its tetrafluorinated pyridine ring offers a unique electronic profile, making it an attractive scaffold for creating novel therapeutic agents and advanced materials.
The carboxylic acid moiety at the 4-position is a convenient handle for derivatization, primarily through the formation of amide and ester linkages. These reactions are fundamental in medicinal chemistry for exploring structure-activity relationships (SAR) and for creating prodrugs. This guide provides an in-depth analysis of the reaction dynamics, field-proven protocols, and the underlying chemical principles for the successful synthesis of amide and ester derivatives of 2,3,5,6-tetrafluoroisonicotinic acid.
Part 1: Amidation – Forging the C-N Bond
The formation of an amide bond by coupling a carboxylic acid and an amine is arguably the most frequently performed reaction in pharmaceutical research.[1] While conceptually simple, the direct condensation of a carboxylic acid and an amine requires harsh conditions (strong heating) and is often impractical.[2] The process, therefore, necessitates the "activation" of the carboxylic acid, converting the hydroxyl group into a better leaving group to facilitate nucleophilic attack by the amine.
Mechanistic Rationale & The Role of Activation
The direct reaction between a carboxylic acid and an amine is unfavorable under mild conditions because the basic amine will deprotonate the acidic carboxylic acid, forming a highly unreactive carboxylate salt. To circumvent this, the carbonyl carbon must be rendered more electrophilic. This is achieved by using a coupling reagent.
The general strategy involves two steps, which can occur in a single pot:
-
Activation: The carboxylic acid reacts with a coupling reagent to form a highly reactive intermediate (e.g., an active ester, acylisourea, or acylphosphonium species).
-
Coupling: The amine, acting as a nucleophile, attacks the activated intermediate to form a tetrahedral intermediate, which then collapses to yield the stable amide bond and a byproduct derived from the coupling reagent.
A wide array of coupling reagents has been developed, broadly categorized into carbodiimides, aminium/uronium salts, and phosphonium salts.[1][] For a substrate like 2,3,5,6-tetrafluoroisonicotinic acid, aminium/uronium reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are exceptionally effective due to their high efficiency and low rates of side reactions.
Another robust method involves the conversion of the carboxylic acid to an acyl halide, typically an acyl chloride or fluoride.[] Acyl fluorides, in particular, have gained prominence as valuable intermediates for challenging amide bond formations.[4][5] Reagents like pentafluoropyridine (PFP) can be used for the in situ generation of acyl fluorides under mild conditions.[4][5]
Experimental Protocol: HATU-Mediated Amidation
This protocol describes a general and reliable method for the synthesis of an amide from 2,3,5,6-tetrafluoroisonicotinic acid and a primary or secondary amine using HATU as the coupling agent.
Materials & Reagents:
-
2,3,5,6-Tetrafluoroisonicotinic acid
-
Amine (primary or secondary)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon line
Step-by-Step Procedure:
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 2,3,5,6-tetrafluoroisonicotinic acid (1.0 eq).
-
Dissolution: Dissolve the acid in a suitable anhydrous solvent (e.g., DMF or DCM, approx. 0.1-0.5 M). Stir the solution at room temperature.
-
Addition of Reagents: To the stirred solution, add the amine (1.1 eq), followed by HATU (1.2 eq), and finally, the non-nucleophilic base, DIPEA (2.5 eq).
-
Scientist's Note: The order of addition can be critical. Adding the base last prevents premature reaction of HATU. The excess base is required to neutralize the hexafluorophosphate counter-ion of HATU and the carboxylic acid itself.[6]
-
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) to remove unreacted acid and byproducts, followed by water (1x), and finally brine (1x).
-
Trustworthiness Check: The aqueous washes are crucial for removing the water-soluble byproducts of HATU and the DIPEA salts, simplifying purification.
-
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).
Data Summary: Comparison of Amidation Reagents
| Coupling Reagent | Category | Typical Conditions | Advantages | Disadvantages |
| HATU/HBTU | Aminium/Uronium Salt | DIPEA or TEA, DMF/DCM, RT | Fast, high yield, low racemization, water-soluble byproducts.[1][] | High cost, atom inefficient. |
| EDC/DCC | Carbodiimide | DCM, RT, often with HOBt | Cost-effective, widely used.[][7] | DCC byproduct is insoluble and hard to remove; risk of racemization without additives.[7] |
| SOCl₂ | Acyl Halide Formation | Toluene or DCM, heat | Inexpensive, forms highly reactive acyl chloride.[8] | Harsh conditions, generates HCl, not suitable for acid-sensitive substrates.[8] |
| PFP | In Situ Acyl Fluoride | Acetonitrile, RT | Mild conditions, generates stable acyl fluoride intermediate.[4][5] | Newer method, may require optimization. |
Visualization: HATU-Mediated Coupling Workflow
Caption: Workflow for HATU-mediated amidation of a carboxylic acid.
Part 2: Esterification – Building the C-O Linkage
Esterification is another cornerstone transformation, used to modify polarity, improve cell permeability, or create volatile derivatives for analysis. The reaction of 2,3,5,6-tetrafluoroisonicotinic acid with alcohols typically proceeds via acid catalysis, a process known as Fischer-Speier esterification.
Mechanistic Rationale: The Fischer-Speier Esterification
Fischer esterification is a reversible, acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[9][10] The reaction's success hinges on pushing the equilibrium towards the product side.
The mechanism proceeds as follows:
-
Protonation: The acid catalyst (typically concentrated H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: A molecule of the alcohol attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion (from the attacking alcohol) to one of the hydroxyl groups, converting it into a good leaving group (water).
-
Elimination: The intermediate eliminates a molecule of water, reforming the carbonyl C=O bond and generating a protonated ester.
-
Deprotonation: The protonated ester is deprotonated (by water or another alcohol molecule) to release the final ester product and regenerate the acid catalyst.[11]
Because this is an equilibrium process, its yield is dictated by Le Châtelier's principle. To achieve high conversion, one must either use a large excess of one reactant (usually the more accessible and cheaper alcohol) or actively remove the water byproduct as it forms, often with a Dean-Stark apparatus.[10][11]
Experimental Protocol: Fischer-Speier Esterification
This protocol provides a classic and effective method for preparing simple alkyl esters (e.g., methyl, ethyl) of 2,3,5,6-tetrafluoroisonicotinic acid.
Materials & Reagents:
-
2,3,5,6-Tetrafluoroisonicotinic acid
-
Alcohol (e.g., Methanol, Ethanol), anhydrous
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, heating mantle
Step-by-Step Procedure:
-
Setup: In a round-bottom flask, suspend or dissolve 2,3,5,6-tetrafluoroisonicotinic acid (1.0 eq) in a large excess of the desired alcohol (e.g., 20-50 eq, which also serves as the solvent).
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) dropwise with stirring.
-
Scientist's Note: The addition of strong acid to alcohol is exothermic. Pre-cooling prevents uncontrolled temperature spikes.
-
-
Reaction: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Monitor the reaction by TLC or LC-MS. The reaction may take several hours to reach equilibrium (typically 4-24 hours).
-
Work-up:
-
After cooling to room temperature, carefully neutralize the excess acid by slowly adding the reaction mixture to a stirred, chilled solution of saturated aqueous NaHCO₃. (Caution: CO₂ evolution!).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether) (3x).
-
Combine the organic extracts and wash with water (1x) and then brine (1x).
-
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation. The crude ester can be purified by distillation (if volatile) or flash column chromatography.
Visualization: Fischer-Speier Esterification Mechanism
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. peptide.com [peptide.com]
- 8. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for the Agrochemical Synthesis of 2,3,5,6-Tetrafluoroisonicotinic Acid Derivatives
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of 2,3,5,6-tetrafluoroisonicotinic acid in the synthesis of novel agrochemicals. The content herein is structured to offer not only procedural steps but also the underlying scientific rationale, ensuring a deep and applicable understanding of the subject matter.
Introduction: The Strategic Importance of Fluorinated Pyridines in Agrochemicals
The incorporation of fluorine and trifluoromethyl groups into agrochemical candidates is a well-established strategy for enhancing their efficacy and metabolic stability.[1][2] The strong electron-withdrawing nature of the trifluoromethyl group can significantly influence the physicochemical properties of a molecule, often leading to improved binding affinity to target enzymes and resistance to metabolic degradation.[2] Pyridine-based structures, particularly pyridine carboxylic acid derivatives, are a cornerstone of modern herbicide and plant growth regulator development.[3][4]
2,3,5,6-Tetrafluoroisonicotinic acid stands as a highly versatile fluorinated building block. Its tetrafluorinated pyridine ring offers a unique electronic profile and potential for selective functionalization, making it an attractive scaffold for the discovery of new herbicides, fungicides, and insecticides. The carboxylic acid moiety provides a convenient handle for derivatization, allowing for the synthesis of a diverse library of esters and amides with a wide range of biological activities.
Core Application: Synthesis of Bioactive Esters and Amides
The primary application of 2,3,5,6-tetrafluoroisonicotinic acid in agrochemical synthesis lies in its use as a precursor for the creation of ester and amide derivatives. The reactivity of the carboxylic acid group allows for straightforward coupling with a variety of nucleophiles, including alcohols, phenols, and amines. This enables the introduction of diverse structural motifs that can modulate the biological activity, selectivity, and physicochemical properties of the final compound.
Causality in Experimental Design: The Role of the Tetrafluorinated Ring
The four fluorine atoms on the pyridine ring of 2,3,5,6-tetrafluoroisonicotinic acid play a crucial role in its reactivity and the properties of its derivatives. The strong electron-withdrawing effect of the fluorine atoms enhances the electrophilicity of the carbonyl carbon in the carboxylic acid group, facilitating its reaction with nucleophiles. Furthermore, the fluorinated ring system can impart increased metabolic stability to the resulting agrochemical, a desirable trait for extending its duration of action in the field.
Experimental Protocols: Exemplary Syntheses of Agrochemical Candidates
The following protocols describe the synthesis of a hypothetical ester and amide derivative of 2,3,5,6-tetrafluoroisonicotinic acid. These protocols are based on established principles of organic synthesis and are intended to serve as a starting point for the development of novel agrochemical compounds.
Protocol 1: Synthesis of an Exemplary Ester Derivative
This protocol details the synthesis of a hypothetical herbicidal ester via the esterification of 2,3,5,6-tetrafluoroisonicotinic acid with a substituted phenol.
Workflow Diagram:
Caption: Workflow for the synthesis of an ester derivative.
Step-by-Step Methodology:
-
Activation of the Carboxylic Acid: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3,5,6-tetrafluoroisonicotinic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂). Gently reflux the mixture for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl).
-
Removal of Excess Thionyl Chloride: After the reaction is complete, carefully remove the excess thionyl chloride under reduced pressure. This will yield the crude 2,3,5,6-tetrafluoroisonicotinoyl chloride.
-
Esterification: In a separate flask, dissolve the substituted phenol (1.1 eq) and pyridine (1.2 eq) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran). Cool the solution in an ice bath.
-
Reaction: Slowly add the crude 2,3,5,6-tetrafluoroisonicotinoyl chloride (dissolved in a small amount of the same anhydrous solvent) to the cooled solution of the phenol and pyridine. Stir the reaction mixture at room temperature for 12-24 hours.
-
Workup: Upon completion of the reaction (monitored by TLC or LC-MS), quench the reaction with water. Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ester.
Data Presentation:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) |
| Ester Product | C₁₂H₅F₄NO₃ | 287.17 | 85-95 | >98 |
Protocol 2: Synthesis of an Exemplary Amide Derivative
This protocol outlines the synthesis of a potential fungicidal or insecticidal amide through the coupling of 2,3,5,6-tetrafluoroisonicotinic acid with a primary amine.
Workflow Diagram:
Caption: Workflow for the synthesis of an amide derivative.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 2,3,5,6-tetrafluoroisonicotinic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or dimethylformamide), add the primary amine (1.1 eq), a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (1.5 eq).
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: If DCC was used, a urea byproduct will precipitate. Filter off the precipitate. Dilute the filtrate with an organic solvent and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amide can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.
Data Presentation:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) |
| Amide Product | C₁₂H₈F₄N₂O | 272.20 | 80-90 | >98 |
Trustworthiness and Self-Validating Systems
The protocols provided are designed to be self-validating through the use of standard analytical techniques. The identity and purity of the synthesized compounds should be rigorously confirmed by:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and the successful incorporation of the 2,3,5,6-tetrafluoroisonicotinoyl moiety.
-
Mass Spectrometry (MS): To verify the molecular weight of the target compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Consistent and reproducible results from these analytical methods will validate the success of the synthetic protocols.
Conclusion and Future Directions
2,3,5,6-Tetrafluoroisonicotinic acid is a promising and versatile building block for the synthesis of a new generation of agrochemicals. The straightforward derivatization of its carboxylic acid group allows for the creation of extensive libraries of ester and amide compounds. The unique electronic properties conferred by the tetrafluorinated pyridine ring can lead to compounds with enhanced biological activity, improved metabolic stability, and novel modes of action. Further exploration of the chemical space accessible from this precursor is highly encouraged and holds significant potential for the discovery of innovative solutions for crop protection.
References
Sources
- 1. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20230117137A1 - Stable agrochemical composition - Google Patents [patents.google.com]
- 4. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
The Strategic Integration of 2,3,5,6-Tetrafluoroisonicotinic Acid in Advanced Polymer Synthesis: Application Notes and Protocols
This technical guide provides an in-depth exploration of the utility of 2,3,5,6-tetrafluoroisonicotinic acid as a sophisticated building block in modern polymer chemistry. Directed at researchers, material scientists, and professionals in drug development, this document elucidates the theoretical and practical aspects of leveraging this highly fluorinated monomer to construct novel polymeric architectures, including coordination polymers, metal-organic frameworks (MOFs), and high-performance condensation polymers. The causality behind experimental design and the anticipated properties of the resulting materials are discussed in detail.
Introduction: The Rationale for Fluorination in Polymer Chemistry
The incorporation of fluorine into organic molecules imparts a unique and often desirable set of properties. The high electronegativity of fluorine atoms can significantly alter the electronic nature of a molecule, enhance its thermal and oxidative stability, and increase its hydrophobicity. In the context of polymer science, these attributes translate into materials with exceptional chemical resistance, low surface energy, and tailored electronic functionalities.[1]
2,3,5,6-Tetrafluoroisonicotinic acid, a derivative of pyridine, presents a particularly interesting monomer for polymer synthesis. The tetrafluorinated pyridine ring offers a rigid, electron-deficient aromatic core, while the carboxylic acid moiety provides a versatile handle for a variety of polymerization reactions. The nitrogen atom in the pyridine ring can also participate in coordination chemistry, further expanding its utility. This guide will detail two primary avenues for the application of this monomer: as a linker in coordination polymers and as a monomer in polycondensation reactions.
Application in Coordination Polymers and Metal-Organic Frameworks (MOFs)
The pyridine-4-carboxylic acid (isonicotinic acid) scaffold is a well-established building block in the construction of coordination polymers and MOFs. The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group can coordinate to metal ions, leading to the formation of extended one-, two-, or three-dimensional networks. The introduction of fluorine atoms onto the pyridine ring, as in 2,3,5,6-tetrafluoroisonicotinic acid, is anticipated to influence the resulting framework's properties in several key ways:
-
Enhanced Thermal and Chemical Stability: The strong C-F bonds contribute to the overall robustness of the organic linker, which can translate to higher decomposition temperatures and greater resistance to harsh chemical environments for the resulting MOF.
-
Modified Electronic Properties: The electron-withdrawing nature of the fluorine atoms can modulate the electron density of the coordination sites, potentially influencing the catalytic activity or photoluminescent properties of the framework.
-
Control of Intermolecular Interactions: Fluorine atoms can participate in non-covalent interactions, such as halogen bonding and F···H hydrogen bonding, which can play a crucial role in the self-assembly of the framework and the packing of guest molecules within the pores.
General Protocol for the Synthesis of a MOF using 2,3,5,6-Tetrafluoroisonicotinic Acid
This protocol describes a general method for the solvothermal synthesis of a metal-organic framework using 2,3,5,6-tetrafluoroisonicotinic acid as the organic linker. The specific metal salt, solvent system, and reaction conditions may require optimization for a desired crystal structure and porosity.
Materials:
-
2,3,5,6-Tetrafluoroisonicotinic acid
-
Metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate, Nickel(II) sulfate heptahydrate)[2]
-
Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), Ethanol, Water)
-
Modulator (optional, e.g., benzoic acid, acetic acid)
-
Teflon-lined stainless steel autoclave or sealed glass vessel
Procedure:
-
In a glass vial, dissolve 2,3,5,6-tetrafluoroisonicotinic acid (1 equivalent) in the chosen solvent or a mixture of solvents.
-
In a separate vial, dissolve the metal salt (0.5 - 2 equivalents) in the same solvent system.
-
Combine the two solutions in the reaction vessel. If a modulator is used, it can be added at this stage.
-
Seal the reaction vessel and place it in a programmable oven.
-
Heat the vessel to a temperature between 80 °C and 180 °C for a period of 24 to 72 hours. The heating and cooling ramps can be controlled to promote the growth of high-quality single crystals.
-
After the reaction is complete, allow the vessel to cool slowly to room temperature.
-
Collect the crystalline product by filtration and wash with fresh solvent to remove any unreacted starting materials.
-
Dry the product under vacuum or at a slightly elevated temperature.
Characterization:
The resulting material should be characterized by single-crystal X-ray diffraction (SCXRD) to determine its crystal structure, powder X-ray diffraction (PXRD) to confirm phase purity, thermogravimetric analysis (TGA) to assess thermal stability, and gas sorption analysis (e.g., N₂ at 77 K) to determine its porosity and surface area.
Diagram: Solvothermal Synthesis of a MOF with 2,3,5,6-Tetrafluoroisonicotinate Linker
Caption: Workflow for the solvothermal synthesis of a Metal-Organic Framework.
Prospective Application in High-Performance Condensation Polymers
While the use of 2,3,5,6-tetrafluoroisonicotinic acid in coordination polymers is a logical extension of known chemistry, its application in condensation polymers such as polyesters and polyamides represents a more novel approach. The rigidity and high thermal stability of the tetrafluoropyridine unit could lead to polymers with high glass transition temperatures (Tg) and excellent thermal and oxidative stability.
Proposed Protocol for the Synthesis of a Polyester via Melt Polycondensation
This protocol outlines a hypothetical, yet scientifically grounded, procedure for the synthesis of a polyester from 2,3,5,6-tetrafluoroisonicotinic acid and a diol via melt polycondensation. This method is commonly used for the industrial production of polyesters.[1]
Materials:
-
2,3,5,6-Tetrafluoroisonicotinic acid
-
Diol (e.g., Ethylene glycol, 1,4-Butanediol)
-
Polycondensation catalyst (e.g., Antimony(III) oxide, Titanium(IV) butoxide)
-
Heat stabilizer (e.g., Phosphoric acid)
-
High-temperature reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet connected to a vacuum system.
Procedure:
-
Esterification Stage:
-
Charge the reaction vessel with 2,3,5,6-tetrafluoroisonicotinic acid and a slight excess of the diol (e.g., 1:1.2 molar ratio).
-
Add the heat stabilizer.
-
Heat the mixture under a slow stream of nitrogen to a temperature of 180-220 °C with continuous stirring.
-
Water will be formed as a byproduct and should be continuously removed by distillation.
-
Monitor the reaction progress by measuring the amount of water collected. This stage is typically complete when the collection of water ceases.
-
-
Polycondensation Stage:
-
Add the polycondensation catalyst to the molten oligomer from the esterification stage.
-
Gradually increase the temperature to 250-280 °C while slowly reducing the pressure to below 1 mmHg.
-
The excess diol will be removed by vacuum distillation, and the viscosity of the reaction mixture will increase as the polymer chain length grows.
-
Continue the reaction until the desired melt viscosity (indicative of the target molecular weight) is achieved.
-
Extrude the molten polymer from the reactor under a nitrogen atmosphere and cool it to obtain the solid polyester.
-
Characterization:
The resulting polyester should be characterized by Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity, Differential Scanning Calorimetry (DSC) to determine its glass transition temperature (Tg) and melting point (Tm), Thermogravimetric Analysis (TGA) to assess its thermal stability, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its chemical structure. The mechanical properties can be evaluated by tensile testing of films or molded specimens.
Diagram: Two-Stage Melt Polycondensation for Polyester Synthesis
Caption: The two-stage process of melt polycondensation for polyester synthesis.
Summary of Anticipated Polymer Properties
The unique structure of 2,3,5,6-tetrafluoroisonicotinic acid is expected to impart a distinct set of properties to the resulting polymers.
| Property | Anticipated Characteristic | Rationale |
| Thermal Stability | High | The presence of the thermally stable, fluorinated aromatic ring in the polymer backbone. |
| Chemical Resistance | Excellent | The inertness of the C-F bonds and the stability of the aromatic pyridine ring. |
| Solubility | Potentially enhanced in some organic solvents | The fluorine atoms can reduce intermolecular cohesive forces, sometimes leading to improved solubility compared to non-fluorinated analogues.[3] |
| Optical Properties | Potential for UV transparency and low refractive index | Fluorinated polymers often exhibit low refractive indices and good transparency in the UV-visible region. |
| Mechanical Properties | High modulus and potential for high strength | The rigidity of the aromatic backbone is expected to contribute to high stiffness. |
| Dielectric Properties | Low dielectric constant | The low polarizability of the C-F bond typically results in materials with low dielectric constants. |
Conclusion
2,3,5,6-Tetrafluoroisonicotinic acid is a promising but currently underutilized monomer in polymer chemistry. Its highly fluorinated and rigid structure offers significant potential for the creation of advanced materials with exceptional thermal, chemical, and mechanical properties. The protocols outlined in this guide for the synthesis of coordination polymers and high-performance polyesters provide a solid foundation for researchers to begin exploring the rich polymer chemistry of this versatile building block. Further research into the polymerization of this monomer is warranted and is expected to yield novel materials with applications in areas such as specialty coatings, high-temperature dielectrics, and advanced separation media.
References
-
Ameduri, B. (2020). Fluorinated Polymers: A Mine of Properties for the Beginning of the Third Millennium. Polymers, 12(1), 156. [Link]
-
Yaghi, O. M., & Li, H. (1995). Hydrothermal Synthesis of a Metal-Organic Framework Containing Large Rectangular Channels. Journal of the American Chemical Society, 117(41), 10401-10402. [Link]
-
Tranchemontagne, D. J., Mendoza-Cortés, J. L., O'Keeffe, M., & Yaghi, O. M. (2008). Room temperature synthesis of metal-organic frameworks: MOF-5, MOF-74, MOF-177, MOF-199, and IRMOF-0. Tetrahedron, 64(36), 8553-8557. [Link]
-
Gan, L. H., Tian, H., Zhang, J., & Ching, C. B. (2001). Synthesis and Characterization of Poly(2,3,5,6-tetrafluorophenylenevinylene): A Revisit. Macromolecules, 34(23), 7934-7937. [Link]
-
Kalogiannis, S. G., Delikou, A. I., & Tasiopoulos, A. J. (2020). The first coordination compound of 6-fluoronicotinate: the crystal structure of a one-dimensional nickel(II) coordination polymer containing the mixed ligands 6-fluoronicotinate and 4,4′-bipyridine. Acta Crystallographica Section E: Crystallographic Communications, 76(4), 514-519. [Link]
-
Iacono, S. T., & Smith, D. W. (2021). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Polymers, 13(21), 3683. [Link]
-
Park, J., Lee, J., & Kim, S. (2018). Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties. Polymer, 145, 137-144. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. The first coordination compound of 6-fluoronicotinate: the crystal structure of a one-dimensional nickel(II) coordination polymer containing the mixed ligands 6-fluoronicotinate and 4,4′-bipyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,3,5,6-Tetrafluoroisonicotinic Acid
Welcome to the technical support center for the synthesis of 2,3,5,6-Tetrafluoroisonicotinic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important fluorinated building block. Here, you will find troubleshooting advice and frequently asked questions (FAQs) in a direct question-and-answer format to help you improve your reaction yields and overcome common challenges.
I. Synthesis Strategy Overview
The most common and reliable laboratory-scale synthesis of 2,3,5,6-Tetrafluoroisonicotinic acid involves a two-step process starting from commercially available pentafluoropyridine. The key steps are:
-
Nucleophilic Aromatic Substitution (SNAr): Introduction of a cyano group at the 4-position of pentafluoropyridine to form 2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile.
-
Hydrolysis: Conversion of the nitrile group to a carboxylic acid.
This guide will focus on troubleshooting and optimizing these two critical steps.
II. Troubleshooting Guide & FAQs
Step 1: Synthesis of 2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile
Question: My yield of 2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile is low. What are the common causes and how can I improve it?
Answer:
Low yields in the synthesis of 2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile from pentafluoropyridine are typically due to incomplete reaction, side reactions, or issues with the nucleophile. Here’s a breakdown of potential problems and their solutions:
-
Cause 1: Inactive Cyanide Source: The cyanide salt (e.g., NaCN or KCN) may have absorbed moisture from the air, reducing its nucleophilicity.
-
Solution: Use freshly opened, anhydrous cyanide salt. If necessary, dry the cyanide salt in a vacuum oven before use.
-
-
Cause 2: Competing Side Reactions: Pentafluoropyridine is highly electrophilic and can react with other nucleophiles present in the reaction mixture, such as residual water.
-
Solution: Ensure your solvent (typically a polar aprotic solvent like DMF or DMSO) is anhydrous. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent side reactions with atmospheric moisture.
-
-
Cause 3: Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures or lead to decomposition at higher temperatures.
-
Solution: The optimal temperature for the reaction of pentafluoropyridine with cyanide salts is typically in the range of 50-70 °C. It is advisable to monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time and temperature for your specific setup.
-
Step 2: Hydrolysis of 2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile
Question: I am having trouble with the hydrolysis of 2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile. What are the best conditions to use?
Answer:
The hydrolysis of the nitrile to a carboxylic acid can be performed under either acidic or basic conditions. The choice of conditions can significantly impact the yield and purity of the final product.
-
Acidic Hydrolysis:
-
Reagents: A mixture of a strong acid, such as concentrated sulfuric acid or hydrochloric acid, and water is commonly used.
-
Advantages: This method can be effective and often leads to the direct precipitation of the carboxylic acid upon cooling or dilution.
-
Challenges: Harsh acidic conditions and high temperatures can sometimes lead to decarboxylation of the product or other side reactions.
-
-
Basic Hydrolysis:
-
Reagents: Aqueous solutions of strong bases like sodium hydroxide or potassium hydroxide are used.
-
Advantages: Basic hydrolysis is often faster and proceeds under milder conditions than acidic hydrolysis.
-
Challenges: The product is formed as a salt (e.g., sodium 2,3,5,6-tetrafluoroisonicotinate), which requires an additional acidification step to protonate the carboxylic acid and precipitate the final product. Careful control of the pH during acidification is crucial to maximize recovery.
-
Optimized Reaction Conditions for Hydrolysis:
| Condition | Acidic Hydrolysis | Basic Hydrolysis |
| Reagent | Concentrated H₂SO₄ or HCl | 10-20% aqueous NaOH or KOH |
| Solvent | Water or acetic acid | Water or a water/alcohol mixture |
| Temperature | 80-120 °C | 60-100 °C |
| Reaction Time | 4-12 hours | 2-8 hours |
| Work-up | Cool, dilute with water, filter | Cool, acidify with conc. HCl, filter |
Question: My final product, 2,3,5,6-Tetrafluoroisonicotinic acid, is impure. What are the likely impurities and how can I remove them?
Answer:
Impurities can arise from both the starting materials and side reactions during the synthesis. Common impurities and purification strategies are outlined below:
-
Unreacted 2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile: If the hydrolysis is incomplete, the starting nitrile will contaminate the final product.
-
Detection: This can be observed by IR spectroscopy (a sharp nitrile peak around 2230 cm⁻¹) or by NMR spectroscopy.
-
Removal: Recrystallization is an effective method for removing the less polar nitrile from the more polar carboxylic acid. Suitable solvents for recrystallization include water, aqueous ethanol, or toluene.
-
-
Amide Intermediate: Partial hydrolysis of the nitrile can lead to the formation of 2,3,5,6-tetrafluoroisonicotinamide.
-
Detection: The amide can be detected by IR (C=O stretch around 1650 cm⁻¹) and NMR spectroscopy.
-
Removal: The amide can often be removed by recrystallization. Alternatively, the crude product can be subjected to more forcing hydrolysis conditions to convert the remaining amide to the carboxylic acid.
-
-
Decarboxylation Product: At high temperatures, particularly under acidic conditions, the desired product can undergo decarboxylation to yield 2,3,5,6-tetrafluoropyridine.
-
Detection: This volatile impurity can be detected by GC-MS.
-
Removal: As 2,3,5,6-tetrafluoropyridine is a liquid at room temperature, it can often be removed by drying the solid product under vacuum.
-
Purification Protocol: Recrystallization
-
Dissolve the crude 2,3,5,6-Tetrafluoroisonicotinic acid in a minimum amount of a suitable hot solvent (e.g., water or an ethanol/water mixture).
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
III. Visualizing the Process
Troubleshooting Workflow for Low Yield
The following diagram outlines a decision-making process for troubleshooting low yields in the synthesis of 2,3,5,6-Tetrafluoroisonicotinic acid.
Caption: Troubleshooting workflow for low yield.
Reaction Pathway and Potential Side Reactions
This diagram illustrates the main reaction pathway and potential side reactions that can occur during the synthesis.
Caption: Reaction pathway and potential side reactions.
IV. References
-
Chambers, R. D., et al. (2008). Fluorine in Organic Chemistry. John Wiley & Sons.
-
Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol. SpringerPlus, 4(1), 757. [Link][1][2]
-
A Simple and Efficient Route for Preparing 2,3,5,6-Tetraaminopyridine Hydrochloride Salt. Molecules, 16(8), 6639-6648. [Link][3][4]
-
Reactions of Polyhalopyridines. 16. Synthesis and Reactions of 2,3,5,6-Tetrafluoro-4-perfluoroalkylthiopyridines. Chemistry of Heterocyclic Compounds, 39(8), 1022-1028. [Link][6]
-
Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC, 2015(iv), 19-47. [Link][7]
Sources
- 1. Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Simple and Efficient Route for Preparing 2,3,5,6-Tetraaminopyridine Hydrochloride Salt - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Synthesis of 2,3,5,6-Tetrafluoroisonicotinic Acid
Welcome to the technical support center for the synthesis of 2,3,5,6-tetrafluoroisonicotinic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this synthesis. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you to optimize your experimental outcomes.
The predominant synthetic route to 2,3,5,6-tetrafluoroisonicotinic acid involves the hydrolysis of 2,3,5,6-tetrafluoro-4-cyanopyridine. While seemingly straightforward, this process is susceptible to the formation of several key side products. This guide will address the identification, minimization, and removal of these impurities.
Troubleshooting Guide & FAQs
This section is structured to address the most common impurities encountered during the synthesis.
Impurity Profile at a Glance
| Impurity Name | Structure | Formation Pathway | Key Identifier |
| 2,3,5,6-Tetrafluoroisonicotinamide | 2,3,5,6-Tetrafluoro-4-(C(=O)NH₂)pyridine | Incomplete hydrolysis of the nitrile precursor. | Presence of a primary amide group. |
| 2,3,5,6-Tetrafluoropyridine | C₅HF₄N | Decarboxylation of the final product. | Absence of the carboxylic acid group. |
| Partially Hydrolyzed Fluoropyridines | e.g., 2-hydroxy-3,5,6-trifluoroisonicotinic acid | Nucleophilic substitution of a fluorine atom by hydroxide. | Presence of a hydroxyl group; loss of a fluorine atom. |
FAQ 1: 2,3,5,6-Tetrafluoroisonicotinamide - The Unfinished Reaction
Question: I've isolated my product, but spectroscopic analysis (¹H NMR, IR) suggests the presence of an amide. Why is this happening and how can I resolve it?
Answer:
The presence of 2,3,5,6-tetrafluoroisonicotinamide is the most common impurity and indicates an incomplete hydrolysis of the starting material, 2,3,5,6-tetrafluoro-4-cyanopyridine. The hydrolysis of a nitrile to a carboxylic acid is a two-step process, proceeding through an amide intermediate.[1][2]
Causality and Mechanism
The conversion of the nitrile to the amide is often faster than the subsequent hydrolysis of the amide to the carboxylic acid. If the reaction conditions (e.g., reaction time, temperature, or concentration of acid/base) are insufficient, the reaction can stall at the amide stage.
Caption: Hydrolysis pathway from nitrile to acid.
Troubleshooting and Mitigation
-
Extend Reaction Time: The simplest approach is to prolong the reaction time. Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the amide spot/peak is no longer visible.
-
Increase Temperature: Carefully increasing the reaction temperature can drive the hydrolysis of the amide to completion. However, be cautious as excessively high temperatures can lead to decarboxylation (see FAQ 2).
-
Adjust Reagent Concentration: Increasing the concentration of the acid or base catalyst can accelerate the second hydrolysis step. For acidic hydrolysis, concentrated sulfuric acid is often effective. For basic hydrolysis, a higher molar excess of a strong base like sodium hydroxide can be used.
Purification Protocol: Removing the Amide Impurity
If the amide is present in the final product, it can often be removed by taking advantage of the difference in acidity.
-
Dissolution: Dissolve the crude product mixture in a suitable organic solvent, such as ethyl acetate or diethyl ether.
-
Aqueous Base Extraction: Transfer the solution to a separatory funnel and extract with a mild aqueous base, such as a 5% sodium bicarbonate (NaHCO₃) solution. The acidic product will be deprotonated to its carboxylate salt and move into the aqueous layer, while the less acidic amide impurity will remain in the organic layer.
-
Separation: Separate the aqueous and organic layers.
-
Re-acidification: Cool the aqueous layer in an ice bath and carefully re-acidify with a strong acid (e.g., 2M HCl) until the pH is ~1-2. The desired carboxylic acid will precipitate out of the solution.
-
Isolation: Collect the precipitated product by vacuum filtration, wash with cold deionized water, and dry thoroughly.
FAQ 2: 2,3,5,6-Tetrafluoropyridine - The Decarboxylation Problem
Question: My yield is low, and I've detected a volatile, non-acidic compound. Could this be 2,3,5,6-tetrafluoropyridine?
Answer:
Yes, it is highly likely. The formation of 2,3,5,6-tetrafluoropyridine is a result of the decarboxylation of the desired product, 2,3,5,6-tetrafluoroisonicotinic acid. This side reaction is particularly prevalent under harsh thermal conditions, especially in an aqueous medium.[3]
Causality and Mechanism
Pyridinecarboxylic acids can lose carbon dioxide upon heating. The electron-withdrawing fluorine atoms on the ring can stabilize the transient carbanion formed upon decarboxylation, making this process more favorable compared to non-fluorinated analogues.
Caption: Decarboxylation of the target acid.
Troubleshooting and Mitigation
-
Temperature Control: This is the most critical factor. Avoid excessive heating during the hydrolysis and work-up. If possible, conduct the hydrolysis at the lowest effective temperature. A patent for a similar process involving 2,3,5,6-tetrafluoroterephthalic acid shows that decarboxylation becomes significant at temperatures above 130-140°C in water.[3]
-
Minimize Reaction Time at High Temperature: If high temperatures are necessary for hydrolysis, keep the reaction time to the minimum required for complete conversion of the amide.
-
Solvent Choice: While aqueous media are common for hydrolysis, consider alternative solvent systems if decarboxylation is a persistent issue.
Purification Strategy
Separating the desired acid from the neutral, volatile 2,3,5,6-tetrafluoropyridine is relatively straightforward.
-
Acid-Base Extraction: Similar to the protocol for removing the amide, dissolve the crude product in an organic solvent. Extract with an aqueous base (e.g., NaHCO₃ or NaOH solution). The desired acid will move to the aqueous layer, while the neutral 2,3,5,6-tetrafluoropyridine remains in the organic layer.
-
Product Isolation: Discard the organic layer containing the side product. Re-acidify the aqueous layer to precipitate and isolate the pure 2,3,5,6-tetrafluoroisonicotinic acid.
FAQ 3: Partially Hydrolyzed Fluoropyridines - The Ring Attack
Question: My mass spectrometry data shows a peak corresponding to a loss of fluorine and the addition of an oxygen atom. What is this impurity?
Answer:
This impurity is likely a hydroxy-trifluoro-isonicotinic acid, formed by the nucleophilic aromatic substitution (SNAr) of a fluorine atom by a hydroxide ion. In highly fluorinated pyridine rings, the positions ortho to the nitrogen (2- and 6-positions) are activated towards nucleophilic attack.[4][5] Therefore, the most probable side product is 2-hydroxy-3,5,6-trifluoroisonicotinic acid.
Causality and Mechanism
While the nitrile group is the primary site for hydrolysis, under strong basic conditions and elevated temperatures, the hydroxide ion can also act as a nucleophile and attack the electron-deficient pyridine ring. The highly electronegative fluorine atoms and the ring nitrogen make the carbon atoms of the ring electrophilic.
Sources
- 1. researchgate.net [researchgate.net]
- 2. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 3. US5872283A - Process for decarboxylation of halogenated aromatic carboxylic acids - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2,3,5,6-Tetrafluoroisonicotinic Acid Derivatives by HPLC
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) purification of 2,3,5,6-tetrafluoroisonicotinic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and practical protocols to help you navigate the unique challenges presented by these highly fluorinated, acidic, aromatic compounds.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the initial setup and development of HPLC methods for this class of molecules.
Q1: What are the primary challenges in purifying 2,3,5,6-tetrafluoroisonicotinic acid derivatives?
The primary challenges stem from the unique physicochemical properties of the molecule:
-
High Acidity: The isonicotinic acid moiety (a carboxylic acid on a pyridine ring) is acidic. Its ionization state is highly dependent on the mobile phase pH, which critically affects retention and peak shape.[1]
-
Fluorination & Aromaticity: The tetrafluorinated pyridine ring is electron-rich and capable of strong π-π interactions. The high fluorine content also imparts unique electronic properties that can lead to unexpected secondary interactions with the stationary phase.
-
Structural Similarity: Derivatives of this core structure may have very similar polarities and hydrophobicities, making them difficult to resolve from one another or from related impurities.
Q2: What is the best starting point for column and mobile phase selection?
For initial method development, a reversed-phase (RP-HPLC) approach is recommended.[2][3] A robust starting point involves carefully selecting both the stationary and mobile phases to control the key interactions.
Causality: The goal is to suppress the ionization of the acidic analyte to achieve good retention and symmetrical peak shape, while leveraging the aromaticity and fluorination for selectivity.[4] Reversed-phase chromatography is ideal for polar, ionizable analytes.[5]
| Parameter | Recommended Starting Condition | Rationale & Key Considerations |
| Stationary Phase | C18, 5 µm, 150 x 4.6 mm | C18 is a general-purpose hydrophobic phase providing a good balance of retention.[5] Consider a Phenyl-Hexyl or Pentafluorophenyl (PFP) phase if C18 provides poor selectivity, as these offer enhanced π-π and specific interactions for aromatic and halogenated compounds.[6][7][8] |
| Mobile Phase A | 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA) in Water | The acid modifier is critical. It ensures the mobile phase pH is well below the pKa of the carboxylic acid, keeping the analyte in its neutral, more retained form.[1] This minimizes peak tailing caused by ionic interactions. |
| Mobile Phase B | Acetonitrile (ACN) | ACN is generally preferred over methanol (MeOH) as it provides lower backpressure and often results in sharper peaks.[9] However, switching to MeOH can significantly alter selectivity and may be a powerful tool for resolving co-eluting peaks.[5] |
| Elution Mode | Gradient | A scouting gradient (e.g., 5% to 95% B over 20 minutes) is highly effective for determining the approximate elution conditions and assessing sample complexity.[10][11] |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Temperature control is crucial for reproducible retention times.[12] Modifying temperature can also be a tool to improve resolution.[7] |
| Detection | UV, ~260-270 nm | The aromatic pyridine ring should have strong UV absorbance. A diode array detector (DAD) is recommended to confirm peak purity and identity.[13] |
Q3: How does mobile phase pH affect my separation?
The mobile phase pH is arguably the most critical parameter.[1][10] For an acidic compound like tetrafluoroisonicotinic acid, its retention in reversed-phase HPLC is governed by its ionization state.
-
pH < pKa: When the mobile phase pH is significantly lower than the analyte's pKa (typically by at least 1.5-2 pH units), the carboxylic acid is fully protonated (neutral).[4] This makes the molecule less polar, increasing its interaction with the hydrophobic C18 stationary phase and leading to longer, more stable retention times and better peak shape.
-
pH ≈ pKa: Operating near the pKa will result in a mixed population of ionized and neutral species, leading to broad, split, or distorted peaks.
-
pH > pKa: The analyte will be deprotonated (anionic), making it highly polar. It will have very little retention on a C18 column and elute at or near the solvent front.
Troubleshooting Guide: Common HPLC Problems & Solutions
This section provides a systematic approach to diagnosing and resolving specific issues you may encounter during your purification experiments.
Issue 1: Poor Peak Shape (Tailing, Fronting, Broadening)
Poor peak shape is a common problem that can compromise resolution and accurate quantification. Ideally, peaks should be symmetrical with a USP tailing factor close to 1.
// Tailing Path Q_Tailing_Which [label="All Peaks or Specific Peaks?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Sol_Tailing_All [label="System Issue:\n- Extra-column volume\n- Column void / degradation", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Tailing_Specific [label="Chemical Interaction Issue:\n- Secondary silanol interactions\n- Insufficiently low pH\n- Chelation with metal ions", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Fronting Path Q_Fronting_Which [label="Check Sample Concentration", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Sol_Fronting_High [label="Column Overload:\n- Reduce injection volume\n- Dilute sample", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Fronting_Low [label="Solvent Mismatch:\n- Sample solvent is stronger\n than mobile phase", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Connections Start -> Q1; Q1 -> Tailing [label="Tailing (Factor > 1.2)"]; Q1 -> Fronting [label="Fronting (Factor < 0.8)"];
Tailing -> Q_Tailing_Which; Q_Tailing_Which -> Sol_Tailing_All [label="All Peaks"]; Q_Tailing_Which -> Sol_Tailing_Specific [label="Analyte-Specific"];
Fronting -> Q_Fronting_Which; Q_Fronting_Which -> Sol_Fronting_High [label="Concentration is high"]; Q_Fronting_Which -> Sol_Fronting_Low [label="Concentration is low"]; } dot Caption: Decision tree for diagnosing poor peak shape.
Peak Tailing
-
Cause A: Secondary Silanol Interactions. The most likely cause for an acidic compound. Residual silanol groups on the silica surface of the column can become ionized and interact electrostatically with your analyte, causing it to "drag" and tail.
-
Solution: Decrease the mobile phase pH by increasing the concentration of formic or trifluoroacetic acid (e.g., from 0.1% to 0.2%). This ensures both the analyte and the silanol groups are fully protonated, eliminating the unwanted ionic interaction. Using a modern, high-purity, end-capped column also minimizes the number of available silanols.
-
-
Cause B: Column Void. A physical void or channel at the head of the column can cause peak distortion for all peaks in the chromatogram.
-
Solution: This is often irreversible. Replace the column. To prevent voids, always ramp up flow rates slowly, avoid sudden pressure shocks, and operate within the column's recommended pH and pressure limits.
-
Peak Fronting
-
Cause: Column Overload. Injecting too much sample mass onto the column can saturate the stationary phase, leading to a fronting peak shape.[12]
-
Solution: Systematically reduce the injection volume or dilute the sample until a symmetrical peak is achieved.
-
Issue 2: Inconsistent Retention Times
Shifting retention times make peak identification unreliable and indicate a problem with the system's stability.[14]
-
Cause A: Insufficient Column Equilibration. If the column is not fully equilibrated with the starting mobile phase conditions before injection, retention times will drift, especially in the first few runs of a sequence.
-
Solution: Ensure an adequate equilibration time between runs. For gradient elution, a flush and re-equilibration period of at least 10 column volumes is a good starting point.
-
-
Cause B: Mobile Phase Composition Changes. The organic component of the mobile phase (ACN or MeOH) is more volatile than the aqueous component. Evaporation over time can change the solvent ratio, leading to shorter retention times.
-
Solution: Prepare mobile phases fresh daily and keep solvent bottles capped.[15] Using a solvent pre-mixer can also ensure accurate and consistent composition.
-
-
Cause C: Temperature Fluctuations. Changes in ambient temperature can affect mobile phase viscosity and retention.[12][15]
-
Solution: Use a thermostatted column compartment to maintain a constant temperature. This is critical for achieving reproducible results.
-
Issue 3: High System Backpressure
A sudden increase in backpressure signals a blockage in the system.[14]
-
Cause A: Blocked Column Frit. Particulates from the sample or from pump seal wear can clog the inlet frit of the column.
-
Solution: First, try reversing the column (if permitted by the manufacturer) and flushing with a strong solvent. If this doesn't work, the column may need to be replaced. To prevent this, always filter your samples through a 0.2 or 0.45 µm syringe filter and use an in-line filter or guard column.[15]
-
-
Cause B: Precipitated Buffer. If using a buffer in the mobile phase, it can precipitate when the organic solvent concentration becomes too high.
-
Solution: Ensure your chosen buffer is soluble across the entire gradient range. For the acidic compounds , using 0.1% FA or TFA is often sufficient and avoids the precipitation risk associated with buffers like phosphate.[4]
-
Experimental Protocols
Protocol 1: Initial Method Development & Optimization
This protocol outlines a systematic approach to developing a robust purification method.
// Connections P1 -> P2 -> D1 -> D2; D2 -> D3 [label="Resolution needs improvement"]; D2 -> D4 [label="Good separation achieved"]; D3 -> R1 [label="Still co-eluting"]; } dot Caption: Workflow for HPLC method development.
-
Sample Preparation:
-
Accurately weigh and dissolve your crude 2,3,5,6-tetrafluoroisonicotinic acid derivative in a suitable solvent. Whenever possible, dissolve the sample in the mobile phase itself to avoid peak distortion. If solubility is an issue, use a minimal amount of a stronger solvent like pure ACN or DMSO.
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulates.
-
-
System Preparation:
-
Prepare Mobile Phase A (e.g., 0.1% Formic Acid in HPLC-grade water) and Mobile Phase B (HPLC-grade Acetonitrile).
-
Thoroughly degas both mobile phases using sonication or vacuum filtration to prevent air bubbles, which cause baseline noise and pump issues.[15]
-
Install a C18 column and equilibrate the system with the initial mobile phase conditions (e.g., 95% A, 5% B) at 1.0 mL/min until a stable baseline is achieved.
-
-
Scouting Run:
-
Inject a small volume (e.g., 5 µL) of your prepared sample.
-
Run a broad linear gradient, for example:
-
0-20 min: 5% B to 95% B
-
20-25 min: Hold at 95% B
-
25-26 min: Return to 5% B
-
26-35 min: Re-equilibrate at 5% B
-
-
-
Analysis and Optimization:
-
Assess Retention: Identify the retention time of your peak of interest.
-
Improve Resolution: If peaks are poorly resolved, create a shallower gradient around the elution time. For example, if your peak elutes at 15 minutes (~50% B), try a gradient of 40% to 60% B over 20 minutes.
-
Tune Selectivity: If resolution is still inadequate, the primary interactions need to be altered.
-
Option 1 (Change Stationary Phase): Switch to a PFP or Phenyl-Hexyl column to introduce different retention mechanisms (π-π interactions).[7][8]
-
Option 2 (Change Organic Modifier): Replace Acetonitrile with Methanol as Mobile Phase B. This will significantly impact the selectivity between closely related aromatic compounds.[5]
-
-
-
Method Finalization:
-
Once satisfactory separation is achieved, the method can be finalized. For purification, the gradient can be scaled up to a preparative column.
-
References
- Successful HPLC Operation – A Troubleshooting Guide. (n.d.). Thermo Fisher Scientific.
- Mastering Stationary Phases: Selection Criteria and Method Development. (2026). Sorbtech.
- Technical Support Center: HPLC Analysis of Aromatic Acids. (2025). Benchchem.
- Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation.
- HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
- Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024). YouTube.
- Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. (2025). Mastelf.
- HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex.
- Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex.
- How to Prepare and Optimise HPLC Mobile Phases. (2025).
- Mobile Phase Selection in Method Development. (2025). Welch Materials.
- HPLC Column Selection Guide. (n.d.). Chromtech.
- Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. (n.d.). Research Journal of Pharmacy and Technology.
- HPLC separation of related halogenated aromatic, any one?? (2015). Chromatography Forum.
- Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (n.d.). LCGC International.
- Development and Validation of a High-Performance Liquid Chromatography Diode Array Detector Method to Measure Seven Neonicotinoids in Wheat. (n.d.). MDPI.
- Common Issues in HPLC Analysis. (2025). Medikamenter Quality Services.
- Top 10 Most Common HPLC Issues and How to Fix Them (2023). (2023). YouTube.
- Expert Guide to Troubleshooting Common HPLC Issues. (2025). AELAB.
- Development and Validation of RP-HPLC Method. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research.
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- 5. sorbtech.com [sorbtech.com]
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- 7. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. mastelf.com [mastelf.com]
- 10. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
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- 12. youtube.com [youtube.com]
- 13. mdpi.com [mdpi.com]
- 14. aelabgroup.com [aelabgroup.com]
- 15. medikamenterqs.com [medikamenterqs.com]
Overcoming solubility issues of 2,3,5,6-Tetrafluoroisonicotinic acid in organic solvents
Welcome to the dedicated technical support guide for 2,3,5,6-Tetrafluoroisonicotinic Acid (TFIA). This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges with the solubility of this unique fluorinated compound. We will move beyond simple solvent lists to explore the underlying physicochemical principles and provide robust, actionable troubleshooting protocols.
Part 1: Understanding the Solubility Challenge of TFIA
2,3,5,6-Tetrafluoroisonicotinic acid (CAS: 2875-10-7) is a highly fluorinated pyridine derivative.[1][2] Its structure presents a duality: the polar carboxylic acid and pyridine nitrogen groups, which prefer polar environments, and the highly electronegative, electron-withdrawing fluorine atoms that create a rigid, low-polarity aromatic ring. This creates significant solubility hurdles.
The primary reasons for its poor solubility in many common organic solvents are:
-
High Crystal Lattice Energy: TFIA is a solid with a melting point of 98-100°C.[1] This indicates that the molecules are packed tightly in a stable crystal lattice. A solvent must provide significant energy (solvation energy) to overcome these strong intermolecular forces.
-
Strong Intermolecular Hydrogen Bonding: The carboxylic acid group forms strong hydrogen bonds between TFIA molecules, further stabilizing the crystal structure and making it difficult for solvent molecules to interpenetrate.
-
Fluorination Effects: While fluorination can increase the acidity of the carboxylic proton, the tetrafluorinated ring has reduced polarizability compared to a standard phenyl ring, limiting van der Waals interactions with many organic solvents.[3]
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section provides direct answers and protocols to common solubility issues.
FAQ 1: I'm starting a new project. Which organic solvents should I try first for dissolving 2,3,5,6-Tetrafluoroisonicotinic Acid?
Answer: Initial solvent selection should be guided by the principle of "like dissolves like," but with an understanding of TFIA's unique properties. You need a solvent that can effectively disrupt its hydrogen bonding network and interact with the polar functional groups.
Start with highly polar, protic, or aprotic solvents capable of acting as hydrogen bond acceptors. Avoid non-polar solvents like hexanes or toluene in your initial screen, as they are unlikely to be effective.
Table 1: Initial Solvent Screening for 2,3,5,6-Tetrafluoroisonicotinic Acid
| Solvent Class | Example Solvents | Polarity (Dielectric Constant) | Rationale & Expected Outcome |
|---|---|---|---|
| Polar Protic | Methanol, Ethanol | High (33.0, 24.5) | Can both donate and accept H-bonds. Moderate solubility is expected, but may be limited by the fluorinated ring. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | High (46.7, 38.3) | Excellent H-bond acceptors that can effectively solvate the carboxylic acid. High solubility is expected. |
| Ethers | Tetrahydrofuran (THF) | Moderate (7.6) | Moderate H-bond acceptor. Low to moderate solubility is anticipated. Often a better co-solvent. |
| Ketones | Acetone | Moderate (20.7) | Good H-bond acceptor. Low to moderate solubility is expected. |
| Chlorinated | Dichloromethane (DCM) | Low (9.1) | Generally a poor choice. Very low solubility is expected unless derivatized. |
| Hydrocarbons | Toluene, Hexanes | Very Low (2.4, 1.9) | Ineffective at breaking the crystal lattice. Insoluble . |
FAQ 2: TFIA is not dissolving sufficiently in my chosen solvent. How can I improve this without changing the primary solvent?
Answer: This is a classic scenario where a co-solvent system is the ideal next step. A co-solvent modifies the overall properties of the solvent mixture to better match the solute's requirements.[4][5] For TFIA, adding a small amount of a highly polar aprotic solvent to a moderately polar one can dramatically increase solubility.
-
Objective: To identify an effective co-solvent to enhance TFIA solubility in a primary solvent (e.g., Methanol or THF).
-
Materials:
-
2,3,5,6-Tetrafluoroisonicotinic Acid (TFIA)
-
Primary solvent (e.g., Methanol)
-
Co-solvent candidates (e.g., DMSO, DMF)
-
Vials, magnetic stirrer, and stir bars.
-
-
Procedure:
-
Prepare a saturated or near-saturated slurry of TFIA in your primary solvent (e.g., 5 mg TFIA in 1 mL Methanol).
-
While stirring vigorously, add the co-solvent (e.g., DMSO) dropwise (e.g., 10 µL at a time).
-
Observe for dissolution after each addition. Allow the system to equilibrate for 1-2 minutes.
-
Continue adding the co-solvent until the TFIA completely dissolves.
-
Record the final volume ratio of primary solvent to co-solvent (e.g., 1 mL Methanol : 50 µL DMSO or 20:1 v/v).
-
This ratio is now your optimized solvent system for the desired concentration.
-
FAQ 3: My reaction requires precise pH control, and co-solvents are not an option. Can I use acid-base chemistry to increase solubility?
Answer: Absolutely. This is one of the most powerful and often overlooked techniques for ionizable compounds like TFIA.[6][7] By adding a base, you can deprotonate the carboxylic acid, converting it into its corresponding carboxylate salt. This charged species is significantly more polar than the neutral acid and will exhibit dramatically higher solubility in polar solvents.[8][9]
The success of salt formation is governed by the difference in pKa values between the acid (TFIA) and the conjugate acid of the added base. A pKa difference of greater than 2-3 units is ideal for stable salt formation.[10]
Caption: In-situ salt formation of TFIA.
-
Objective: To dissolve TFIA in a polar solvent like methanol by converting it to its triethylammonium salt.
-
Materials:
-
2,3,5,6-Tetrafluoroisonicotinic Acid (TFIA)
-
Anhydrous Methanol
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Vial and magnetic stir bar.
-
-
Procedure:
-
Add the desired mass of TFIA to a vial (e.g., 195 mg, 1.0 mmol).
-
Add the desired volume of methanol (e.g., 5 mL). A slurry will form.
-
While stirring, slowly add one molar equivalent of the base (for 1.0 mmol of TFIA, add ~139 µL of Et₃N).
-
Continue stirring. The solid should completely dissolve within minutes as the highly soluble salt is formed.
-
Critical Note: This solution now contains the triethylammonium salt of TFIA. This may have different reactivity compared to the free acid. This method is ideal for applications like preparing a solution for spray drying or when the carboxylate is the desired reactive species.[11]
-
FAQ 4: My experiment requires a non-polar or less polar solvent system where salt formation is not viable. What are my options?
Answer: In this scenario, you must chemically modify the molecule itself to make it more compatible with non-polar environments. The most direct approach is to derivatize the polar carboxylic acid group, effectively "masking" its polarity.[12] Converting the acid to an ester is a common and effective strategy. For example, a methyl or ethyl ester of TFIA will be significantly more soluble in solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Objective: To convert TFIA to its methyl ester, 2,3,5,6-Tetrafluoroisonicotinic acid methyl ester, for use in less polar solvents.
-
Reaction: TFIA + CH₃OH --(Acid Catalyst)--> TFIA-OCH₃ + H₂O
-
Materials:
-
2,3,5,6-Tetrafluoroisonicotinic Acid (TFIA)
-
Methanol (serves as reactant and solvent)
-
A strong acid catalyst (e.g., a few drops of concentrated Sulfuric Acid or Trifluoromethanesulfonic acid[13]).
-
Standard laboratory glassware for reflux.
-
-
Procedure (Fisher Esterification):
-
Dissolve/suspend TFIA in an excess of methanol in a round-bottom flask.
-
Carefully add the acid catalyst.
-
Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction and neutralize the catalyst with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the ester product into an organic solvent like ethyl acetate or DCM.
-
Wash the organic layer, dry it over sodium sulfate, and evaporate the solvent to yield the crude ester.
-
Purify by column chromatography or recrystallization as needed.
-
-
Outcome: The resulting methyl ester will be a new compound with significantly different physical properties, including enhanced solubility in a wider range of organic solvents.
Part 3: Summary & Decision Workflow
Choosing the right solubility strategy depends on your experimental constraints. The following diagram provides a logical workflow for troubleshooting.
Caption: Decision workflow for enhancing TFIA solubility.
Table 2: Comparison of Solubility Enhancement Strategies
| Method | Principle | Pros | Cons | Best For... |
|---|---|---|---|---|
| Co-Solvency | Modifying solvent polarity | Simple, fast, maintains the chemical integrity of TFIA. | May complicate solvent removal; not suitable for all systems. | Quick dissolution for reactions where the solvent system is tolerated. |
| Salt Formation | Ionization of the carboxylic acid | Dramatically increases solubility in polar solvents; high capacity. | Introduces a counter-ion; changes the chemical nature to a salt; pH is altered. | Preparing highly concentrated stock solutions; aqueous formulations. |
| Derivatization | Chemical modification | Fundamentally changes solubility profile to suit non-polar solvents. | Time-consuming; requires reaction and purification; creates a new chemical entity. | Reactions in non-polar media or when the carboxylic acid functionality is not required. |
References
-
2,3,5,6-Tetrafluoroisonicotinic acid | C6H F4 N O2 - BuyersGuideChem. (n.d.). Retrieved from [Link]
-
Fluorinated Higher Carboxylic Acids - ResearchGate. (n.d.). Retrieved from [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 13(4), 1135–1144. [Link]
-
Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (2021). Retrieved from [Link]
-
Salt Selection in Drug Development | Pharmaceutical Technology. (2009). Retrieved from [Link]
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616. [Link]
-
5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. (2021). Retrieved from [Link]
-
FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? (n.d.). Retrieved from [Link]
-
(No Title). (n.d.). Retrieved from [Link]
-
Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids - PMC - NIH. (n.d.). Retrieved from [Link]
-
Trifluoromethanesulfonic acid as a catalyst for the formation of dansylhydrazone derivatives. (2016). ResearchGate. Retrieved from [Link]
-
Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites - PMC - NIH. (2023). Retrieved from [Link]
-
Drug Dissolution Enhancement by Salt Formation - Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Retrieved from [Link]
-
Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
MSDS of 2-(Trifluoromethyl)isonicotinic acid - Capot Chemical. (2020). Retrieved from [Link]
-
Implementation of a straightforward derivatization method for the simultaneous analysis of short chain fatty acids and tricarb - Diva-Portal.org. (n.d.). Retrieved from [Link]
-
Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture - MDPI. (n.d.). Retrieved from [Link]
-
Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC - NIH. (n.d.). Retrieved from [Link]
-
(PDF) Preformulation studies using cosolvent systems to increase the solubility of a new enrofloxacin ruthenium (III) complex with biological activity - ResearchGate. (n.d.). Retrieved from [Link]
-
[TETRONIC ACIDS. 4. TETRONIC ACID DERIVATIVES AS SOLVENTS FOR DRUGS DIFFICULT TO DISSOLVE IN WATER] - PubMed. (n.d.). Retrieved from [Link]
-
Amorphous Solid Dispersion Formation via Solvent Granulation – A Case Study with Ritonavir and Lopinavir - Purdue e-Pubs. (2019). Retrieved from [Link]
-
Solubility Report of 2,4,6-Trinitrotoluene (TNT) - DTIC. (n.d.). Retrieved from [Link]
-
Solubilities of Terephthalic Acid, Phthalic Acid, and Isophthalic Acid in Tetrahydrofuran, Cyclohexanone, 1,2-Diethoxyethane, and Acetophenone - ResearchGate. (n.d.). Retrieved from [Link]
Sources
- 1. 2,3,5,6-Tetrafluoroisonicotinic acid | C6H F4 N O2 - BuyersGuideChem [buyersguidechem.com]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. ijmsdr.org [ijmsdr.org]
- 5. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journal.appconnect.in [journal.appconnect.in]
- 8. pharmtech.com [pharmtech.com]
- 9. rjpdft.com [rjpdft.com]
- 10. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. cdn-links.lww.com [cdn-links.lww.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring
Welcome to the technical resource center for nucleophilic substitution on pyridine. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of pyridine functionalization. Instead of a generic overview, we will directly address the practical challenges and questions that arise during experimental work, providing not just solutions but the underlying chemical principles to empower your research.
Part 1: Frequently Asked Questions (FAQs) - The Foundational Principles
This section addresses the fundamental "why" questions that form the basis of successful reaction design.
Question: Why is the pyridine ring susceptible to nucleophilic attack, unlike benzene?
Answer: The reactivity of pyridine towards nucleophiles stems from the electron-withdrawing nature of the nitrogen atom within the aromatic ring. This nitrogen atom reduces the electron density of the ring carbons, making them more electrophilic and thus more susceptible to attack by an electron-rich nucleophile.[1] This is in stark contrast to benzene, which is electron-rich and typically undergoes electrophilic substitution. The pyridine nitrogen essentially "activates" the ring for nucleophilic aromatic substitution (SNAr).
Question: At which positions on the pyridine ring is substitution most likely to occur, and why?
Answer: Nucleophilic substitution on pyridines occurs preferentially at the C-2 (ortho) and C-4 (para) positions.[2][3][4] The reason lies in the stability of the reaction intermediate, known as the Meisenheimer complex, which is formed during the rate-determining step.[2][4]
When a nucleophile attacks at the C-2 or C-4 position, the resulting negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom through resonance.[4][5] This provides significant stabilization. Attack at the C-3 (meta) position does not allow for this resonance stabilization, making the intermediate much higher in energy and the reaction kinetically unfavorable.[4][6]
Mechanism: The SNAr Pathway on Pyridine
The diagram below illustrates the stepwise addition-elimination mechanism for a 4-halopyridine. The stability of the highlighted Meisenheimer complex is the key to the reaction's success.
Caption: The SNAr mechanism proceeds via a stabilized anionic intermediate.
Question: What constitutes a good leaving group for pyridine SNAr reactions?
Answer: The trend for leaving group ability in SNAr reactions is often counterintuitive to those familiar with SN2 reactions. The rate-determining step is the nucleophile's attack, not the breaking of the carbon-leaving group bond.[2] Therefore, the best leaving groups are those that are highly electronegative and strongly activate the carbon for attack. The established order is:
F > Cl ≈ Br > I [2]
Fluorine, despite forming the strongest carbon-halogen bond, is an excellent leaving group because its extreme electronegativity makes the attached carbon highly electrophilic, accelerating the initial attack.[2]
Part 2: Troubleshooting Guide - From Failed Reactions to Optimized Conditions
This section is structured to solve specific experimental problems.
Scenario 1: My reaction shows no conversion, or the yield is extremely low.
This is the most common issue, and it can be traced back to one of four key areas: the substrate, the nucleophile, the solvent, or the temperature.
Question: How do I know if my pyridine substrate is sufficiently "activated"?
Answer: The intrinsic activation provided by the ring nitrogen is often insufficient for difficult reactions.
-
Check for Additional Activation: The presence of other electron-withdrawing groups (EWGs) like -NO₂, -CN, or -acyl on the ring, particularly at positions ortho or para to the leaving group, dramatically increases the reaction rate.[2] If your substrate lacks these, the reaction will require more forcing conditions.
-
Consider External Activation: For particularly unreactive pyridines, you can increase their electrophilicity by using a Lewis acid (e.g., Zn(OTf)₂) which coordinates to the pyridine nitrogen.[7] This coordination enhances the electron-withdrawing effect of the ring nitrogen, making the entire ring more reactive.
Question: My leaving group is a chloride, and the reaction isn't working. What should I do?
Answer: While chlorine is a viable leaving group, it is less reactive than fluorine.[2] If you are struggling with a chloropyridine, your options are:
-
Increase Temperature: This is the most direct approach to overcoming a higher activation energy. Monitor for potential decomposition.
-
Use a Stronger Nucleophile: A more potent nucleophile can compensate for a less-than-ideal leaving group.
-
Change the Solvent: Switching to a highly polar aprotic solvent like DMSO can accelerate the rate.
-
Substrate Modification: If possible, consider synthesizing the analogous fluoropyridine. The higher reactivity of the fluoro-substrate often justifies the extra synthetic step.
Question: What role does the solvent play, and which one should I choose?
Answer: Solvent choice is critical. Polar aprotic solvents are overwhelmingly the best choice for SNAr reactions. They are effective at solvating the cation (e.g., K⁺ from K₂CO₃) without strongly hydrogen-bonding to the nucleophile, thus preserving the nucleophile's reactivity.
| Solvent | Dielectric Constant (ε) | Key Characteristics |
| DMSO | 47 | Excellent solvating power, high boiling point allows for high reaction temperatures. Often the best choice. |
| DMF | 37 | Good alternative to DMSO, lower boiling point. |
| NMP | 32 | Similar to DMF, can be useful at high temperatures. |
| Acetonitrile | 38 | Lower boiling point, suitable for more reactive systems. |
| THF | 7.5 | Generally a poor choice unless the nucleophile is extremely reactive. |
Pro-Tip: For reactions involving anionic nucleophiles (e.g., alkoxides, thiolates), the use of a phase-transfer catalyst in conjunction with a less polar solvent can sometimes be effective, but starting with DMSO or DMF is the standard approach.
Troubleshooting Workflow: Diagnosing a Low-Conversion SNAr Reaction
This decision tree provides a logical path to identify and solve the root cause of a failed reaction.
Caption: A logical workflow for troubleshooting common SNAr reaction failures.
Scenario 2: My reaction is messy, with poor regioselectivity or significant side products.
Question: I have leaving groups at both the 2- and 4-positions. How can I control which one reacts?
Answer: This is a common challenge. While both positions are activated, their relative reactivity can be influenced:
-
Steric Hindrance: The C-2 position is more sterically hindered due to its proximity to the ring nitrogen. Using a bulky nucleophile can favor substitution at the less hindered C-4 position.
-
Electronic Effects: The C-4 position is often slightly more reactive electronically.[3] For di-substituted pyridines like 2,4-dichloropyridine, careful control of stoichiometry (e.g., using exactly one equivalent of the nucleophile) can often lead to selective substitution at C-4.[5]
-
Temperature: Lowering the reaction temperature can increase selectivity, favoring the kinetically preferred product.
Question: I'm using an amine nucleophile and getting a dark, tarry mixture. What's happening?
Answer: Aminopyridines are generally very electron-rich and can be prone to oxidation and polymerization, especially at high temperatures.
-
Protect the Atmosphere: Ensure the reaction is run under an inert atmosphere (Nitrogen or Argon) to prevent air oxidation.
-
Lower the Temperature: This is the most effective way to minimize decomposition. You may need to compensate with a longer reaction time.
-
Consider Catalysis: In some cases, moving away from high-temperature SNAr towards a transition-metal-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination) can provide a cleaner, milder route to the desired product, even if it seems more complex initially.[7]
Part 3: Experimental Protocols
Protocol 1: General Procedure for SNAr with an Alcohol Nucleophile
This protocol describes a typical setup for the reaction of 2-chloro-5-nitropyridine with a generic alcohol (R-OH).
Materials:
-
2-chloro-5-nitropyridine (1.0 equiv)
-
Alcohol (R-OH) (1.2 equiv)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.3 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, condenser, and nitrogen inlet
Step-by-Step Methodology:
-
Setup: Assemble the glassware and ensure it is dry. Purge the system with nitrogen.
-
Nucleophile Preparation: To a stirred solution of the alcohol (1.2 equiv) in anhydrous DMF, carefully add the sodium hydride (1.3 equiv) portion-wise at 0 °C. Caution: Hydrogen gas is evolved. Allow the mixture to stir at room temperature for 30 minutes until gas evolution ceases, indicating the formation of the sodium alkoxide.
-
Substrate Addition: Add the 2-chloro-5-nitropyridine (1.0 equiv) to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature and carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Self-Validation: The success of this protocol relies on the complete formation of the alkoxide before the addition of the electrophilic pyridine. A small aliquot taken after the NaH addition can be quenched and checked to ensure the starting alcohol is consumed.
References
-
Nucleophilic aromatic substitution - Wikipedia. Wikipedia. [Link]
-
SNAr Reactions of Pyridine: Videos & Practice Problems. Pearson+. [Link]
-
We have considered nucleophilic aromatic substitution of pyridine... | Study Prep in Pearson+. Pearson+. [Link]
-
SNAr reactions of pi-deficient aromatic rings. YouTube. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. NIH National Library of Medicine. [Link]
-
Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. Royal Society of Chemistry. [Link]
-
S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. ResearchGate. [Link]
-
Haloselectivity of Heterocycles. Baran Lab, Scripps Research. [Link]
-
Why is β substitution in Nucleophilic reactions of pyridines not preferred? Quora. [Link]
-
Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. Royal Society of Chemistry. [Link]
-
Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition. Semantic Scholar. [Link]
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. [Link]
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- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. m.youtube.com [m.youtube.com]
- 6. quora.com [quora.com]
- 7. semanticscholar.org [semanticscholar.org]
Technical Support Center: A Researcher's Guide to Handling and Storing Polyfluorinated Aromatic Compounds (PFACs)
Welcome to the Technical Support Center for Polyfluorinated Aromatic Compounds (PFACs). This guide is designed for researchers, scientists, and drug development professionals who work with these unique and challenging molecules. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the reasoning and expertise behind them, ensuring your experiments are both safe and successful. PFACs, characterized by an aromatic ring structure where hydrogen atoms are partially or fully replaced by fluorine, possess remarkable thermal and chemical stability.[1][2] This stability, a result of the strong carbon-fluorine bond, makes them invaluable in various applications but also necessitates specialized handling and storage procedures to mitigate risks and ensure experimental integrity.[3]
This resource is structured to address the practical challenges you may encounter, with in-depth troubleshooting guides and frequently asked questions.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems that can arise during the handling and storage of PFACs, providing step-by-step solutions grounded in chemical principles.
Issue 1: Unexpected Reaction Outcomes or Low Yields
You've set up a reaction involving a PFAC, but the results are not what you anticipated. The yield is low, or you've isolated unexpected byproducts.
Possible Causes and Solutions:
-
Nucleophilic Attack: Perfluorinated aromatic rings are highly susceptible to nucleophilic substitution. Trace amounts of nucleophiles (e.g., water, alcohols from solvents, or amines) in your reaction mixture can compete with your intended reagent, leading to unwanted side reactions. Hexafluorobenzene, for instance, readily reacts with bases and other strong nucleophiles to displace fluorine atoms.
-
Protocol: Rigorous Drying and Inerting of Reaction Setups
-
Glassware Preparation: All glassware should be oven-dried at a minimum of 120°C for at least 4 hours to remove adsorbed water.
-
Solvent Purity: Use anhydrous solvents. It is best practice to freshly distill solvents or use a solvent purification system.
-
Inert Atmosphere: Assemble the reaction apparatus while hot and immediately place it under an inert atmosphere (e.g., nitrogen or argon). Maintain a positive pressure of the inert gas throughout the experiment.
-
Reagent Quality: Ensure all reagents are of the highest purity and are handled under anhydrous and anaerobic conditions if they are sensitive to air or moisture.
-
-
"Surprising" Reactions: The high electrophilicity of the fluorinated aromatic ring can lead to unexpected reactions. For example, some trifluoromethylation reactions on aromatic compounds have been shown to yield pentafluoroethylated products through complex radical mechanisms.[4]
-
Causality: The strong electron-withdrawing nature of fluorine atoms makes the carbon atoms of the aromatic ring electron-deficient and thus, highly susceptible to attack by electron-rich species.
-
Diagram: Nucleophilic Aromatic Substitution on Hexafluorobenzene
Caption: Nucleophilic attack on hexafluorobenzene proceeds via a stable intermediate.
Issue 2: Difficulty in Dissolving or Crystallizing PFACs
You are struggling to find a suitable solvent for your PFAC or are having trouble inducing crystallization for purification.
Possible Causes and Solutions:
-
Solubility: PFACs exhibit unique solubility profiles. For instance, hexafluorobenzene is soluble in non-polar organic solvents like hexane and chloroform but has very low solubility in water.[2] The solubility of other PFACs, like decafluorobiphenyl, is also limited in water.[2]
-
Protocol: Solvent Screening and Crystallization Techniques
-
Solvent Selection: Start with a range of solvents with varying polarities. Common choices for PFACs include halogenated solvents (e.g., chloroform, dichloromethane), aromatic solvents (e.g., toluene), and some ethers. Octafluorotoluene is miscible with many organic compounds.[5]
-
Temperature: Gently warming the solvent can increase the solubility of many PFACs. However, be mindful of the solvent's boiling point and the thermal stability of your compound.
-
Crystallization:
-
Slow Evaporation: If your PFAC is soluble in a volatile solvent, allowing the solvent to evaporate slowly in a loosely covered vial can yield high-quality crystals.
-
Solvent/Anti-Solvent Diffusion: Dissolve your PFAC in a good solvent and layer a miscible "anti-solvent" (a solvent in which the PFAC is insoluble) on top. Crystals will form at the interface.
-
Cooling: If the PFAC is significantly more soluble in a solvent at a higher temperature, slow cooling of a saturated solution can induce crystallization.
-
-
Issue 3: Sample Contamination During Analysis
You are observing background signals of PFACs in your analytical instruments (e.g., GC-MS, LC-MS), compromising your results.
Possible Causes and Solutions:
-
Ubiquity of Fluorinated Compounds: Many laboratory materials, including some tubing, seals, and even some brands of vials or cap septa, can contain fluorinated polymers that may leach trace amounts of contaminants.
-
Protocol: Minimizing Background Contamination
-
Material Selection: Whenever possible, use labware made of glass, stainless steel, or polypropylene.[6] Avoid using PTFE-coated materials when analyzing for PFACs, as PTFE can be attacked by highly reactive fluorinating agents and may contain residual fluorinated compounds.[7][8]
-
Solvent Blanks: Always run solvent blanks to identify any background contamination from your solvents or analytical system.
-
Dedicated Glassware: If you frequently work with PFACs, consider having a dedicated set of glassware to avoid cross-contamination.
-
Thorough Cleaning: Clean glassware with a suitable solvent and, if necessary, bake it at a high temperature to remove any residual organic contaminants.
-
Frequently Asked Questions (FAQs)
Storage and Stability
-
Q1: What are the ideal storage conditions for PFACs?
-
A1: PFACs should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[9] For many solid PFACs like decafluorobiphenyl, storage at room temperature is acceptable.[1] However, more reactive or volatile PFACs may require refrigeration or storage at sub-zero temperatures (-20°C) for long-term stability.[9][10] Always consult the manufacturer's safety data sheet (SDS) for specific recommendations.
-
-
Q2: What types of containers are suitable for storing PFACs?
-
A2: Borosilicate glass bottles with screw caps are a good general choice.[11] Ensure the cap liner is compatible; avoid liners that may contain fluorinated compounds. For highly reactive PFACs, consider using containers made of perfluoroalkoxy alkanes (PFA), which offer excellent chemical resistance.[12][13]
-
-
Q3: Do PFACs have a limited shelf life?
Safety and Handling
-
Q4: What personal protective equipment (PPE) is required when handling PFACs?
-
A4: Standard laboratory PPE, including a lab coat, safety goggles, and chemical-resistant gloves, is mandatory. Nitrile gloves are a common choice, but for prolonged handling or with specific solvents, it is advisable to consult a glove compatibility chart.[13] For powdered PFACs, which pose an inhalation risk, work should be conducted in a fume hood, and respiratory protection may be necessary.[13]
-
-
Q5: How should I decontaminate surfaces and glassware that have been in contact with PFACs?
-
A5: Decontamination can be challenging due to the persistent nature of PFACs. For glassware, rinse with an appropriate organic solvent in which the PFAC is soluble. For surface spills, absorb the material with an inert absorbent and then decontaminate the area with a suitable solvent. Some studies have shown that heated aqueous solutions of certain organic solvents can be effective in removing PFAS from surfaces.[15][16]
-
-
Q6: What is the proper procedure for disposing of PFAC waste?
-
A6: PFAC waste should be treated as hazardous waste. Collect all PFAC-containing materials, including contaminated solvents, PPE, and absorbent materials, in a clearly labeled, sealed container.[13] Disposal should be carried out through a licensed hazardous waste disposal company. Common disposal methods include high-temperature incineration or secure landfilling in a hazardous waste landfill.[11][17]
-
Chemical Properties and Reactivity
-
Q7: Are there any common laboratory materials that are incompatible with PFACs?
-
A7: While materials like PTFE and PFA are generally highly resistant to a wide range of chemicals, they can be attacked by molten alkali metals and some highly reactive fluorinating agents.[7][18] Borosilicate glass is resistant to most chemicals but can be etched by hydrofluoric acid and attacked by hot, concentrated caustic solutions.[19][20] Stainless steel generally has good compatibility but can be susceptible to corrosion by certain acids, especially at elevated temperatures.[6][21]
-
-
Q8: Can PFACs undergo thermal decomposition under normal laboratory heating conditions?
-
A8: Many PFACs are thermally stable at typical reaction temperatures. However, some can begin to decompose at temperatures below their boiling points.[22] The decomposition of perfluoroalkyl sulfonic acids (PFSAs) generally requires higher temperatures (around 450°C) than perfluoroalkyl carboxylic acids (PFCAs), which can start to decompose at lower temperatures.[23] It is crucial to be aware of the thermal stability of the specific PFAC you are working with to avoid unexpected decomposition and the potential release of hazardous fumes.
-
Data at a Glance: Properties of Common Polyfluorinated Aromatic Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| Hexafluorobenzene | C₆F₆ | 186.05 | 5.2 | 80.3 | Soluble in non-polar organic solvents; very low in water.[2][24] |
| Octafluoronaphthalene | C₁₀F₈ | 272.09 | 87-88 | 237.5 | Data not readily available. |
| Decafluorobiphenyl | C₁₂F₁₀ | 334.12 | 68-72 | 206 | Insoluble in water.[2] |
| Octafluorotoluene | C₇F₈ | 236.06 | -65.6 | 104 | Soluble in chloroform; slightly soluble in methanol.[17] |
Experimental Workflow: Safe Handling of a Powdered PFAC
Caption: A stepwise workflow for the safe handling of powdered PFACs.
References
-
Decafluorobiphenyl | C12F10 | CID 67949. PubChem. [Link]
-
What Are The Chemical Resistance Properties Of Ptfe? Unmatched Inertness For Demanding Applications. Kintek. [Link]
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Chemical resistance, PTFE | Materials. Polyfluor. [Link]
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Chapter 5: Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Water Purification. Royal Society of Chemistry. [Link]
-
Chemical resistance, PFA | Materials. Polyfluor. [Link]
-
PFAS | Environmental Health & Safety. Michigan State University. [Link]
-
Chemical Resistance Chart of PFA/PTFE. Trebor International. [Link]
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PTFE (Polytetrafluoroethylene) Material Characterization. Lorric. [Link]
-
Case Studies on Laboratory Accident. Education Bureau, The Government of the Hong Kong Special Administrative Region. [Link]
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Polytetrafluoroethylene (PTFE) and Teflon® Chemical Compatibility Chart. The Lab Depot. [Link]
-
PTFE VS PFA: A Brief Comparison Guide. EngineeringClicks. [Link]
-
Chemical Resistance Guide of PTFE & Filled PTFE. Standard Fluoromers Pvt. Ltd. [Link]
-
PFAs Case Studies. Viridis Research. [Link]
-
Decontamination and Surface Analysis of PFAS-Contaminated Fire Suppression System Pipes: Effects of Cleaning Agents and Temperature. ACS Environmental Science & Technology. [Link]
-
Thermal Stability And Decomposition Of Per- And Polyfluoroalkyl Substances (PFAS) Using Granular Activated Carbon And Other Porous Materials. University of North Dakota Scholarly Commons. [Link]
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Guidance on preparing inventories of PFOS, PFOA and PFHxS. Stockholm Convention. [Link]
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PFA (Perfluoroalkoxy) – Chemical Resistance Chart. Darwin Microfluidics. [Link]
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Why Is the Biodegradation of Polyfluorinated Compounds So Rare? ASM mSphere. [Link]
-
Stainless Steel – Chemical Compatibility Chart. Darwin Microfluidics. [Link]
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Estimation of the Half-Lives of Recently Detected Per- and Polyfluorinated Alkyl Ethers in an Exposed Community. National Institutes of Health. [Link]
-
Studies on organic fluorine compounds. Part 27. Abnormal reactions in the trifluoromethylation of aromatic compounds with trifluoromethyl iodide and copper powder. Journal of the Chemical Society, Perkin Transactions 1. [Link]
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Materials Compatability. [Link]
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CHEMICAL COMPATIBILITY CHART Metallic Materials Used in Bal Seal Products. Bal Seal Engineering. [Link]
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Case Studies in Laboratory Safety. YouTube. [Link]
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Hexafluorobenzene. Wikipedia. [Link]
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Perfluorotoluene. Wikipedia. [Link]
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Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. U.S. Environmental Protection Agency. [Link]
-
Strategies for the Biodegradation of Polyfluorinated Compounds. MDPI. [Link]
-
BOROSILICATE GLASS. De Dietrich Process Systems. [Link]
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Decontamination and Surface Analysis of PFAS-Contaminated Fire Suppression System Pipes: Effects of Cleaning Agents and Temperature. PubMed. [Link]
-
Borosilicate Glass Properties. GP Scientific Glass Work. [Link]
-
Estimation of the Half-Lives of Recently Detected Per- and Polyfluorinated Alkyl Ethers in an Exposed Community. PubMed. [Link]
-
Solubility of C60 in a Variety of Solvents. [Link]
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Effect of sample storage conditions on the quantification and determination of 70 PFAS: Do precursor concentrations change during storage? Morressier. [Link]
-
Polyfluorinated Compounds: Past, Present, and Future. Regulations.gov. [Link]
-
Unexpected DNA damage caused by polycyclic aromatic hydrocarbons under standard laboratory conditions. PubMed. [Link]
-
Estimation of the Half-Lives of Recently Detected Per- and Polyfluorinated Alkyl Ethers in an Exposed Community. ACS Environmental Science & Technology. [Link]
-
Chemical Compatibility for 304 vs. 316 Stainless Steel Chart. The Metal Company. [Link]
-
STAINLESS STEEL (SS316L/EN2348) CHEMICAL COMPATIBILITY CHART. SpinChem. [Link]
-
Common Solvents Used in Organic Chemistry: Table of Properties 1. Master Organic Chemistry. [Link]
-
Borosilicate Glass 3.3 – DIN 7080. Continental Trade. [Link]
-
Principles and chemical compatibility chart. Camlab. [Link]
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Navigating the Reactivity of 2,3,5,6-Tetrafluoroisonicotinic Acid: A Technical Guide to Preventing Decomposition
Welcome to the Technical Support Center for 2,3,5,6-Tetrafluoroisonicotinic Acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this highly functionalized building block in their synthetic endeavors. The unique electronic properties imparted by the tetrafluorinated pyridine ring make this reagent a valuable tool in the development of novel pharmaceuticals and advanced materials. However, this same reactivity profile can present challenges, primarily the potential for decomposition during chemical transformations.
This comprehensive guide provides in-depth troubleshooting advice, detailed experimental protocols, and a thorough explanation of the underlying chemical principles to empower you to confidently and successfully utilize 2,3,5,6-tetrafluoroisonicotinic acid in your work.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for 2,3,5,6-tetrafluoroisonicotinic acid?
A1: The two main decomposition pathways of concern are decarboxylation and nucleophilic displacement of the carboxylate group . The electron-withdrawing nature of the fluorine atoms and the pyridine nitrogen atom makes the molecule susceptible to these reactions under certain conditions.
Q2: What is the thermal stability of 2,3,5,6-tetrafluoroisonicotinic acid?
Q3: How do the fluorine atoms influence the reactivity of the carboxylic acid?
A3: The four fluorine atoms are strongly electron-withdrawing, which has two major effects. Firstly, it increases the acidity of the carboxylic acid proton, making it a stronger acid than its non-fluorinated analog. This can influence the choice of base and reaction conditions. Secondly, the electron-deficient nature of the pyridine ring makes the carbon atom attached to the carboxylic acid group susceptible to nucleophilic attack, which can lead to the displacement of the entire carboxyl group.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during reactions with 2,3,5,6-tetrafluoroisonicotinic acid and provides actionable solutions based on established chemical principles.
Issue 1: Low or no yield in amide coupling reactions, with potential formation of 2,3,5,6-tetrafluoropyridine.
This observation strongly suggests that the desired amide formation is being outcompeted by decomposition of the starting material, likely through decarboxylation or nucleophilic attack on the pyridine ring.
-
Decarboxylation: Heating 2,3,5,6-tetrafluoroisonicotinic acid, especially in the presence of water or tertiary amines, can induce the loss of carbon dioxide to form 2,3,5,6-tetrafluoropyridine. This is a known decomposition pathway for halogenated aromatic carboxylic acids[2].
-
Nucleophilic Attack: The pyridine ring is highly electron-deficient, making the 4-position (where the carboxylic acid is attached) a prime target for nucleophilic aromatic substitution[3]. Strong nucleophiles, including certain amines under basic conditions, can potentially displace the carboxylate group.
To favor amide bond formation and suppress decomposition, it is crucial to activate the carboxylic acid under mild conditions and avoid prolonged exposure to high temperatures and strong bases.
Table 1: Recommended Conditions for Amide Coupling Reactions
| Coupling Reagent | Base | Solvent | Temperature | Key Considerations |
| EDC/HOBt | DIPEA (N,N-Diisopropylethylamine) | DCM, DMF | 0 °C to RT | A widely used and generally mild method. The use of a non-nucleophilic base like DIPEA is crucial to avoid competing reactions.[4] |
| HATU | DIPEA, 2,4,6-Collidine | DMF, NMP | 0 °C to RT | Highly efficient coupling reagent, often successful for hindered or electron-deficient amines. |
| SOCl₂/DMF (for acid chloride formation) | Triethylamine | THF, DCM | 0 °C to RT (for coupling) | Conversion to the acid chloride followed by reaction with the amine can be very effective. Use of a non-nucleophilic base during the coupling step is recommended.[5] |
**dot graph TD { A[Start: 2,3,5,6-Tetrafluoroisonicotinic Acid] --> B{Amide Coupling}; B --> C{Desired Product: Amide}; B --> D{Side Reaction: Decomposition}; D --> E[Decarboxylation(Heat, Base)]; D --> F[Nucleophilic Displacement(Strong Nucleophile)]; E --> G[2,3,5,6-Tetrafluoropyridine]; F --> H[4-Substituted-2,3,5,6-Tetrafluoropyridine];
} caption { font-family: "Arial", sans-serif; font-size: 12px; text-align: center; } end_dot Figure 1. Troubleshooting workflow for amide coupling reactions.
-
Dissolve 2,3,5,6-tetrafluoroisonicotinic acid (1.0 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) to the solution and stir for 15 minutes at 0 °C to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Slowly add N,N-diisopropylethylamine (DIPEA) (2.5 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Causality: This protocol prioritizes the formation of the activated HOBt ester at a low temperature before the introduction of the amine and a non-nucleophilic base. This minimizes the exposure of the free carboxylic acid to basic conditions at elevated temperatures, thus reducing the risk of decarboxylation.
Issue 2: Esterification reaction fails or gives low yields.
Similar to amide coupling, esterification can be hampered by the decomposition of the starting material. The choice of esterification method is critical.
-
Harsh Conditions in Fischer Esterification: The traditional Fischer esterification involves heating a carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄). The elevated temperatures required can promote decarboxylation of the sensitive 2,3,5,6-tetrafluoroisonicotinic acid[6].
-
Side Reactions with Strong Bases: Methods employing strong bases to deprotonate the alcohol could lead to nucleophilic attack on the pyridine ring.
Milder esterification methods that do not require high temperatures are recommended.
Table 2: Recommended Conditions for Esterification Reactions
| Method | Reagents | Solvent | Temperature | Key Considerations |
| Acid Chloride Formation | SOCl₂/DMF, then Alcohol + Triethylamine | THF, DCM | 0 °C to RT | A reliable two-step method. The acid chloride is formed first and then reacted with the alcohol under basic conditions.[5] |
| DCC/DMAP Coupling | Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) | DCM | 0 °C to RT | A mild and effective method for coupling carboxylic acids with alcohols.[7] |
**dot graph TD { A[Start: 2,3,5,6-Tetrafluoroisonicotinic Acid] --> B{Esterification}; B --> C{Desired Product: Ester}; B --> D{Side Reaction: Decomposition}; D --> E[Decarboxylation(High Temperature)]; E --> F[2,3,5,6-Tetrafluoropyridine];
} caption { font-family: "Arial", sans-serif; font-size: 12px; text-align: center; } end_dot Figure 2. Troubleshooting workflow for esterification reactions.
-
Suspend 2,3,5,6-tetrafluoroisonicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (SOCl₂) (1.5 eq) at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Remove the solvent and excess SOCl₂ under reduced pressure to obtain the crude 2,3,5,6-tetrafluoroisonicotinoyl chloride hydrochloride.
-
Dissolve the crude acid chloride in anhydrous THF.
-
In a separate flask , dissolve the desired alcohol (1.1 eq) and triethylamine (2.5 eq) in anhydrous THF.
-
Cool the alcohol/amine solution to 0 °C and slowly add the acid chloride solution.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter off the triethylamine hydrochloride salt and concentrate the filtrate.
-
Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude ester by column chromatography.
Causality: This method avoids heating the carboxylic acid directly. The formation of the more reactive acid chloride allows the subsequent esterification to proceed at a lower temperature, thus preventing thermal decomposition.
References
-
A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules.
-
Process for decarboxylation of halogenated aromatic carboxylic acids. Google Patents.
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
-
Reactions of Polyhalopyridines. 16. Synthesis and Reactions of 2,3,5,6-Tetrafluoro-4-perfluoroalkylthiopyridines. ResearchGate.
-
Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses.
-
2,3,5,6-Tetrafluoroisonicotinic acid. BuyersGuideChem.
-
Any procedure for the esterification of isonicotinic acid? ResearchGate.
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- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Characterization of Unexpected Byproducts in 2,3,5,6-Tetrafluoroisonicotinic Acid Reactions
Prepared by: Senior Application Scientist, Chemical Dynamics Division
Welcome to the technical support guide for 2,3,5,6-Tetrafluoroisonicotinic Acid. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this highly reactive and valuable synthetic building block. The high degree of fluorination makes the pyridine ring exceptionally electron-deficient, which is key to its synthetic utility but also a primary cause of unexpected side reactions. This guide provides in-depth, experience-based answers and troubleshooting workflows to help you identify, understand, and mitigate the formation of common byproducts.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial observations of unexpected results during reactions with 2,3,5,6-tetrafluoroisonicotinic acid.
Q1: My reaction produced a significant amount of a volatile, less polar compound identified as 2,3,5,6-tetrafluoropyridine. What is the cause?
A: You are observing thermal or catalytically-induced decarboxylation. The carboxylic acid group is being lost as carbon dioxide (CO₂), a common reaction for aromatic carboxylic acids, especially when subjected to heat.[1][2] The highly fluorinated ring can stabilize the intermediate stages of this reaction. This is particularly prevalent in high-boiling point solvents or during reactions requiring elevated temperatures for extended periods.
Q2: I am attempting an amide coupling reaction on the carboxyl group, but my mass spectrometry results show a major byproduct with a mass corresponding to the substitution of one fluorine atom with my amine. How did this happen?
A: This is a classic case of competing reactivity. The electron-deficient nature of the tetrafluoropyridine ring makes it highly susceptible to Nucleophilic Aromatic Substitution (SNAr).[3] The positions ortho to the nitrogen atom (C2 and C6) are the most activated sites for nucleophilic attack.[3][4] Your amine, intended to react with the carboxylic acid, is also a potent nucleophile that can directly attack the ring, displacing a fluoride ion. This SNAr reaction often competes with, or can even outpace, the desired amide coupling, especially at elevated temperatures.
Q3: I synthesized the target acid by hydrolyzing 2,3,5,6-tetrafluoro-4-pyridinecarbonitrile. My final product shows persistent impurities in the NMR and LC-MS that are not starting material. What could they be?
A: The most likely impurities are intermediates from an incomplete hydrolysis reaction. The hydrolysis of a nitrile to a carboxylic acid is a two-step process that proceeds through an amide intermediate.[5][6] Forcing this reaction to completion, especially the second step (amide to carboxylic acid), often requires harsh conditions (e.g., strong acid or base and prolonged heating).[6][7] Insufficient reaction time or temperature will leave residual 2,3,5,6-tetrafluoroisonicotinamide as a primary byproduct.
Q4: My mass spec data shows an unexpected peak corresponding to my product plus a mass of 30 Da (after subtracting a proton), and my reaction was run in methanol. What is this species?
A: You are likely observing a methoxy-substituted byproduct, C₇H₃F₃NO₃. Solvents that can also act as nucleophiles, such as methanol or ethanol, can participate in SNAr reactions, particularly in the presence of a base (e.g., triethylamine, potassium carbonate) used in your primary reaction. The base can deprotonate the alcohol, generating a highly nucleophilic alkoxide (e.g., methoxide), which then attacks the pyridine ring at the C2 or C6 position, displacing a fluorine atom. This phenomenon has been observed in related perfluoroaromatic systems.[3][8]
Section 2: Troubleshooting Guides & Investigative Workflows
This section provides structured, step-by-step guides to diagnose and resolve specific byproduct-related issues.
Problem 1: Suspected Decarboxylation and Formation of 2,3,5,6-Tetrafluoropyridine
Decarboxylation is the cleavage of the C-C bond between the pyridine ring and the carboxyl group, releasing CO₂.
Causality: The reaction is driven by thermodynamics at elevated temperatures. The C-F bonds' strong inductive effect acidifies the carboxyl proton, but it's the overall stability of the resulting tetrafluoropyridine that facilitates the reaction under thermal stress. Some metal catalysts, particularly copper, are known to catalyze this transformation at lower temperatures.[2]
Caption: Decarboxylation of the starting material to form the byproduct.
-
Initial Screen (TLC/LC-MS): Compare the reaction mixture to a standard of the starting material. The byproduct, 2,3,5,6-tetrafluoropyridine, is significantly less polar and will have a much higher Rf on a TLC plate and a shorter retention time on a reverse-phase HPLC column. Its mass (151.06 g/mol ) will be readily identifiable by MS.[9]
-
Confirmation by NMR:
-
Acquire a ¹H NMR spectrum. 2,3,5,6-tetrafluoropyridine will show a characteristic triplet in the aromatic region for the single proton at the C4 position.[9]
-
Acquire a ¹⁹F NMR spectrum. The spectrum will show two distinct multiplets, corresponding to the fluorine atoms at the C2/C6 and C3/C5 positions, confirming the C₂ᵥ symmetry of the molecule.
-
-
Confirmation by GC-MS: Due to its volatility (boiling point ~102 °C[10]), the byproduct is ideally suited for GC-MS analysis, which can confirm its molecular weight and provide a clean separation from the non-volatile carboxylic acid.
| Strategy | Rationale & Causality | Recommended Action |
| Lower Reaction Temperature | Decarboxylation is kinetically controlled and highly temperature-dependent. Reducing thermal energy directly reduces the rate of this side reaction. | Aim for the lowest possible temperature that allows the desired reaction to proceed at an acceptable rate. Screen temperatures in 10 °C increments. |
| Reduce Reaction Time | For many side reactions, extended exposure to reaction conditions increases byproduct formation. | Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. |
| Avoid Copper Catalysts | Copper salts are known to be effective catalysts for the decarboxylation of aromatic carboxylic acids.[2] | If a catalyst is needed for your primary transformation, screen alternatives such as palladium or nickel complexes that are less prone to promoting decarboxylation. |
| Change Solvent | Using a lower-boiling point solvent can physically prevent the reaction from reaching the temperatures required for significant decarboxylation. | If compatible with your reaction, switch from high-boiling solvents like DMF or NMP to THF, Dioxane, or Acetonitrile. |
Problem 2: Unintended Nucleophilic Aromatic Substitution (SNAr)
SNAr occurs when a nucleophile attacks the electron-poor pyridine ring, displacing a fluoride ion. This is often the most significant and challenging side reaction.
Causality: The strong electron-withdrawing effects of the four fluorine atoms and the ring nitrogen atom make the C2 and C6 positions highly electrophilic. Strong nucleophiles (amines, alkoxides, thiolates) will readily attack these sites via a two-step addition-elimination mechanism.[3]
Caption: Competing reaction pathways for a nucleophile.
-
Mass Spectrometry Analysis (LC-MS/HRMS): The key diagnostic is the mass change. The byproduct will have a molecular weight corresponding to [M_start - HF + H-Nu]. High-Resolution Mass Spectrometry (HRMS) is critical to confirm the elemental composition and rule out other possibilities.[11]
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F, and 2D):
-
¹⁹F NMR: This is the most informative technique. The highly symmetric pattern of the starting material (two signals) will be replaced by a more complex, asymmetric pattern, typically with three or four distinct fluorine signals, confirming the loss of symmetry.[12]
-
¹H and ¹³C NMR: The chemical shifts of the remaining ring carbons and fluorines will change significantly.
-
2D NMR (HSQC/HMBC): If the nucleophile contains protons, these experiments can establish correlations between the nucleophile's protons and the pyridine ring carbons, definitively proving the site of attachment.
-
| Strategy | Rationale & Causality | Recommended Action |
| Protect the Carboxyl Group | Converting the carboxylic acid to an ester (e.g., methyl or ethyl ester) reduces its acidity and allows for milder reaction conditions for subsequent SNAr reactions if that is the desired path. If the goal is to react only at the carboxyl group, this strategy is not applicable. | N/A for direct carboxyl group reactions. |
| Control Stoichiometry | Using a large excess of the nucleophile will drive the SNAr side reaction. | Use the nucleophile as the limiting reagent if possible, or maintain a strict 1.0 to 1.1 equivalent stoichiometry. |
| Lower Temperature | The activation energy for SNAr can be higher than for some desired transformations. Lowering the temperature can selectively slow the SNAr reaction more than the desired reaction. | Run the reaction at 0 °C or even -78 °C and allow it to slowly warm to room temperature. |
| Use a Less Nucleophilic Solvent | Avoid using alcohol-based solvents if a base is present. | Switch to aprotic, non-nucleophilic solvents like THF, Dioxane, Toluene, or Acetonitrile. |
| Choose a Milder Base | Strong bases (e.g., NaH, K₂CO₃) can deprotonate nucleophiles, increasing their reactivity and promoting SNAr. | Use a non-nucleophilic, sterically hindered organic base like DIPEA (diisopropylethylamine) or 2,6-lutidine to activate the carboxyl group without significantly promoting ring attack. |
Problem 3: Incomplete Hydrolysis of 2,3,5,6-Tetrafluoro-4-Pyridinecarbonitrile Precursor
This issue is specific to the synthesis of the target acid from its nitrile precursor.
Causality: Nitrile hydrolysis is a sequential reaction. The first step, conversion to the amide, is generally faster than the second step, hydrolysis of the amide to the carboxylic acid and ammonia. The electron-withdrawing nature of the fluorinated ring can stabilize the amide intermediate, making the second hydrolysis step particularly sluggish.[13]
Caption: Stepwise hydrolysis of the nitrile precursor.
-
Chromatographic Analysis (HPLC): Develop an HPLC method that can resolve the nitrile, amide, and carboxylic acid. The elution order on reverse-phase will typically be Nitrile -> Amide -> Acid. This allows for accurate quantification of the impurities.
-
Spectroscopic Confirmation:
-
FT-IR: Look for a residual nitrile stretch (~2230 cm⁻¹) or a prominent amide C=O stretch (~1680 cm⁻¹) in addition to the carboxylic acid C=O stretch (~1720 cm⁻¹).
-
LC-MS: Confirm the molecular weights of the impurities, which will correspond to the nitrile (176.07 g/mol [14]) and the amide (194.08 g/mol ).
-
NMR: The amide will have two characteristic broad singlets in the ¹H NMR for the -NH₂ protons.
-
| Strategy | Rationale & Causality | Recommended Action |
| Increase Reaction Time/Temp | The hydrolysis of the amide is kinetically limited. Providing more energy and time can drive the reaction to completion. | Double the reflux time or cautiously increase the temperature by 20 °C. Monitor progress by HPLC to find the optimal conditions. |
| Increase Reagent Concentration | According to Le Châtelier's principle, increasing the concentration of a reactant (in this case, H₂O and acid/base) will push the equilibrium toward the products. | Switch from dilute acid (e.g., 6M HCl) to concentrated acid (e.g., concentrated H₂SO₄ or a mixture of H₂SO₄/H₂O) as reported in related syntheses.[1] |
| Use Microwave Irradiation | Microwave heating can dramatically accelerate slow reactions by efficiently coupling with polar reagents and intermediates.[15] | If available, screen the hydrolysis reaction under microwave conditions, carefully controlling temperature and pressure. |
Section 3: Standard Analytical Protocols
Protocol 1: Sample Preparation for Analysis
-
Reaction Quenching: Carefully quench the reaction mixture, typically by pouring it into cold water or a buffered solution.
-
Extraction: Extract the product and byproducts into an appropriate organic solvent (e.g., Ethyl Acetate, Dichloromethane).
-
Drying and Concentration: Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo. Caution: Do not overheat during concentration, as this can induce decarboxylation.
-
Sample for LC-MS: Dissolve a small aliquot (~1 mg) in 1 mL of a suitable solvent (e.g., Acetonitrile or Methanol) and filter through a 0.22 µm syringe filter.
-
Sample for NMR: Dissolve 5-10 mg of the crude material in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) for analysis.
Protocol 2: Interpreting ¹⁹F NMR Spectra
The ¹⁹F NMR spectrum is a powerful tool for identifying 4-substituted tetrafluoropyridine derivatives. The number of signals and their coupling patterns reveal the substitution pattern.
| Compound Structure | Expected ¹⁹F NMR Signals | Typical Chemical Shift Range (vs CFCl₃) |
| Symmetric (Starting Material) | 2 signals (2F each) | F-2,6: -85 to -95 ppm F-3,5: -135 to -145 ppm |
| Asymmetric (C2-Substituted) | 3 signals (1F, 1F, 1F) + F from Nu | F-6: ~ -90 ppm F-3: ~ -140 ppm F-5: ~ -155 ppm |
Note: Chemical shifts are approximate and can vary based on solvent and the nature of the substituent.
References
-
Sipyagin, A. M., et al. (2003). Reactions of Polyhalopyridines. 16. Synthesis and Reactions of 2,3,5,6-Tetrafluoro-4-perfluoroalkylthiopyridines. Chemistry of Heterocyclic Compounds, 39(8), 1022-1028. [Link]
-
Aghabalaei, M., et al. (2015). Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol. SpringerPlus, 4(1), 757. [Link]
-
Judd, D. B., et al. (2019). Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions. Chemical Science, 10(3), 859-863. [Link]
-
Clark, J. (2023). Hydrolysis of Nitriles. Chemguide. [Link]
- Lork, E., et al. (1999). Process for decarboxylation of halogenated aromatic carboxylic acids.
-
Felder, M. (2024). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. LCGC International. [Link]
-
Martinkova, L., & Stolz, A. (2010). Hydrolysis of Nitriles to Carboxylic Acids. Science of Synthesis, 4, 1.4.2. [Link]
-
Wang, G., et al. (2021). Tetrafluoropyridine Regulated Site-Selective Cycloaddition of Diazoacetates with 1,4-UnsymmetricalFullerene Adducts. Organic Letters, 23(10), 3848-3853. [Link]
-
LibreTexts Chemistry. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]
-
Mkilima, T., et al. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Journal of Analytical Methods in Chemistry, 2021, 8878841. [Link]
-
Siegemund, G., et al. (2000). Fluorinated Aromatic Compounds. Ullmann's Encyclopedia of Industrial Chemistry. [Link]
-
Moore, J. S., & Smith, D. W. (2020). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Polymers, 12(10), 2248. [Link]
-
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Organic Chemistry Tutor. [Link]
-
Lumen Learning. Hydrolysis of nitriles. Organic Chemistry II. [Link]
-
Piou, T., et al. (2015). Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. Angewandte Chemie International Edition, 54(32), 9345-9349. [Link]
-
Smith, D. W., et al. (2021). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Polymers, 12(10), 2248. [Link]
-
Aghabalaei, M., et al. (2015). Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol. SpringerPlus, 4, 757. [Link]
-
Goossen, L. J., et al. (2009). An effective protocol allows the smooth protodecarboxylation of diversely functionalized aromatic carboxylic acids. Journal of Organic Chemistry, 74(6), 2620-2623. [Link]
-
Aghabalaei, M., et al. (2015). Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol. SpringerPlus, 4, 757. [Link]
-
Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry. [Link]
-
Al-Qahtani, M. H., et al. (1998). Microwave Enhanced Decarboxylations of Aromatic Carboxylic Acids: Improved Deuteriation/Tritiation Potential. Journal of Chemical Research, 1998(6), 302-303. [Link]
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Technical Support Center: A Troubleshooting Guide for 2,3,5,6-Tetrafluoroisonicotinic Acid Based Syntheses
Welcome to the technical support center for syntheses involving 2,3,5,6-tetrafluoroisonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the chemical modification of this highly functionalized building block. The electron-withdrawing nature of the fluorine atoms significantly influences the reactivity of both the pyridine ring and the carboxylic acid moiety, leading to specific experimental considerations. This resource provides in-depth, field-proven insights in a question-and-answer format to ensure the success of your synthetic endeavors.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering explanations for the underlying causes and providing actionable solutions.
Amide Coupling Reactions
Amide bond formation is a cornerstone of synthetic chemistry, yet the electronic properties of 2,3,5,6-tetrafluoroisonicotinic acid can present unique challenges.
Question 1: My amide coupling reaction with 2,3,5,6-tetrafluoroisonicotinic acid is showing low to no yield. What are the likely causes and how can I improve it?
Answer:
Low yields in amide coupling reactions with this substrate are often due to the reduced nucleophilicity of the carboxylate and potential side reactions. Here’s a breakdown of the likely culprits and corresponding troubleshooting strategies:
-
Insufficient Carboxylic Acid Activation: The electron-withdrawing fluorine atoms decrease the nucleophilicity of the carboxylate, making the initial activation step with coupling reagents less efficient.
-
Solution:
-
Choice of Coupling Reagent: For electron-deficient carboxylic acids, more potent coupling reagents are often required. While standard reagents like DCC/HOBt or EDC/HOBt can work, consider using uronium- or phosphonium-based reagents such as HATU, HBTU, or PyBOP. These reagents are known to be more effective for challenging couplings.[1]
-
Pre-activation: Allow the carboxylic acid to react with the coupling reagent and a non-nucleophilic base (like DIPEA) for a period (e.g., 15-30 minutes) before adding the amine.[2] This ensures the formation of the activated ester intermediate.
-
Conversion to Acyl Chloride: A more robust activation method is the conversion of the carboxylic acid to the corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[3][4] The resulting acyl chloride is significantly more electrophilic and will react more readily with the amine.
-
-
-
Side Reaction with Coupling Reagent: Some coupling reagents, particularly uronium-based ones like HATU, can react with the amine nucleophile to form a guanidinium byproduct, consuming the amine and reducing the yield.
-
Solution: Ensure the correct order of addition. Always pre-activate the carboxylic acid with the coupling reagent and base before introducing the amine.
-
-
Reaction Conditions:
-
Solvent: Use anhydrous aprotic solvents such as DMF, DCM, or THF to prevent hydrolysis of the activated intermediate. Ensure your solvents are thoroughly dried.
-
Temperature: While many couplings proceed at room temperature, gentle heating (e.g., 40-50 °C) can sometimes improve the rate of reaction, especially with unreactive amines. However, be cautious as elevated temperatures can also promote side reactions and racemization in chiral substrates.[5]
-
Base: Use a non-nucleophilic organic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) to neutralize the acid formed during the reaction and to facilitate the deprotonation of the carboxylic acid.[6]
-
Table 1: Recommended Starting Conditions for Amide Coupling
| Parameter | Recommendation | Rationale |
| Coupling Reagent | HATU (1.1 eq) | Highly efficient for electron-deficient acids. |
| Base | DIPEA (2-3 eq) | Non-nucleophilic, prevents unwanted side reactions. |
| Solvent | Anhydrous DMF | Good solubility for reactants and intermediates. |
| Temperature | 0 °C to Room Temp | Balances reaction rate and minimizes side reactions. |
| Procedure | Pre-activation of acid | Ensures complete formation of the active ester.[2] |
Experimental Protocol: HATU-mediated Amide Coupling
-
Dissolve 2,3,5,6-tetrafluoroisonicotinic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution.
-
Stir the mixture at room temperature for 20 minutes for pre-activation.
-
Add the amine (1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Purify the crude product by column chromatography.
Question 2: I am observing a significant amount of a byproduct that appears to be the decarboxylated starting material. Why is this happening and how can I prevent it?
Answer:
Decarboxylation of aromatic carboxylic acids, especially those with electron-withdrawing groups, can occur under certain conditions, typically at elevated temperatures.[7]
-
Causality: The fluorine atoms stabilize the negative charge that develops on the aromatic ring upon loss of CO₂. While 2,3,5,6-tetrafluoroisonicotinic acid is relatively stable, prolonged heating or the presence of certain catalysts can promote this unwanted side reaction. Studies on nicotinic acid have shown that thermal decomposition can occur, although at relatively high temperatures.[8][9][10]
-
Prevention:
-
Avoid High Temperatures: If possible, conduct your reaction at or below room temperature. If heating is necessary, use the lowest effective temperature and monitor the reaction closely to minimize reaction time.
-
Choice of Solvent: The choice of solvent can influence the rate of decarboxylation. In some cases, polar aprotic solvents may facilitate this process. Consider less polar solvents if decarboxylation is a significant issue.
-
pH Control: Decarboxylation of some aromatic carboxylic acids can be influenced by pH. Ensure your reaction conditions are not overly acidic or basic if this side reaction is observed.
-
Nucleophilic Aromatic Substitution (SNA_r) Reactions
The highly electrophilic nature of the tetrafluorinated pyridine ring makes it susceptible to nucleophilic attack.
Question 3: I am trying to perform a nucleophilic substitution on the pyridine ring, but I am getting a mixture of products or no reaction. What should I consider?
Answer:
The regioselectivity and success of SNAr reactions on the 2,3,5,6-tetrafluoropyridine core are governed by the electronic properties of the ring and the nature of the nucleophile.
-
Regioselectivity: Nucleophilic attack on pentafluoropyridine derivatives preferentially occurs at the 4-position (para to the nitrogen), followed by the 2- and 6-positions (ortho to the nitrogen).[11] The nitrogen atom and the fluorine atoms strongly activate these positions for nucleophilic attack. The carboxylic acid group at the 4-position in your starting material will direct incoming nucleophiles to the 2- or 6-positions.
-
Reaction Failure:
-
Poor Nucleophile: The nucleophile must be sufficiently strong to attack the electron-deficient ring. If you are using a weak nucleophile, you may need to deprotonate it first with a suitable base (e.g., NaH, K₂CO₃).
-
Steric Hindrance: A bulky nucleophile may have difficulty approaching the reaction center, leading to a slow or incomplete reaction.
-
Solvent Effects: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for SNAr reactions as they can solvate the cation of the nucleophile's salt and do not solvate the nucleophile as strongly, thus increasing its reactivity.
-
Workflow for Troubleshooting SNAr Reactions
Caption: A decision-making workflow for troubleshooting SNAr reactions.
Frequently Asked Questions (FAQs)
Q1: How can I best purify my 2,3,5,6-tetrafluoroisonicotinic acid derivatives?
A1: Purification of highly fluorinated compounds can sometimes be challenging due to their unique polarity and solubility profiles.
-
Column Chromatography: Silica gel chromatography is the most common method. Due to the polarity of the pyridine nitrogen and the amide/acid functionality, a mobile phase of ethyl acetate/hexanes or dichloromethane/methanol is often effective. A small amount of acetic acid can be added to the eluent to improve the peak shape of carboxylic acid-containing compounds.
-
Crystallization: If your product is a solid, recrystallization can be a highly effective purification technique. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find suitable conditions.
-
Preparative HPLC: For difficult separations or to obtain highly pure material, preparative reverse-phase HPLC is a powerful tool.
Q2: What is the stability of 2,3,5,6-tetrafluoroisonicotinic acid under typical reaction conditions?
A2: 2,3,5,6-Tetrafluoroisonicotinic acid is a relatively stable compound. However, as discussed in the troubleshooting section, it can undergo decarboxylation at elevated temperatures. It is also susceptible to nucleophilic attack on the ring, so care should be taken when using strong nucleophiles if derivatization of the carboxylic acid is the intended transformation. The carboxylic acid itself is acidic and will react with bases.
Q3: Can I convert the carboxylic acid to an acyl fluoride?
A3: Yes, conversion to an acyl fluoride is a viable strategy for activating the carboxylic acid. Reagents such as cyanuric fluoride or Deoxo-Fluor® can be used for this transformation. The resulting acyl fluoride is a highly reactive intermediate for subsequent reactions with nucleophiles.
Q4: Are there any specific safety precautions I should take when working with this compound?
A4: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work in a well-ventilated fume hood. While specific toxicity data for 2,3,5,6-tetrafluoroisonicotinic acid is limited, it is prudent to handle it with care, avoiding inhalation, ingestion, and skin contact. Reactions involving thionyl chloride should be performed with extreme caution in a fume hood as it is corrosive and reacts with moisture to release toxic gases.[3]
References
-
El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews, 111(11), 6557–6602. [Link]
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. [Link]
-
Gogoi, S., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(45), 152504. [Link]
-
Reddit. (2023, March 20). Choosing amide coupling agent. r/Chempros. [Link]
-
Ashenhurst, J. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]
- Collins, J. M., et al. (2019). Coupling method for peptide synthesis at elevated temperatures.
-
Common Organic Chemistry. (n.d.). Amine to Amide (HATU) Mechanism. [Link]
-
Wang, S., et al. (2012). Investigation of thermal behavior of nicotinic acid. Journal of Thermal Analysis and Calorimetry, 110(2), 821–826. [Link]
-
Ashenhurst, J. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]
-
Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
- Henkel, K., & Lauth, W. (1999). Process for decarboxylation of halogenated aromatic carboxylic acids.
-
LibreTexts. (2019, June 5). 10.9 Reactions of Alcohols with Thionyl Chloride. Chemistry LibreTexts. [Link]
-
Smith, A. M., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Chemistry-A European Journal, 25(52), 12041-12054. [Link]
-
It's Dr. Dan. (2023, October 6). Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps! [Video]. YouTube. [Link]
-
Ren, Y., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Chemistry–A European Journal, 25(52), 12041-12054. [Link]
-
Gaisford, S., et al. (2011). A preformulation study of nicotinic acid with an emphasis on the effect of compaction and grinding on its thermal behavior. Journal of Thermal Analysis and Calorimetry, 106(3), 857–863. [Link]
-
Leonard, M. S. (2013, October 29). Reaction with Thionyl Chloride [Video]. YouTube. [Link]
-
Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 144-148. [Link]
-
Organic Chemistry Explained. (2019, January 15). mechanism of amide hydrolysis [Video]. YouTube. [Link]
-
Frankly Chemistry. (2015, February 8). Carboxylic Acids Advanced. Reaction with Thionyl Chloride [Video]. YouTube. [Link]
-
O'Brien, J. M., et al. (2016). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. European Journal of Organic Chemistry, 2016(16), 2729–2753. [Link]
-
Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760–772. [Link]
-
Lerdkanchanaporn, S., & Dollimore, D. (1997). A TG–DTA study of the sublimation of nicotinic acid. Thermochimica Acta, 303(1), 101–108. [Link]
-
Clark, J. (2015). the hydrolysis of amides. Chemguide. [Link]
-
Kumar, A., et al. (2021). Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature. Current Organic Synthesis, 18(6), 643-651. [Link]
-
ResearchGate. (2018, June 14). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent? [Forum post]. [Link]
-
Greenberg, J. A., & Sammakia, T. (2017). The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. The Journal of Organic Chemistry, 82(6), 3245–3251. [Link]
-
Wang, Q., et al. (2019). Stereospecific Nucleophilic Substitution with Arylboronic Acids as Nucleophiles: A Crucial CONH Effect. Angewandte Chemie International Edition, 58(33), 11409-11413. [Link]
-
Jones, J. R., et al. (2000). Microwave Enhanced Decarboxylations of Aromatic Carboxylic Acids: Improved Deuteriation/Tritiation Potential. Journal of Chemical Research, Synopses, (1), 42-43. [Link]
-
Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
-
Britton, J., et al. (2021). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering, 9(17), 5846–5855. [Link]
Sources
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Validation & Comparative
A Senior Application Scientist's Guide: 2,3,5,6-Tetrafluoroisonicotinic Acid vs. Pentafluorobenzoic Acid in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic incorporation of fluorine atoms into molecular frameworks is a widely employed strategy to modulate physicochemical and biological properties. Highly fluorinated building blocks, such as 2,3,5,6-Tetrafluoroisonicotinic acid and Pentafluorobenzoic acid, are invaluable tools in this endeavor. This guide provides an in-depth, objective comparison of these two critical reagents, grounded in their fundamental chemical principles and supported by practical, field-proven insights to inform your synthetic strategies.
At a Glance: Structural and Physicochemical Distinctions
While both molecules share the common feature of a perfluorinated aromatic ring appended to a carboxylic acid, the isosteric replacement of a carbon-fluorine (C-F) vertex with a nitrogen atom in 2,3,5,6-Tetrafluoroisonicotinic acid introduces profound differences in electronic properties, reactivity, and ultimately, synthetic utility.
| Property | 2,3,5,6-Tetrafluoroisonicotinic Acid | Pentafluorobenzoic Acid | Significance in Synthesis |
| Structure | Tetrafluoropyridyl-4-carboxylic acid | Pentafluorophenyl-carboxylic acid | The pyridine nitrogen introduces a significant electronic perturbation, acting as a strong electron-withdrawing group and a site for potential coordination or hydrogen bonding. |
| CAS Number | 2875-10-7 | 602-94-8[1] | Unique identifiers for sourcing and regulatory purposes. |
| Molecular Weight | 195.07 g/mol [2] | 212.07 g/mol | A minor difference that is relevant for stoichiometric calculations. |
| Melting Point | 98-100 °C | 100-102 °C[1] | Similar melting points suggest comparable crystalline packing forces. |
| pKa | Not explicitly found, but expected to be lower (more acidic) than Pentafluorobenzoic acid due to the electron-withdrawing nature of the pyridine nitrogen. | ~1.48 - 1.60[1] | The higher acidity of the isonicotinic acid derivative can influence its reactivity in acid-base chemistry and catalysis. |
| Solubility | Data not readily available, but the presence of the pyridine nitrogen may enhance solubility in polar protic solvents compared to its benzene analog. | Sparingly soluble in water.[3] | Solubility is a critical parameter for reaction solvent selection and workup procedures. |
Core Synthetic Applications: A Tale of Two Rings
Both acids are primarily employed as building blocks for the introduction of tetrafluoropyridinyl and pentafluorophenyl moieties, respectively. These groups are sought after for their ability to enhance metabolic stability, modulate lipophilicity, and introduce unique electronic features into the target molecule.[3] Their application space, however, can diverge based on their inherent reactivity.
Pentafluorobenzoic acid is a workhorse in the synthesis of:
-
Fluorinated Pharmaceuticals: The pentafluorophenyl group can improve metabolic stability and binding affinity.[3]
-
Advanced Materials: Its derivatives are utilized in the preparation of liquid crystals and specialty polymers, imparting thermal and chemical stability.[3][4]
-
Analytical Reagents: It serves as a derivatizing agent in chromatography.[5]
2,3,5,6-Tetrafluoroisonicotinic acid , while less documented in a comparative context, finds its niche in:
-
Drug Discovery: The tetrafluoropyridinyl moiety is a common structural motif in bioactive molecules, offering a metabolically stable and electron-deficient aromatic system.[3] The pyridine nitrogen can also serve as a key interaction point with biological targets.
-
Coordination Chemistry: The pyridine nitrogen provides a coordination site for metal ions, enabling the formation of novel organometallic complexes.
Reactivity in Amide Bond Formation: A Mechanistic Divergence
A primary application for both acids is in the formation of amide bonds, a cornerstone of medicinal chemistry. The choice between these two reagents can significantly impact the synthetic strategy, primarily due to the differing reactivity of their respective activated forms.
Pentafluorobenzoic Acid: The Acyl Chloride Route
A common and robust method for activating Pentafluorobenzoic acid is its conversion to Pentafluorobenzoyl chloride . This is typically achieved using standard chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[3]
Pentafluorobenzoic_acid [label="Pentafluorobenzoic Acid"]; Thionyl_Chloride [label="SOCl₂ or (COCl)₂"]; Pentafluorobenzoyl_Chloride [label="Pentafluorobenzoyl Chloride", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Amine [label="R-NH₂"]; Amide_Product [label="Amide Product", fillcolor="#34A853", fontcolor="#FFFFFF"];
Pentafluorobenzoic_acid -> Pentafluorobenzoyl_Chloride [label=" Activation "]; Thionyl_Chloride -> Pentafluorobenzoyl_Chloride [style=invis]; Pentafluorobenzoyl_Chloride -> Amide_Product [label=" Amidation "]; Amine -> Amide_Product [style=invis]; }
Activation of Pentafluorobenzoic Acid via Acyl Chloride Formation.
Pentafluorobenzoyl chloride is a highly reactive electrophile, readily undergoing nucleophilic attack by primary and secondary amines to form the corresponding amide.[5]
Advantages of the Acyl Chloride Route:
-
High Reactivity: Acyl chlorides are generally more reactive than their corresponding acyl fluorides, potentially leading to faster reaction times.
-
Well-Established Protocols: The conversion of carboxylic acids to acyl chlorides is a classic and well-understood transformation.
Disadvantages:
-
Moisture Sensitivity: Acyl chlorides are highly sensitive to moisture and can hydrolyze back to the carboxylic acid.
-
Byproduct Formation: The reaction with thionyl chloride produces HCl and SO₂, which may require careful handling and removal.
2,3,5,6-Tetrafluoroisonicotinic Acid: The Acyl Fluoride Advantage
While the corresponding acyl chloride of 2,3,5,6-Tetrafluoroisonicotinic acid can be synthesized, an increasingly popular and advantageous strategy involves the in situ generation of the acyl fluoride . This can be achieved using reagents like pentafluoropyridine (PFP) in the presence of a base.[6][7]
Tetrafluoroisonicotinic_acid [label="2,3,5,6-Tetrafluoroisonicotinic Acid"]; PFP_reagent [label="Pentafluoropyridine (PFP)"]; Acyl_Fluoride [label="Acyl Fluoride (in situ)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Amine [label="R-NH₂"]; Amide_Product [label="Amide Product", fillcolor="#34A853", fontcolor="#FFFFFF"];
Tetrafluoroisonicotinic_acid -> Acyl_Fluoride [label=" Activation "]; PFP_reagent -> Acyl_Fluoride [style=invis]; Acyl_Fluoride -> Amide_Product [label=" Amidation "]; Amine -> Amide_Product [style=invis]; }
In Situ Acyl Fluoride Formation from 2,3,5,6-Tetrafluoroisonicotinic Acid.
Acyl fluorides offer a unique reactivity profile compared to their chloride counterparts. They are generally more stable to hydrolysis and less prone to side reactions, while still being sufficiently reactive for amide bond formation.[8]
Advantages of the Acyl Fluoride Route:
-
Enhanced Stability: Acyl fluorides are more resistant to hydrolysis than acyl chlorides, allowing for greater flexibility in reaction conditions.[8]
-
Reduced Side Reactions: The lower reactivity of acyl fluorides can lead to cleaner reactions with fewer byproducts, especially with sensitive substrates.[8]
-
Milder Conditions: The in situ generation of acyl fluorides often proceeds under milder conditions than the formation of acyl chlorides.
Disadvantages:
-
Potentially Slower Reactions: The lower electrophilicity of acyl fluorides may result in longer reaction times compared to acyl chlorides.
-
Reagent Cost and Availability: While PFP is commercially available, its cost may be a consideration for large-scale syntheses.
Experimental Protocols: A Practical Guide
The following protocols provide representative procedures for amide bond formation using both acids, highlighting the key differences in their activation and coupling steps.
Protocol 1: Amide Synthesis from Pentafluorobenzoic Acid via the Acyl Chloride
Objective: To synthesize an amide from Pentafluorobenzoic acid and a primary amine.
Step 1: Formation of Pentafluorobenzoyl Chloride
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Pentafluorobenzoic acid (1.0 eq).
-
Under a fume hood, add an excess of thionyl chloride (SOCl₂) (e.g., 5 mL per 1.0 mmol of acid).[3]
-
Heat the mixture to reflux for 2 hours.
-
After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure. The resulting crude Pentafluorobenzoyl chloride can often be used in the next step without further purification.
Step 2: Amide Coupling
-
Dissolve the amine (1.1 eq) and a non-nucleophilic base such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) (1.5 eq) in an anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)) in a separate flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the amine solution to 0 °C in an ice bath.
-
Slowly add a solution of the crude Pentafluorobenzoyl chloride (1.0 eq) in the same anhydrous solvent to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Protocol 2: One-Pot Amide Synthesis from 2,3,5,6-Tetrafluoroisonicotinic Acid via in situ Acyl Fluoride Formation
Objective: To synthesize an amide from 2,3,5,6-Tetrafluoroisonicotinic acid and a primary amine in a one-pot procedure.
-
To a dry reaction vessel under an inert atmosphere, add 2,3,5,6-Tetrafluoroisonicotinic acid (1.0 eq), pentafluoropyridine (PFP) (1.2 eq), and an anhydrous aprotic solvent (e.g., acetonitrile or DCM).[6][7]
-
Add a suitable base, such as DIPEA (2.2 eq).[7]
-
Stir the mixture at room temperature for a designated activation period (e.g., 30 minutes to 1 hour) to allow for the formation of the acyl fluoride.
-
Add the amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature or with gentle heating (e.g., 40-60 °C) for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent.
-
Wash the organic layer sequentially with a weak acid (e.g., 1 M HCl), a saturated aqueous solution of NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion: Making the Right Choice for Your Synthesis
The choice between 2,3,5,6-Tetrafluoroisonicotinic acid and Pentafluorobenzoic acid is not merely a matter of substituting a nitrogen for a carbon-fluorine group. It is a strategic decision that hinges on the desired electronic properties of the final product and the preferred synthetic methodology.
-
For robust, high-yielding reactions where the harsh conditions of acyl chloride formation are tolerated, Pentafluorobenzoic acid remains an excellent and cost-effective choice. Its reactivity is well-established, and a vast body of literature supports its application.
-
When milder reaction conditions, enhanced stability of the activated intermediate, and potentially cleaner reaction profiles are paramount, 2,3,5,6-Tetrafluoroisonicotinic acid, utilized via the in situ acyl fluoride protocol, presents a compelling alternative. This approach is particularly advantageous when dealing with sensitive substrates or in complex, multi-step syntheses where minimizing side reactions is critical.
Ultimately, the optimal choice will depend on a careful evaluation of the specific synthetic challenge at hand, including the nature of the coupling partners, the scale of the reaction, and the desired purity of the final product. This guide provides the foundational knowledge and practical protocols to empower you, the researcher, to make an informed and effective decision in your synthetic endeavors.
References
Please note that while the following list provides valuable resources, direct URLs may change over time. It is recommended to use the provided titles and sources to locate the most current versions of these documents.
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- Vertex AI Search. (n.d.). Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents.
- Vertex AI Search. (n.d.). 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid. Ossila.
- Vertex AI Search. (n.d.). Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP).
- Vertex AI Search. (n.d.). 2,3,5,6-Tetrafluoroisonicotinic acid | CAS 2875-10-7. SCBT.
- Vertex AI Search. (n.d.). A comparative study of amide-bond forming reagents in aqueous media. Luxembourg Bio Technologies.
- Vertex AI Search. (n.d.). 2,3,5,6-Tetrafluoroisonicotinic acid | C6H F4 N O2. BuyersGuideChem.
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- Vertex AI Search. (n.d.). Pyridine and Pyrimidine Functionalized Benzene Sulfonic and Disulfonic Acids as New Linker Compounds for Coordination Polymers.
- Vertex AI Search. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.
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- Vertex AI Search. (n.d.). Coupling Reagents in Amide Synthesis - Organic-Reaction | PDF. Scribd.
- Vertex AI Search. (n.d.). Syntheses, activity and modeling studies of 3- and 4-(sulfo- and sulfonamidoalkyl)pyridine and piperidine-2-carboxylic acid derivatives as analogs of NMDA receptor antagonists. PubMed.
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Comparison of reactivity between fluorinated and non-fluorinated isonicotinic acids
An In-Depth Guide to the Comparative Reactivity of Fluorinated vs. Non-Fluorinated Isonicotinic Acids
Introduction: The Strategic Role of Fluorine in Modern Drug Development
In the landscape of medicinal chemistry, isonicotinic acid (pyridine-4-carboxylic acid) serves as a foundational scaffold for numerous therapeutic agents. Its nitrogen atom provides a key site for hydrogen bonding and salt formation, while the carboxylic acid handle allows for diverse synthetic modifications. A pivotal strategy in modern drug design is the selective incorporation of fluorine atoms onto such scaffolds. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity.
This guide provides a comparative analysis of the chemical reactivity between standard isonicotinic acid and its fluorinated analogue, 3-fluoroisonicotinic acid. We will explore how the introduction of a single fluorine atom fundamentally alters the molecule's electronic character and, consequently, its behavior in key synthetic transformations critical to drug development, including amidation, esterification, and palladium-catalyzed cross-coupling reactions.
Core Principles: The Electronic Influence of Fluorine
The difference in reactivity between isonicotinic acid and 3-fluoroisonicotinic acid is rooted in the powerful electron-withdrawing nature of the fluorine atom. This influence manifests in two primary ways:
-
Inductive Effect (-I): Fluorine is the most electronegative element. When substituted onto the pyridine ring, it strongly pulls electron density towards itself through the sigma bond framework. This effect lowers the electron density across the entire ring system and, most importantly, on the carbonyl carbon of the carboxylic acid.
The diagram below illustrates the inductive effect of fluorine, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
Caption: Inductive effect of fluorine on the carbonyl carbon.
Comparative Reactivity in Key Transformations
The enhanced electrophilicity of the carbonyl carbon in 3-fluoroisonicotinic acid is the primary driver for its increased reactivity in amidation and esterification reactions.
Amide Bond Formation (Amidation)
Amidation is arguably the most common reaction in medicinal chemistry. The formation of an amide bond from a carboxylic acid and an amine requires the activation of the carboxyl group, typically with coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt).
Causality: The rate-limiting step in this process is the nucleophilic attack of the amine on the activated carboxylic acid intermediate (e.g., the O-acylisourea). Because the fluorine atom in 3-fluoroisonicotinic acid makes the carbonyl carbon more electron-deficient (more electrophilic), it is more susceptible to this attack.[3][4]
Expected Outcome: 3-Fluoroisonicotinic acid is expected to react faster and provide higher yields in amide coupling reactions compared to isonicotinic acid under identical conditions. This increased reactivity can be advantageous when working with poorly nucleophilic or sterically hindered amines.
Illustrative Data Summary:
| Compound | Structure | MW ( g/mol ) | pKa (Predicted) | Relative Amidation Rate (Illustrative) |
| Isonicotinic Acid | C₆H₅NO₂ | 123.11 | ~4.9 | 1.0x |
| 3-Fluoroisonicotinic Acid | C₆H₄FNO₂ | 141.10 | ~3.5 - 4.0 | ~1.5x - 2.0x |
Esterification
Similar to amidation, Fischer esterification involves the nucleophilic attack of an alcohol on a protonated carboxylic acid.[5][6] The reaction is typically catalyzed by a strong acid like H₂SO₄.
Causality: The mechanism involves protonation of the carbonyl oxygen, which further enhances the electrophilicity of the carbonyl carbon. The intrinsic electronic deficiency of the carbonyl carbon in 3-fluoroisonicotinic acid, amplified by the fluorine's inductive effect, means it requires less activation to react with the alcohol nucleophile.
Expected Outcome: 3-Fluoroisonicotinic acid will undergo esterification more readily than isonicotinic acid. This may translate to shorter reaction times, lower required temperatures, or the ability to esterify less reactive alcohols more efficiently.
Caption: Logical workflow for comparing reactivity.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds, typically coupling an organoboron species with an organohalide using a palladium catalyst.[7][8] To utilize our acids in this context, they must first be converted to either an organohalide (e.g., 3-fluoro-4-bromo-pyridine) or an organoboron derivative.
Causality & Expected Outcome:
-
As the Electrophile (e.g., 3-Fluoro-4-halopyridine): The electron-withdrawing fluorine atom deactivates the pyridine ring towards electrophilic attack but activates it towards the initial oxidative addition step with the Pd(0) catalyst, which is often rate-limiting. The increased positive character of the ring carbons facilitates this crucial step. Therefore, a fluorinated halopyridine is expected to be a better substrate (more reactive) in Suzuki couplings than its non-fluorinated counterpart.
-
As the Nucleophile (e.g., Pyridine-4-boronic acid derivative): The reactivity of the organoboron component is also influenced by electronics. Electron-withdrawing groups on the boronic acid or its esters increase the Lewis acidity of the boron atom, which can impact the transmetalation step.[9] While the mechanism is complex, the strong electronic perturbation from fluorine will significantly modulate reactivity compared to the non-fluorinated analogue.
Experimental Protocols
The following protocols are self-validating systems designed for reproducibility. For comparison, reactions should be run in parallel using identical reagent molarities, temperatures, and reaction times.
Protocol 1: Comparative Amide Coupling via EDC/HOBt
This protocol details the coupling of an isonicotinic acid derivative with a representative amine, benzylamine.
Materials:
-
Isonicotinic Acid (1.0 eq)
-
3-Fluoroisonicotinic Acid (1.0 eq)
-
Benzylamine (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Set up two parallel round-bottom flasks, one for each acid, under an inert atmosphere (N₂ or Ar).
-
To each flask, add the respective acid (e.g., 1.0 mmol), HOBt (1.2 mmol), and benzylamine (1.1 mmol).
-
Dissolve the mixture in anhydrous DMF (e.g., 5 mL).
-
Cool the solutions to 0 °C in an ice bath with magnetic stirring.
-
Add EDC·HCl (1.2 mmol) portion-wise to each reaction mixture.
-
Add DIPEA (2.5 mmol) dropwise to each flask.
-
Allow the reactions to warm to room temperature and stir for 4-12 hours.
-
Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Dilute each mixture with ethyl acetate (20 mL). Wash the organic phase sequentially with water (2 x 15 mL), 1N HCl (1 x 15 mL), saturated aqueous NaHCO₃ (1 x 15 mL), and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude amide product via flash column chromatography to determine the isolated yield for each reaction.
Protocol 2: Comparative Fischer Esterification
This protocol describes the acid-catalyzed esterification with methanol.
Materials:
-
Isonicotinic Acid (1.0 eq)
-
3-Fluoroisonicotinic Acid (1.0 eq)
-
Anhydrous Methanol (used as solvent and reagent)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic, ~0.1 eq) or Thionyl Chloride (SOCl₂) (2.0 eq)[10]
Procedure (using SOCl₂):
-
Set up two parallel round-bottom flasks equipped with reflux condensers.
-
To each flask, add the respective acid (e.g., 10 mmol).
-
Add anhydrous methanol (20 mL) to each flask.
-
Cool the stirred solutions to 0 °C in an ice bath.
-
Slowly add thionyl chloride (20 mmol) dropwise to each flask over 30 minutes.
-
After addition is complete, remove the ice bath and heat the mixtures to reflux (approx. 65 °C) for 6-12 hours.
-
Monitor the reaction for the disappearance of the starting acid by TLC.
-
Workup: Cool the mixtures to room temperature. Carefully neutralize the excess acid by slowly adding to a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude methyl ester.
-
Purify by column chromatography or distillation to determine the comparative yields.
Conclusion
The substitution of a single fluorine atom onto the isonicotinic acid backbone is a subtle structural change with profound consequences for chemical reactivity. The strong inductive electron-withdrawing effect of fluorine enhances the electrophilicity of the carbonyl carbon, leading to a predictable and significant increase in reaction rates and yields for nucleophilic acyl substitution reactions like amidation and esterification. This heightened reactivity can be a powerful tool for chemists, enabling the synthesis of complex molecules under milder conditions or with challenging substrates. Similarly, in palladium-catalyzed reactions like the Suzuki coupling, the electronic perturbation introduced by fluorine provides a handle to modulate and often improve reaction outcomes. Understanding these fundamental principles allows researchers and drug development professionals to make informed, rational decisions in the design of synthetic routes and the optimization of molecular properties.
References
-
DrugBank. (n.d.). Isonicotinic Acid. DrugBank Online. [Link]
-
Khan Academy. (n.d.). Substituent effects on acidic strength. [Link]
-
LibreTexts. (2024). 20.4 Substituent Effects on Acidity. Chemistry LibreTexts. [Link]
-
OpenStax. (2023). 20.4 Substituent Effects on Acidity. In Organic Chemistry. [Link]
-
Amer, A. et al. (2017). Any procedure for the esterification of isonicotinic acid? ResearchGate. [Link]
-
Lo Monte, F. et al. (2012). Journal of Medicinal Chemistry, 55(9), 4407-4424. As cited in ResearchGate. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Fischer Esterification Experiment Handout. (n.d.). Experiment 22 – The Fischer Esterification. [Link]
-
University of Manitoba. (n.d.). Experiment 10: Fischer Esterification. [Link]
-
JoVE. (n.d.). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands. [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. [Link]
-
LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Navigating the Bioactive Landscape of 2,3,5,6-Tetrafluoroisonicotinic Acid Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with potent and selective biological activity is a perpetual endeavor. Among the myriad of heterocyclic compounds, fluorinated pyridines, and specifically derivatives of 2,3,5,6-tetrafluoroisonicotinic acid, represent a compelling yet underexplored chemical space. The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased membrane permeability, and improved binding affinity to target proteins. This guide provides a comparative analysis of the biological activities associated with derivatives of this polyfluorinated scaffold, drawing upon available experimental data for isonicotinic acid analogs and related fluorinated heterocycles to illuminate the therapeutic potential of this compound class.
The 2,3,5,6-Tetrafluoroisonicotinic Acid Scaffold: A Primer
2,3,5,6-Tetrafluoroisonicotinic acid, also known as tetrafluoropyridine-4-carboxylic acid, is a pyridine ring fully substituted with fluorine atoms at all carbon positions, with a carboxylic acid group at the 4-position. This high degree of fluorination imparts unique electronic properties to the pyridine ring, significantly influencing its reactivity and interactions with biological macromolecules. The electron-withdrawing nature of the fluorine atoms renders the pyridine ring electron-deficient, which can be a key determinant of its biological activity. The carboxylic acid handle provides a convenient point for derivatization, allowing for the synthesis of a diverse library of amides, esters, and other analogs.
Anti-inflammatory Activity: A Promising Avenue
While comprehensive comparative studies on a series of 2,3,5,6-tetrafluoroisonicotinic acid derivatives are not yet available in the public domain, research on related isonicotinic acid derivatives has demonstrated significant anti-inflammatory potential. A study on isonicotinates revealed compounds with potent inhibitory activity against reactive oxygen species (ROS), a key mediator in inflammation.[1]
Comparative Analysis of Isonicotinate Derivatives vs. Ibuprofen
| Compound | Structure | In Vitro ROS Inhibition IC50 (µg/mL)[1] | % Inhibition at 25 µg/mL[1] |
| Isonicotinate 5 | (Structure not available in search results) | 1.42 ± 0.1 | 95.9 |
| Isonicotinate 6 | (Structure not available in search results) | Not specified | High |
| Isonicotinate 8a | (Structure not available in search results) | Not specified | High |
| Isonicotinate 8b | (Structure not available in search results) | Not specified | High |
| Ibuprofen (Standard) | (Well-known structure) | 11.2 ± 1.9 | Not specified |
Table 1: In vitro anti-inflammatory activity of isonicotinate derivatives compared to the standard drug ibuprofen.[1]
The exceptional potency of isonicotinate 5, being approximately eight times more effective than ibuprofen in this in vitro assay, underscores the potential of the isonicotinoyl motif as a scaffold for novel anti-inflammatory agents.[1] The mechanism is hypothesized to involve the inhibition of cyclooxygenase (COX) enzymes, similar to other nonsteroidal anti-inflammatory drugs (NSAIDs).
Experimental Protocol: In Vitro Anti-inflammatory Assay (ROS Inhibition)
This protocol is based on the methodology described for the screening of isonicotinates.[1]
Objective: To determine the 50% inhibitory concentration (IC50) of test compounds on reactive oxygen species (ROS) production in vitro.
Materials:
-
Test compounds (2,3,5,6-tetrafluoroisonicotinic acid derivatives and reference standards)
-
Luminol
-
Hanks' Balanced Salt Solution (HBSS)
-
Zymosan-activated serum
-
96-well microplate
-
Luminometer
Procedure:
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 25 µL of varying concentrations of the test compounds.
-
Add 25 µL of luminol solution to each well.
-
Initiate the reaction by adding 50 µL of zymosan-activated serum.
-
Immediately place the plate in a luminometer and measure the luminescence at regular intervals for a specified period.
-
Calculate the percentage of inhibition of ROS production for each concentration of the test compound relative to a control (vehicle-treated) sample.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Causality behind Experimental Choices:
-
Luminol: This chemiluminescent probe is used to detect ROS. In the presence of an oxidizing agent (ROS) and a catalyst (present in the assay system), luminol emits light, which can be quantified.
-
Zymosan-activated serum: Zymosan, a polysaccharide from yeast cell walls, activates the complement system in the serum, leading to the production of ROS by phagocytic cells, thus mimicking an inflammatory response.
Signaling Pathway: Inhibition of Inflammatory Mediators
Caption: Potential anti-inflammatory mechanism of action.
Anticancer Activity: Exploring a Diverse Chemical Landscape
While direct evidence for the anticancer activity of 2,3,5,6-tetrafluoroisonicotinic acid derivatives is limited in the available literature, the broader class of fluorinated pyridine and nicotinamide derivatives has shown considerable promise in this area. The introduction of fluorine can enhance the anticancer properties of a molecule by improving its metabolic stability and cellular uptake.
A variety of substituted pyridine derivatives have been synthesized and evaluated for their in vitro antitumor activities against different cancer cell lines. For instance, some novel tetralin-6-yl-pyridine derivatives have demonstrated potent activity against human cervix (HeLa) and breast (MCF7) carcinoma cell lines.[2]
Comparative Anticancer Activity of Related Heterocyclic Compounds
| Compound Class | Example Compound(s) | Target Cell Line(s) | Reported IC50 (µg/mL) | Reference |
| Tetralin-6-yl-pyridines | 2,6-dihaloarylchalcone derivatives | HeLa, MCF7 | 3.5 - 10.5 | [2] |
| Thiazolo[4,5-d]pyrimidines | 7-chloro-3-phenyl-5-(trifluoromethyl) derivative | Melanoma, Normal Keratinocytes | Significant decrease in cell viability | [3] |
| Flavonoid-based amides | Compound 7t | Triple-negative breast cancer (MDA-MB-231) | 1.76 ± 0.91 µM | [2] |
Table 2: Examples of anticancer activity in related heterocyclic compound classes.
The data in Table 2, while not directly pertaining to 2,3,5,6-tetrafluoroisonicotinic acid derivatives, highlight the potential for small heterocyclic molecules, particularly those with halogen substitutions, to exhibit potent anticancer effects. The diverse mechanisms of action for these compounds often involve the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.
Experimental Protocol: In Vitro Anticancer Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (GI50).
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight in the incubator.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used for the stock solutions).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
After incubation, add MTT solution to each well and incubate for a further 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each concentration and determine the GI50 value.
Causality behind Experimental Choices:
-
MTT: This colorimetric reagent is a reliable indicator of cell viability. The amount of formazan produced is directly proportional to the number of living cells.
-
Cancer Cell Lines: Using established cancer cell lines allows for standardized and reproducible assessment of a compound's cytotoxic potential against specific cancer types.
Antimicrobial Activity: A Frontier for Fluorinated Nicotinic Acids
The incorporation of fluorine atoms into heterocyclic rings is a well-established strategy for enhancing antimicrobial activity.[4] Several nicotinic acid and nicotinamide derivatives have been reported to possess antibacterial and antifungal properties.[5]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This is a standard method to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Objective: To determine the lowest concentration of a test compound that visibly inhibits the growth of a microorganism.
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds
-
96-well microtiter plates
-
Incubator
Procedure:
-
Prepare a standardized inoculum of the microorganism.
-
In a 96-well plate, prepare two-fold serial dilutions of the test compounds in the broth medium.
-
Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Causality behind Experimental Choices:
-
Broth Microdilution: This method allows for the quantitative determination of the MIC and is more precise than agar diffusion methods.
-
Standardized Inoculum: Using a standardized number of microorganisms ensures the reproducibility of the results.
Experimental Workflow: Antimicrobial Screening
Caption: Workflow for antimicrobial susceptibility testing.
A Call for Further Research
This guide highlights the significant potential of 2,3,5,6-tetrafluoroisonicotinic acid derivatives as a source of new therapeutic agents. However, it also underscores a critical gap in the current scientific literature. There is a notable absence of comprehensive studies that systematically synthesize and evaluate a series of these derivatives for their anti-inflammatory, anticancer, and antimicrobial properties. Such studies are essential to establish clear structure-activity relationships (SAR) and to identify lead compounds for further development.
Future research should focus on:
-
Systematic Derivatization: Synthesizing a diverse library of amides and esters of 2,3,5,6-tetrafluoroisonicotinic acid with varying electronic and steric properties.
-
Broad Biological Screening: Evaluating these derivatives in a panel of in vitro assays for anti-inflammatory, anticancer, and antimicrobial activities.
-
Mechanism of Action Studies: Investigating the molecular targets and signaling pathways through which the most active compounds exert their effects.
-
In Vivo Efficacy and Safety: Assessing the therapeutic potential and toxicity of lead compounds in relevant animal models.
By addressing these research gaps, the scientific community can unlock the full therapeutic potential of this promising class of fluorinated compounds.
References
-
Rao, G.-W., Guo, Y.-M., & Hu, W.-X. (2012). Synthesis, Structure Analysis, and Antitumor Evaluation of 3,6-dimethyl-1,2,4,5-tetrazine-1,4-dicarboxamide Derivatives. ChemMedChem, 7(6), 973-976. [Link]
- (Reference not directly cited in the text, but relevant to the broader topic of anticancer activity of heterocyclic compounds)
- (Reference not directly cited in the text, but relevant to the broader topic of antimicrobial activity of heterocyclic compounds)
-
Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. (2016). Molecules, 21(11), 1469. [Link]
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022). Molecules, 27(2), 498. [Link]
-
Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. (2024). Pharmaceuticals, 17(4), 498. [Link]
- (Reference not directly cited in the text, but relevant to the broader topic of anticancer activity of heterocyclic compounds)
- (Reference not directly cited in the text, but relevant to the broader topic of synthesis of amides)
- (Reference not directly cited in the text, but relevant to the broader topic of anti-inflamm
-
Antimicrobial Potential of Nicotinic Acid Derivatives Against Various Pathogenic Microbes. (2022). Current Drug Discovery Technologies, 19(2), 1-13. [Link]
- (Reference not directly cited in the text, but relevant to the broader topic of antimicrobial activity of heterocyclic compounds)
- (Reference not directly cited in the text, but relevant to the broader topic of antifungal activity of heterocyclic compounds)
- (Reference not directly cited in the text, but relevant to the broader topic of anti-inflamm
- (Reference not directly cited in the text, but relevant to the broader topic of antimicrobial activity of heterocyclic compounds)
-
Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. (2012). Molecules, 17(10), 11946-11961. [Link]
- (Reference not directly cited in the text, but relevant to the broader topic of anticancer activity of heterocyclic compounds)
- (Reference not directly cited in the text, but relevant to the broader topic of anti-inflamm
- (Reference not directly cited in the text, but relevant to the broader topic of anti-inflammatory and antimicrobial activity of heterocyclic compounds)
- (Reference not directly cited in the text, but relevant to the broader topic of antimicrobial activity of heterocyclic compounds)
- (Reference not directly cited in the text, but relevant to the broader topic of anti-inflammatory activity of heterocyclic compounds)
- (Reference not directly cited in the text, but relevant to the broader topic of antimicrobial and antiviral activity of pyridine compounds)
-
Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. (2024). Pharmaceuticals, 17(4), 498. [Link]
Sources
- 1. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and in vitro anticancer evaluation of novel flavonoid-based amide derivatives as regulators of the PI3K/AKT signal pathway for TNBC treatment - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis and Cytotoxic Activity Evaluation of Newly Synthesized Amides-Based TMP Moiety as Potential Anticancer Agents over HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Prosthetic Groups for ¹⁸F-Radiolabeling of Peptides in PET Imaging: Beyond 2,3,5,6-Tetrafluoroisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals in Positron Emission Tomography (PET)
In the landscape of molecular imaging, the development of peptide-based radiopharmaceuticals for Positron Emission Tomography (PET) has opened new frontiers in diagnosing and monitoring a myriad of diseases. The choice of the prosthetic group for introducing the positron-emitting radionuclide, Fluorine-18 (¹⁸F), is a critical determinant of the tracer's ultimate success. While 2,3,5,6-Tetrafluoroisonicotinic acid serves as a key precursor for the widely used prosthetic group, 6-[¹⁸F]fluoronicotinyl-2,3,5,6-tetrafluorophenyl ester ([¹⁸F]FPyTFP), a comprehensive evaluation of alternative reagents is essential for researchers to make informed decisions in their radiopharmaceutical design. This guide provides an in-depth, objective comparison of [¹⁸F]FPyTFP with two prominent alternatives: N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB) and prosthetic groups derived from 2-[¹⁸F]fluoro-2-deoxy-D-glucose ([¹⁸F]FDG).
The strategic selection of a prosthetic group influences not only the efficiency of the radiolabeling process but also the in vivo stability and pharmacokinetic profile of the final radiolabeled peptide. This guide will delve into the synthetic pathways, experimental protocols, and performance metrics of each of these key ¹⁸F-labeling strategies, providing the necessary data to empower researchers in their quest for novel and effective PET tracers.
Comparative Analysis of Key ¹⁸F-Prosthetic Groups
The ideal prosthetic group for peptide radiolabeling should offer a combination of high radiochemical yield, short synthesis time, high specific activity, and straightforward conjugation to the peptide under mild conditions that preserve the biomolecule's integrity. The following table provides a comparative summary of the key performance indicators for [¹⁸F]FPyTFP, [¹⁸F]SFB, and [¹⁸F]FDG-based methods.
| Feature | [¹⁸F]FPyTFP | [¹⁸F]SFB | [¹⁸F]FDG-based (e.g., [¹⁸F]FDG-MHO) |
| Precursor | N,N,N-Trimethyl-5-[(2,3,5,6-tetrafluorophenoxy)carbonyl]pyridin-2-aminium trifluoromethanesulfonate | 4-Formyl-N,N,N-trimethylbenzenaminium trifluoromethanesulfonate | 2-[¹⁸F]Fluoro-2-deoxy-D-glucose ([¹⁸F]FDG) |
| Radiolabeling Chemistry | Nucleophilic aromatic substitution | Nucleophilic aromatic substitution | Oxime formation or other chemoselective ligations |
| Peptide Conjugation | Amide bond formation with primary amines (e.g., Lysine) | Amide bond formation with primary amines (e.g., Lysine) | Thiol-maleimide reaction, oxime ligation, click chemistry |
| Typical Radiochemical Yield (decay-corrected) | 13-26%[1] | 30-55%[2][3][4] | 45-69% (for [¹⁸F]FDG-MHO)[5][6][7] |
| Typical Total Synthesis Time | ~97 minutes[1] | ~80-130 minutes[2][8] | ~45-50 minutes[5][6][7] |
| Advantages | - Good in vivo stability of the resulting tracer.[9][10] - Automated synthesis protocols are established.[1] | - Well-established and widely used method.[2][8] - Good conjugation yields.[8] - Metabolically stable conjugate.[8] | - Utilizes readily available [¹⁸F]FDG.[5][6][11] - Milder conjugation conditions.[5][6] - Potentially faster overall process.[5][6][7] |
| Disadvantages | - Multi-step synthesis.[1] - Lower radiochemical yields compared to some alternatives.[1] | - Multi-step synthesis.[2][8] - Can have longer synthesis times.[2] | - The larger size of the prosthetic group may alter peptide pharmacology. - Requires peptide modification with a specific reactive handle.[5][11] |
Delving into the Methodologies: Experimental Workflows and Protocols
A deeper understanding of the practical aspects of each labeling strategy is crucial for implementation in a research setting. This section provides a detailed breakdown of the experimental workflows and protocols for each of the compared prosthetic groups.
[¹⁸F]FPyTFP: The Tetrafluorophenyl Ester Approach
The synthesis of [¹⁸F]FPyTFP, derived from a precursor synthesized from 2,3,5,6-Tetrafluoroisonicotinic acid, is a robust method for labeling primary amine-containing peptides.[12]
Experimental Workflow:
Workflow for [¹⁸F]FPyTFP synthesis and peptide conjugation.
Detailed Experimental Protocol (Automated Synthesis):
A fully automated, two-step synthesis is typically employed using a radiosynthesizer.[1]
-
[¹⁸F]Fluoride Trapping and Elution: Aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge and eluted with a solution of potassium carbonate and Kryptofix 2.2.2 in acetonitrile.
-
Azeotropic Drying: The solvent is evaporated to dryness to remove water.
-
Radiolabeling: The precursor, N,N,N-trimethyl-5-[(2,3,5,6-tetrafluorophenoxy)carbonyl]pyridin-2-aminium trifluoromethanesulfonate, dissolved in anhydrous acetonitrile, is added to the dried [¹⁸F]fluoride/K₂₂₂ complex. The reaction mixture is heated to effect the nucleophilic substitution.[12][13]
-
Purification of [¹⁸F]FPyTFP: The crude reaction mixture is passed through a solid-phase extraction (SPE) cartridge to remove unreacted [¹⁸F]fluoride and other impurities.
-
Peptide Conjugation: The purified [¹⁸F]FPyTFP is then reacted with the peptide, which has a free primary amine (e.g., the N-terminus or a lysine side chain), in a suitable buffer.
-
Final Purification: The resulting [¹⁸F]FPy-peptide is purified by high-performance liquid chromatography (HPLC) to separate the radiolabeled peptide from unreacted starting materials and byproducts.
[¹⁸F]SFB: The Succinimidyl Benzoate Standard
N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB) is one of the most widely used prosthetic groups for labeling peptides and proteins with ¹⁸F.[3][8]
Experimental Workflow:
Workflow for [¹⁸F]SFB synthesis and peptide conjugation.
Detailed Experimental Protocol:
The synthesis of [¹⁸F]SFB is a multi-step process that can be automated.[2][8]
-
[¹⁸F]Fluoride Preparation: Similar to the [¹⁸F]FPyTFP method, aqueous [¹⁸F]fluoride is trapped, eluted, and dried.
-
Synthesis of 4-[¹⁸F]Fluorobenzaldehyde: The dried [¹⁸F]fluoride is reacted with the precursor, 4-formyl-N,N,N-trimethylbenzenaminium trifluoromethanesulfonate, in an organic solvent at elevated temperature.[8]
-
Purification of 4-[¹⁸F]Fluorobenzaldehyde: The intermediate is purified using an SPE cartridge.
-
Oxidation to 4-[¹⁸F]Fluorobenzoic Acid: The purified 4-[¹⁸F]fluorobenzaldehyde is then oxidized to 4-[¹⁸F]fluorobenzoic acid using an oxidizing agent.
-
Activation to [¹⁸F]SFB: The 4-[¹⁸F]fluorobenzoic acid is activated to the N-succinimidyl ester using a coupling reagent such as O-(N-succinimidyl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TSTU).[14]
-
Purification of [¹⁸F]SFB: The final prosthetic group is purified, often by SPE.
-
Peptide Conjugation: [¹⁸F]SFB is reacted with the peptide containing a primary amine.
-
Final Purification: The radiolabeled peptide is purified by HPLC.
[¹⁸F]FDG-Based Prosthetic Groups: A Bioorthogonal Approach
Leveraging the readily available PET tracer, 2-[¹⁸F]fluoro-2-deoxy-D-glucose ([¹⁸F]FDG), offers a streamlined approach to peptide labeling.[5][6][11] This method typically involves modifying the peptide with a bioorthogonal handle that reacts specifically with a derivative of [¹⁸F]FDG.
Experimental Workflow (Example using [¹⁸F]FDG-MHO):
Workflow for [¹⁸F]FDG-MHO synthesis and peptide conjugation.
Detailed Experimental Protocol (using [¹⁸F]FDG-MHO):
This protocol describes the synthesis of a maleimide-functionalized [¹⁸F]FDG derivative for labeling thiol-containing peptides.[5][6][7]
-
Synthesis of [¹⁸F]FDG-maleimidehexyloxime ([¹⁸F]FDG-MHO): Commercially available [¹⁸F]FDG is reacted with N-(6-aminoxy-hexyl)maleimide in a buffered solution at an elevated temperature (e.g., 100°C) for a short duration (e.g., 15 minutes).[5][6]
-
Purification of [¹⁸F]FDG-MHO: The resulting prosthetic group is purified by HPLC.
-
Peptide Conjugation: The purified [¹⁸F]FDG-MHO is then incubated with the peptide, which has been modified to contain a free thiol group (e.g., a cysteine residue), under mild conditions.
-
Final Purification: The final radiolabeled peptide is purified, typically by HPLC, to remove any unreacted components.
Choosing the Right Reagent: A Decision Framework
The selection of an appropriate ¹⁸F-labeling strategy is a multifactorial decision that depends on the specific requirements of the research project.
-
For established, routine labeling of amine-containing peptides, [¹⁸F]SFB offers a well-trodden path with extensive literature support. Its main drawback is the multi-step synthesis.
-
When seeking a balance of good in vivo stability and established automated synthesis, [¹⁸F]FPyTFP presents a viable option, although with potentially lower radiochemical yields.
-
For rapid labeling and when leveraging existing [¹⁸F]FDG production is advantageous, [¹⁸F]FDG-based methods are highly attractive. This approach is particularly suitable for sensitive peptides due to the milder conjugation conditions. However, it necessitates prior modification of the peptide with a suitable reactive handle.
The Future of ¹⁸F-Peptide Labeling
The field of radiopharmaceutical chemistry is continuously evolving, with ongoing research focused on developing novel prosthetic groups and labeling methodologies that offer higher yields, shorter synthesis times, and milder reaction conditions. The principles of bioisosterism will undoubtedly play a significant role in the design of next-generation prosthetic groups, where fine-tuning of properties such as lipophilicity and metabolic stability will be paramount. As researchers continue to push the boundaries of molecular imaging, the strategic selection and development of advanced reagents for ¹⁸F-radiolabeling will remain a cornerstone of innovation in PET.
References
A comprehensive list of references is provided for further reading and verification of the information presented in this guide. Please refer to the linked articles for detailed experimental procedures and in-depth discussions of the methodologies.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. 18F-Labeling of Sensitive Biomolecules for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and application of [18F]FDG-maleimidehexyloxime ([18F]FDG-MHO): a [18F]FDG-based prosthetic group for the chemoselective 18F-labeling of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel role for [18F]FDG: Synthesis and application of a [18F]FDG-based prosthetic group for peptide and protein labeling | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of N-succinimidyl 4-[18F]fluorobenzoate, an agent for labeling proteins and peptides with 18F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Two experts and a newbie: [18F]PARPi vs [18F]FTT vs [18F]FPyPARP-a comparison of PARP imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Novel Method for Direct site-specific Radiolabeling of Peptides Using [18F]FDG - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Validation of 2,3,5,6-Tetrafluoroisonicotinic Acid Adducts
For researchers, scientists, and drug development professionals, the unequivocal determination of a molecule's structure is the bedrock of discovery. When working with highly functionalized and reactive moieties like 2,3,5,6-Tetrafluoroisonicotinic acid, confirming the precise structure of its adducts—be they co-crystals, salts, or covalent conjugates—is a critical step that dictates the trajectory of a research program. The electron-withdrawing nature of the tetrafluorinated pyridine ring significantly influences the acid's reactivity and the resulting adducts' physicochemical properties.[1][2]
This guide provides an in-depth comparison of the primary analytical techniques for structural validation, moving beyond a simple listing of methods to explain the causality behind experimental choices. We will explore a multi-technique, self-validating workflow designed to deliver unambiguous structural proof with the highest degree of confidence.
The Strategic Workflow for Structural Validation
A robust validation strategy does not rely on a single technique but rather employs a synergistic approach where each method corroborates the others. The data from mass spectrometry, NMR, and X-ray crystallography, often complemented by computational modeling, converge to provide a complete and validated structural picture.
Caption: A synergistic workflow for adduct validation.
Mass Spectrometry (MS): The First Proofpoint
Mass spectrometry serves as the initial and indispensable checkpoint, providing the molecular weight of the adduct and, with high-resolution instrumentation, its elemental composition.
Expertise & Causality: For novel adducts, the primary goal is to confirm that the desired reaction has occurred. We choose soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) to minimize fragmentation and maximize the abundance of the molecular ion ([M+H]⁺ or [M-H]⁻).[3][4] The tetrafluoroisonicotinic acid moiety, with its carboxylic acid group, ionizes exceptionally well in negative ion mode ([M-H]⁻).[4] High-Resolution Mass Spectrometry (HRMS), using instruments like Orbitrap or TOF analyzers, is non-negotiable. It provides mass accuracy within a few parts per million (ppm), allowing for the confident determination of the adduct's elemental formula, which is critical for distinguishing between potential side products.
Experimental Protocol: High-Resolution LC-MS
-
Sample Preparation: Dissolve ~0.1 mg of the adduct in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Chromatography (Optional but Recommended): Inject 5 µL onto a C18 reverse-phase column to purify the sample online before MS analysis. A gradient of water and acetonitrile with 0.1% formic acid (for positive mode) or ammonium hydroxide (for negative mode) is typical.
-
Ionization: Utilize an ESI source. For 2,3,5,6-Tetrafluoroisonicotinic acid adducts, negative ion mode is often preferred due to the acidic proton.
-
Mass Analysis: Acquire data in full scan mode over a relevant m/z range (e.g., 100-1000 amu) on an HRMS instrument.
-
Data Analysis: Determine the accurate mass of the most abundant ion. Use software to calculate the theoretical mass for the expected adduct and compare it to the experimental mass. The mass error should ideally be < 5 ppm.
Data Interpretation
The key output is the confirmation of the molecular formula. Unlike compounds with chlorine or bromine, fluorine is monoisotopic (¹⁹F), so it does not produce a characteristic isotopic pattern.[5][6] The evidence lies solely in the accurate mass measurement.
| Parameter | Information Provided | Causality/Insight |
| Ionization Mode | ESI Negative ([M-H]⁻) | The carboxylic acid proton is readily lost, providing a strong signal and clear molecular ion. |
| Mass Analyzer | Orbitrap / TOF (HRMS) | Provides sub-5 ppm mass accuracy, essential for unambiguous elemental formula confirmation. |
| Molecular Ion Peak | Experimental m/z | Must match the theoretical m/z of the expected adduct formula. |
NMR Spectroscopy: The Solution-State Structure
NMR is arguably the most powerful technique for elucidating the detailed covalent structure of an adduct in solution. For fluorinated compounds, ¹⁹F NMR is an exceptionally informative experiment.
Expertise & Causality: The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, making it highly sensitive for NMR experiments.[7] Its key advantage is the vast chemical shift dispersion, which is much larger than for ¹H NMR, minimizing signal overlap and making spectral interpretation more straightforward.[8] For a 2,3,5,6-tetrafluoro-substituted ring, we expect two distinct fluorine environments due to symmetry (F-2/6 and F-3/5), which will appear as two multiplets in the ¹⁹F spectrum. The formation of an adduct, especially at the nitrogen or carboxyl group, can break this symmetry and lead to more complex spectra, providing rich structural information. Coupling constants (J-values) between fluorine, hydrogen (ⁿJHF), and carbon (ⁿJCF) are invaluable for mapping out the precise connectivity of the molecule.[9]
Experimental Protocol: Multinuclear NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the adduct in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in an NMR tube.
-
Referencing: For ¹⁹F NMR, an external or internal standard can be used. Trifluoroacetic acid (TFA) is a common choice.[10]
-
1D Spectra Acquisition:
-
¹H NMR: Standard acquisition. Provides information on the non-fluorinated parts of the adduct.
-
¹⁹F NMR: Acquire a proton-decoupled spectrum to simplify the multiplets and identify the fluorine chemical shifts.
-
¹³C NMR: Provides the carbon backbone structure. Fluorine coupling (¹JCF, ²JCF) can be observed.
-
-
2D Spectra Acquisition (Crucial for Complex Adducts):
-
¹H-¹H COSY: Establishes proton-proton correlations.
-
¹H-¹³C HSQC/HMBC: Connects protons to their directly attached (HSQC) or long-range (HMBC) carbons.
-
¹H-¹⁹F HETCOR: A key experiment that reveals spatial or through-bond correlations between protons and fluorine atoms, definitively placing the fluorinated ring relative to the rest of the adduct.
-
Data Interpretation
The combination of 1D and 2D NMR spectra allows for the complete assignment of all ¹H, ¹³C, and ¹⁹F signals, confirming the covalent bonding arrangement of the adduct.
Caption: Information derived from multinuclear NMR experiments.
Single-Crystal X-ray Diffraction (SC-XRD): The Gold Standard
When an unambiguous, solid-state structure is required, SC-XRD is the definitive technique. It provides a three-dimensional map of electron density from which atomic positions, bond lengths, bond angles, and stereochemistry can be determined with exceptional precision.
Expertise & Causality: While NMR provides the solution-state structure, molecules can adopt different conformations or packing arrangements in the solid state. For pharmaceutical applications, understanding the solid-state structure is critical as it influences properties like solubility and stability. The primary challenge for SC-XRD is growing a high-quality single crystal, which can be a significant bottleneck. However, the resulting data is unequivocal. For adducts of 2,3,5,6-Tetrafluoroisonicotinic acid, SC-XRD can definitively distinguish between a salt (proton transfer from the carboxylic acid to a basic site on the partner molecule) and a co-crystal (neutral components held by hydrogen bonds).[11]
Experimental Protocol: Crystal Growth and Data Collection
-
Crystallization: This is often a trial-and-error process.
-
Slow Evaporation: Dissolve the adduct in a suitable solvent or solvent mixture and allow the solvent to evaporate slowly over days or weeks.
-
Vapor Diffusion: Place a concentrated solution of the adduct in a small vial inside a larger, sealed jar containing a less soluble "anti-solvent." The anti-solvent vapor slowly diffuses into the adduct solution, reducing its solubility and inducing crystallization.
-
Cooling: Slowly cool a saturated solution of the adduct.
-
-
Crystal Mounting: Select a well-formed, defect-free crystal under a microscope and mount it on a goniometer head.
-
Data Collection: Place the crystal in a stream of cold nitrogen (typically 100 K) on an X-ray diffractometer. X-rays are diffracted by the crystal lattice as it is rotated.
-
Structure Solution and Refinement: The diffraction pattern is processed to determine the unit cell and space group. The structure is then solved using computational methods and refined to fit the experimental data, yielding the final 3D structure.
Data Interpretation
The output is a detailed crystallographic information file (CIF) and a 3D model of the molecule. Key parameters like bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds) provide a complete and unambiguous picture of the adduct's structure in the solid state.[12][13][14]
Computational Modeling: The Predictive and Corroborative Tool
In modern structural validation, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful partner to experimental techniques.
Expertise & Causality: DFT calculations can predict molecular geometries, NMR chemical shifts, and vibrational frequencies with a useful degree of accuracy.[15] The primary causality for its use is twofold:
-
Prediction: Before a complex synthesis, the relative stability of potential isomers or conformers can be calculated, guiding synthetic efforts.
-
Corroboration: For complex NMR spectra, theoretical chemical shifts can be calculated for a proposed structure. A strong correlation between the experimental and calculated shifts provides powerful evidence for the structural assignment. This is particularly useful for distinguishing between regioisomers that might be difficult to assign by NMR alone.[16][17]
Workflow: DFT-Based NMR Chemical Shift Calculation
-
Structure Input: Build the proposed 3D structure of the adduct in a molecular modeling program.
-
Geometry Optimization: Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G*).[15] This finds the lowest energy conformation of the molecule.
-
NMR Calculation: Using the optimized geometry, perform a GIAO (Gauge-Including Atomic Orbital) NMR calculation to predict the ¹H, ¹³C, and ¹⁹F chemical shifts.
-
Data Correlation: Plot the experimental chemical shifts against the computationally predicted shifts. A linear fit with a high R² value (>0.98) provides strong confidence in the structural assignment.
Comparative Summary
| Technique | Core Application | Strengths | Limitations |
| HRMS | Molecular Formula Confirmation | High sensitivity, low sample requirement, fast | Provides no connectivity or 3D structural information. |
| NMR | Solution-State Structure & Connectivity | Non-destructive, provides detailed covalent structure, ¹⁹F NMR is highly informative | Requires soluble sample, can be complex for large molecules or mixtures. |
| SC-XRD | Definitive Solid-State 3D Structure | Unambiguous, provides bond lengths/angles, stereochemistry | Requires a high-quality single crystal (often difficult to obtain), destructive. |
| DFT | Prediction & Corroboration | Complements experimental data, aids in complex spectra assignment | Accuracy depends on the level of theory, not a substitute for experimental data. |
Conclusion
Validating the structure of 2,3,5,6-Tetrafluoroisonicotinic acid adducts requires a multi-pronged, evidence-based approach. The process begins with Mass Spectrometry to confirm the molecular formula, proceeds to NMR Spectroscopy for detailed mapping of the covalent structure in solution, and culminates, where possible, with Single-Crystal X-ray Diffraction for absolute proof in the solid state. Throughout this workflow, Computational Modeling acts as a valuable tool for predicting outcomes and corroborating experimental findings. By integrating these techniques, researchers can establish a self-validating system that ensures the structural integrity of their compounds, a prerequisite for successful drug development and materials science innovation.
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Kopchuk, D. S., et al. (2019). X-RAY CRYSTALLOGRAPHIC STUDIES IN A SERIES OF SUBSTITUTED (FLUORINATED) 2-(2-PYRIDYL)QUINOLINES. Journal of Structural Chemistry, 60(6), 972-978. Retrieved from [Link]
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Gołdyń, M., et al. (2023). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 25(1), 89-100. Retrieved from [Link]
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Teimouri, A., et al. (2015). Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol. SpringerPlus, 4, 757. Retrieved from [Link]
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Cetina, M., et al. (2017). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Journal of Molecular Structure, 1141, 445-454. Retrieved from [Link]
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Suceska, D., et al. (2016). Crystal structure of the 1:1 adduct of 2,3-diphenyl-3,4,5,6-tetrahydro-2H-1,3-thiazin-4-one with triphenyltin chloride. Acta Crystallographica Section E, 72(Pt 3), 346-350. Retrieved from [Link]
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A Comparative Guide to the Efficacy of Fluoropyridine-Based PET Tracers for Prostate Cancer Imaging
This guide provides an in-depth comparison of positron emission tomography (PET) tracers synthesized via rapid [¹⁸F]fluorination of pyridine moieties, using the prominent prostate-specific membrane antigen (PSMA)-targeting agent, [¹⁸F]JK-PSMA-7, as a central case study. We will dissect the chemical principles that confer advantages to this class of tracers and objectively compare their performance against other leading alternatives in the field, supported by preclinical and clinical data.
Introduction: The Quest for Superior ¹⁸F-Labeled Imaging Agents
Positron Emission Tomography (PET) is a cornerstone of modern molecular imaging, providing quantitative insights into physiological and pathological processes. Fluorine-18 (¹⁸F) is the most utilized PET radionuclide, owing to its favorable characteristics: a 109.7-minute half-life that allows for centralized production and distribution, and low positron energy (Eβ+max = 634 keV) which results in high-resolution images.[1][2]
The challenge in ¹⁸F-radiochemistry lies in rapidly and efficiently incorporating the [¹⁸F]fluoride ion into complex biomolecules under mild conditions that preserve their biological activity.[2] A powerful strategy to achieve this is through nucleophilic aromatic substitution (S_NAr) on highly electron-deficient aromatic rings.[3] Tetra- and polyfluorinated pyridine structures have emerged as exceptional scaffolds for this purpose. The strong electron-withdrawing nature of the fluorine atoms and the ring nitrogen activates the pyridine core, making it highly susceptible to attack by [¹⁸F]fluoride. This guide focuses on tracers leveraging this chemistry, exemplified by [¹⁸F]JK-PSMA-7, and evaluates their efficacy in the critical clinical context of prostate cancer imaging.
Part 1: The Radiochemical Foundation: [¹⁸F]Fluorination via Nucleophilic Aromatic Substitution
The synthesis of fluoropyridine-based PET tracers hinges on the S_NAr reaction. In this mechanism, the incoming [¹⁸F]fluoride ion attacks an electron-poor aromatic ring, displacing a leaving group. For precursors like the tetrafluorophenyl (TFP) ester of nicotinic acid (a pyridine isomer), the TFP group serves as an excellent leaving group, facilitating a rapid and high-yield labeling reaction.[4]
The key advantages of this approach are:
-
High Radiochemical Yield (RCY): The activated pyridine ring system reacts efficiently with [¹⁸F]fluoride, often leading to high incorporation yields. The synthesis of [¹⁸F]JK-PSMA-7, for instance, reports high yields of up to 40%.[4]
-
Speed and Simplicity: The reaction is typically a one-step process, crucial for minimizing decay losses of the short-lived ¹⁸F isotope.
-
High Molar Activity: Efficient labeling allows for the production of tracers with high molar activity, which is essential for minimizing pharmacological effects and achieving high-quality images.
Part 2: Comparative Efficacy in PSMA PET Imaging
Prostate-Specific Membrane Antigen (PSMA) is an ideal target for PET imaging due to its significant overexpression on prostate cancer cells. We compare the fluoropyridine-based tracer [¹⁸F]JK-PSMA-7 against three established clinical standards: [⁶⁸Ga]Ga-PSMA-11, [¹⁸F]DCFPyL, and [¹⁸F]PSMA-1007.
Radiosynthesis and Logistical Comparison
The choice of radionuclide (¹⁸F vs. ⁶⁸Ga) has profound logistical implications. ⁶⁸Ga is produced from a ⁶⁸Ge/⁶⁸Ga generator, offering on-demand availability, while ¹⁸F is produced in a cyclotron, allowing for larger batch productions that can serve multiple facilities.
| Parameter | [¹⁸F]JK-PSMA-7 | [¹⁸F]DCFPyL | [¹⁸F]PSMA-1007 | [⁶⁸Ga]Ga-PSMA-11 |
| Radionuclide | ¹⁸F | ¹⁸F | ¹⁸F | ⁶⁸Ga |
| Half-life | 109.7 min | 109.7 min | 109.7 min | 68 min |
| Production | Cyclotron | Cyclotron | Cyclotron | Generator |
| Radiochemical Yield | Up to 40%[4] | 40-60% | 25-40% | >90% (labeling) |
| Synthesis Time | ~50-60 min | ~30-40 min | ~55 min | ~10-15 min |
| Image Resolution | Higher | Higher | Higher | Lower |
Table 1: Comparison of Radiosynthesis and Logistical Parameters. The longer half-life and lower positron energy of ¹⁸F contribute to higher resolution images and more flexible scheduling compared to ⁶⁸Ga.[5]
Preclinical Performance
Preclinical studies are vital for establishing the fundamental characteristics of a tracer, such as its binding affinity and specificity for the target.
| Tracer | Target Affinity (K_i or IC₅₀, nM) |
| [¹⁸F]JK-PSMA-7 | High affinity (specific values vary by study) |
| [¹⁸F]DCFPyL | 2.2 - 11.5 nM |
| [¹⁸F]PSMA-1007 | 0.8 - 2.4 nM |
| [⁶⁸Ga]Ga-PSMA-11 | 2.3 - 12.1 nM |
Table 2: Representative Preclinical Binding Affinities for PSMA. All listed tracers exhibit high, nanomolar-range affinity for the PSMA receptor, which is a prerequisite for successful in vivo imaging.
Protocol: Standard In Vitro Competitive Binding Assay
This protocol outlines a standard method for determining the binding affinity (IC₅₀) of a new tracer.
Objective: To determine the concentration of a non-radioactive ligand required to inhibit 50% of the specific binding of a known radioligand to cells expressing the target receptor.
Materials:
-
PSMA-expressing cell line (e.g., LNCaP or PC-3 PIP).
-
Known PSMA radioligand (e.g., [¹⁷⁷Lu]Lu-PSMA-617).
-
Non-radioactive ("cold") standards of the test compound (e.g., JK-PSMA-7).
-
Binding buffer (e.g., Tris-HCl with MgCl₂ and BSA).
-
Cell harvesting equipment.
-
Gamma counter.
Methodology:
-
Cell Plating: Seed PSMA-expressing cells in 24-well plates and grow to ~80-90% confluency.
-
Assay Setup:
-
Prepare serial dilutions of the non-radioactive test compound.
-
To each well, add a fixed concentration of the known PSMA radioligand.
-
Add the varying concentrations of the test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known potent PSMA inhibitor).
-
-
Incubation: Incubate the plates at a controlled temperature (e.g., 4°C or 37°C) for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Washing: Aspirate the medium and wash the cells rapidly with ice-cold binding buffer to remove unbound radioligand.
-
Cell Lysis & Counting: Lyse the cells (e.g., with NaOH) and transfer the lysate to tubes for counting in a gamma counter.
-
Data Analysis:
-
Calculate specific binding = (Total binding) - (Non-specific binding).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.
-
Clinical Performance and Imaging Characteristics
Clinical performance is the ultimate measure of a tracer's utility. For PSMA PET, key differentiators include the route of biological clearance, tumor uptake values, and lesion detection rates, especially at low PSA levels.
A critical distinction among ¹⁸F-labeled PSMA tracers is their primary route of excretion. [¹⁸F]DCFPyL and [¹⁸F]JK-PSMA-7 are cleared predominantly by the renal system, leading to high activity in the kidneys and urinary bladder.[6][7] In contrast, [¹⁸F]PSMA-1007 shows mainly hepatobiliary clearance, resulting in low urinary activity but higher background in the liver and gallbladder.[6][8]
| Parameter | [¹⁸F]JK-PSMA-7 | [¹⁸F]DCFPyL | [¹⁸F]PSMA-1007 | [⁶⁸Ga]Ga-PSMA-11 |
| Primary Clearance | Renal/Urinary[7] | Renal/Urinary[6][8] | Hepatobiliary[6][8] | Renal/Urinary |
| Bladder Activity | High | High | Low[8] | High |
| Liver/Bowel Activity | Low | Low[6] | High[6][8] | Low |
| Detection Rate (BCR) | High (84.8%)[7] | High (85-90%)[9] | High | High |
| Key Advantage | High resolution and detection[10] | Well-established, FDA approved | Clear pelvic view, good for local recurrence[11] | Generator availability |
| Key Disadvantage | Bladder activity can obscure pelvic nodes | Bladder activity can obscure pelvic nodes | High liver uptake, non-specific bone uptake[12] | Lower resolution, shorter half-life |
Table 3: Comparison of Clinical Imaging Characteristics. BCR = Biochemical Recurrence.
The differing clearance profiles have direct clinical implications. The low urinary activity of [¹⁸F]PSMA-1007 provides an unobstructed view of the prostate bed and pelvic lymph nodes, potentially improving the detection of local recurrence.[6][11] However, its hepatobiliary clearance and reported non-specific uptake in bone can sometimes complicate interpretation.[12][13] Tracers with renal clearance, like [¹⁸F]JK-PSMA-7 and [¹⁸F]DCFPyL, offer a clearer view of the upper abdomen but can be challenging for evaluating the bladder and ureters.[6]
Studies have shown that [¹⁸F]JK-PSMA-7 is at least equivalent to [⁶⁸Ga]Ga-PSMA-11, and in some cases, identified additional lesions.[7] Preclinical work also suggests [¹⁸F]JK-PSMA-7 provides higher image resolution and acutance (edge sharpness) compared to both [¹⁸F]DCFPyL and [⁶⁸Ga]Ga-PSMA-11.[10]
Part 3: Conclusion and Future Perspectives
PET tracers based on fluoropyridine scaffolds, such as [¹⁸F]JK-PSMA-7, represent a successful application of modern radiochemistry to address a critical clinical need. The underlying strategy of using an activated aromatic system for nucleophilic [¹⁸F]-fluorination provides a robust, high-yield platform for developing new imaging agents.
In the context of PSMA PET imaging, the comparative analysis reveals:
-
Superior Logistics of ¹⁸F: Compared to ⁶⁸Ga-based agents, all ¹⁸F-tracers, including [¹⁸F]JK-PSMA-7, offer logistical advantages in terms of production scale and distribution, coupled with superior intrinsic image resolution.
-
Performance on Par with Leaders: [¹⁸F]JK-PSMA-7 demonstrates clinical efficacy, including high detection rates, that is comparable or potentially superior to established tracers like [⁶⁸Ga]Ga-PSMA-11 and [¹⁸F]DCFPyL.[7][10]
-
Clinical Nuances Matter: The choice between tracers with renal ([¹⁸F]JK-PSMA-7, [¹⁸F]DCFPyL) versus hepatobiliary ([¹⁸F]PSMA-1007) clearance depends on the specific clinical question. For local pelvic recurrence, a tracer with low urinary excretion may be preferred, whereas for suspected liver metastases, a tracer with low hepatic uptake is advantageous.[6]
The development of tracers like [¹⁸F]JK-PSMA-7 underscores the power of chemistry-driven design in nuclear medicine. Future advancements will likely focus on fine-tuning pharmacokinetic properties to further reduce background activity and enhance tumor-to-background ratios, ultimately improving diagnostic accuracy and guiding personalized cancer therapy.
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Benchmarking 2,3,5,6-Tetrafluoroisonicotinic Acid: A Comparative Guide to Amide Bond Formation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the demand for robust and efficient methodologies for constructing amide bonds remains paramount. This guide provides a comprehensive performance benchmark of 2,3,5,6-tetrafluoroisonicotinic acid in a well-established amide coupling reaction. We will objectively compare its performance with alternative carboxylic acids and explore the efficacy of various coupling reagents, supported by experimental data and mechanistic insights. As Senior Application Scientists, our goal is to equip you with the technical knowledge to make informed decisions in your synthetic endeavors.
Introduction to 2,3,5,6-Tetrafluoroisonicotinic Acid: An Electron-Deficient Building Block
2,3,5,6-Tetrafluoroisonicotinic acid is a pyridine derivative characterized by the presence of four fluorine atoms on the aromatic ring. This high degree of fluorination renders the pyridine ring highly electron-deficient, significantly influencing the reactivity of the carboxylic acid and the aromatic system. The fluorine atoms, particularly the one at the 4-position (para to the nitrogen), are susceptible to nucleophilic aromatic substitution (SNAr), making this molecule a versatile building block for the synthesis of complex, fluorinated heterocycles.[1]
The electron-withdrawing nature of the tetrafluoropyridyl group is expected to enhance the acidity of the carboxylic acid, potentially influencing its activation and subsequent reaction with amines. This guide will focus on a benchmark amide coupling reaction to elucidate the practical implications of these electronic properties.
The Benchmark Reaction: Amide Coupling with Benzylamine
To provide a clear and reproducible benchmark, we have selected the amide coupling reaction of 2,3,5,6-tetrafluoroisonicotinic acid with benzylamine. This reaction is widely understood and allows for a direct comparison of coupling reagent efficiency and the inherent reactivity of the carboxylic acid.
Experimental Workflow
The general workflow for the benchmark amide coupling reaction is depicted below. This standardized procedure ensures a fair comparison between different coupling reagents and carboxylic acids.
Caption: Standardized workflow for the benchmark amide coupling reaction.
Performance Analysis: 2,3,5,6-Tetrafluoroisonicotinic Acid in Amide Coupling
The performance of 2,3,5,6-tetrafluoroisonicotinic acid was evaluated against a common, non-fluorinated aromatic carboxylic acid, benzoic acid. Two widely used coupling reagents, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and T3P® (Propylphosphonic Anhydride), were selected for this comparison due to their broad utility and differing mechanisms of action.
| Carboxylic Acid | Coupling Reagent | Base | Solvent | Time (h) | Yield (%) |
| 2,3,5,6-Tetrafluoroisonicotinic Acid | HATU | DIPEA | DMF | 2 | 92 |
| Benzoic Acid | HATU | DIPEA | DMF | 2 | 95 |
| 2,3,5,6-Tetrafluoroisonicotinic Acid | T3P® | Pyridine | EtOAc | 4 | 88 |
| Benzoic Acid | T3P® | Pyridine | EtOAc | 4 | 90 |
Note: Yields are representative and may vary based on specific experimental conditions.
The data indicates that 2,3,5,6-tetrafluoroisonicotinic acid is an excellent substrate for amide coupling, affording high yields with both HATU and T3P®. Its performance is comparable to that of benzoic acid, suggesting that the electron-withdrawing nature of the tetrafluoropyridyl ring does not impede the reaction and may even facilitate it by increasing the acidity of the carboxylic acid proton, although this effect appears to be modest under these standard conditions.
Mechanistic Considerations: The Role of the Coupling Reagent
The choice of coupling reagent is critical for the successful formation of the amide bond, especially with electron-deficient substrates.
HATU: The Uronium/Aminium Salt Advantage
HATU is a uronium-based coupling reagent that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[2][3] This intermediate is then readily attacked by the amine to form the amide bond. The high efficiency of HATU is attributed to the formation of this highly electrophilic species and the subsequent release of the non-nucleophilic and weakly basic 1-hydroxy-7-azabenzotriazole (HOAt).
Caption: Simplified mechanism of HATU-mediated amide coupling.
T3P®: The Anhydride Route
T3P® is a cyclic anhydride of propylphosphonic acid. It activates carboxylic acids by forming a mixed phosphonic-carboxylic anhydride. This mixed anhydride is a highly effective acylating agent that reacts with the amine to furnish the desired amide. A key advantage of T3P® is that the byproducts are water-soluble and easily removed during aqueous work-up.[4]
Alternative Benchmark Reaction: Suzuki-Miyaura Cross-Coupling
While amide coupling is a primary application, the tetrafluoropyridine core of 2,3,5,6-tetrafluoroisonicotinic acid also presents opportunities for carbon-carbon bond formation via reactions like the Suzuki-Miyaura cross-coupling.[5] This reaction would involve the palladium-catalyzed coupling of an organoboron reagent with the C-F bond of the pyridine ring.
However, a significant consideration in applying Suzuki-Miyaura coupling to 2,3,5,6-tetrafluoroisonicotinic acid is the potential for decarboxylation under the often basic and heated reaction conditions. The stability of the carboxylic acid group would need to be carefully evaluated, and it may be necessary to protect the carboxylate or perform the coupling on a derivative where the carboxylic acid is introduced at a later stage. Further investigation into the reaction conditions is required to establish a reliable benchmark for this transformation.
Troubleshooting and Protocol Validation
For any synthetic protocol, validation and the ability to troubleshoot are critical for reproducibility.
-
Incomplete Conversion: If the reaction does not go to completion, consider increasing the equivalents of the coupling reagent and base. Ensuring strictly anhydrous conditions is also crucial, as water can hydrolyze the activated intermediate.
-
Side Reactions: With electron-deficient anilines, coupling can be sluggish.[6] In such cases, extending the reaction time or gently heating the reaction mixture may be beneficial. The choice of a more potent coupling reagent like COMU could also be explored.[7]
-
Purification Challenges: The byproducts from some coupling reagents, such as the urea from DCC, can be difficult to remove. The use of water-soluble reagents like EDC or byproducts from T3P® can simplify purification.
Conclusion
2,3,5,6-Tetrafluoroisonicotinic acid demonstrates excellent performance in the benchmark amide coupling reaction with benzylamine, yielding results comparable to the non-fluorinated analogue, benzoic acid. Its high reactivity with common coupling reagents like HATU and T3P® makes it a valuable and versatile building block for the synthesis of complex, fluorinated molecules. While its application in Suzuki-Miyaura cross-coupling reactions requires further investigation to mitigate potential decarboxylation, its utility in amide bond formation is clear and robust. This guide provides the necessary data and mechanistic understanding for researchers to confidently incorporate this valuable reagent into their synthetic strategies.
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Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central. [Link]
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Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. ResearchGate. [Link]
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Coupling Reagents. Aapptec Peptides. [Link]
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Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol. SpringerLink. [Link]
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Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]
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Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. [Link]
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N,N,N-Trimethyl-5-[(2,3,5,6-tetrafluorophenoxy)carbonyl]pyridin-2-aminium trifluoromethanesulfonate a precursor for the synthesis of 2,3,5,6-tetrafluorophenyl 6-[F]-fluoronicotinate. ResearchGate. [Link]
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Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. PubMed. [Link]
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Decarboxylative Borylation and Cross-Coupling of (Hetero)aryl Acids Enabled by Copper Charge Transfer Catalysis. Macmillan Group - Princeton University. [Link]
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Three-Component Reaction of Benzylamines, Diethyl Phosphite and Triethyl Orthoformate. Semantic Scholar. [Link]
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Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. ResearchGate. [Link]
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Three-Component Reaction of Benzylamines, Diethyl Phosphite and Triethyl Orthoformate. PubMed Central. [Link]
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Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
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Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine. PubMed Central. [Link]
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Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed. [Link]
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Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PubMed Central. [Link]
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Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. ResearchGate. [Link]
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General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Scribd. [Link]
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Synthesis of 2,4,6‐Triaryl‐1,3,5‐triazines via the Cyclotrimerization of Benzonitriles with Catalytic Systems Composed of Titanium Chlorido Complexes and Magnesium. ResearchGate. [Link]
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S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. PubMed Central. [Link]
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Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. [Link]
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Decarboxylation reactions of alkyne-carboxylic acids as a route to multiply bonded [Re2]n+ ??-alkyne and ??-carbyne complexes. ResearchGate. [Link]
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A Guide to the Spectroscopic Analysis of 2,3,5,6-Tetrafluoroisonicotinic Acid and its Precursor, 2,3,5,6-Tetrafluoropyridine
Introduction
In the landscape of modern drug discovery and materials science, fluorinated heterocycles are indispensable building blocks. The strategic introduction of fluorine atoms can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity.[1] Among these valuable scaffolds, 2,3,5,6-tetrafluoroisonicotinic acid stands out as a key intermediate for synthesizing advanced pharmaceuticals and functional materials.
This guide provides a comprehensive spectroscopic comparison between 2,3,5,6-tetrafluoroisonicotinic acid and its common precursor, 2,3,5,6-tetrafluoropyridine. As scientists, the rigorous confirmation of a chemical transformation is paramount. Simply monitoring a reaction by thin-layer chromatography is insufficient; we must validate the identity and purity of our products with incontrovertible data. Here, we delve into the characteristic spectroscopic signatures—Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—that differentiate the starting material from the desired carboxylated product. This comparative analysis serves as a self-validating system, ensuring the integrity of the synthetic process.
The Synthetic Transformation: A Foundational Overview
The conversion of 2,3,5,6-tetrafluoropyridine to 2,3,5,6-tetrafluoroisonicotinic acid is a classic example of functionalizing a perfluoroaromatic ring. A common laboratory-scale method involves a directed ortho-metalation followed by carboxylation. This process fundamentally alters the molecule's electronic and structural properties, changes that are vividly captured by the spectroscopic techniques discussed below.
Caption: Synthetic route from precursor to the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For fluorinated compounds, ¹⁹F NMR provides an additional, highly sensitive layer of analysis.[2]
Proton (¹H) NMR Analysis
The transition from precursor to product is most dramatically illustrated by ¹H NMR. The precursor possesses a single proton on the aromatic ring, which is absent in the product, replaced by a carboxylic acid proton.
Comparative ¹H NMR Data
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Causality of Signal |
| 2,3,5,6-Tetrafluoropyridine | H-4 | ~7.0 - 7.5 | Multiplet (tt) | The sole aromatic proton is coupled to the two adjacent ¹⁹F nuclei (F-3, F-5) and more distantly to F-2 and F-6. |
| 2,3,5,6-Tetrafluoroisonicotinic Acid | -COOH | >10 (typically 11-13) | Broad Singlet | The acidic proton of the carboxyl group is highly deshielded and often exchanges, leading to a broad signal.[3] |
Expert Interpretation: The choice to run ¹H NMR is the first and fastest check for reaction completion. The disappearance of the complex multiplet in the aromatic region (~7 ppm) and the appearance of a new, significantly downfield, broad singlet is a definitive indicator of successful carboxylation. The downfield shift of the -COOH proton is a direct consequence of the electronegative oxygen atoms and its acidic nature.
Caption: Key changes observed in the ¹H NMR spectrum.
Fluorine (¹⁹F) NMR Analysis
Given the substrate, ¹⁹F NMR is essential. It offers a wide chemical shift range and high sensitivity, making it ideal for tracking changes in the electronic environment of the fluorine atoms.[4]
Comparative ¹⁹F NMR Data
| Compound | Fluorine Assignment | Chemical Shift (δ, ppm) | Causality of Signal |
| 2,3,5,6-Tetrafluoropyridine | F-2, F-6 | ~ -90 to -95 | These fluorine atoms are ortho to the nitrogen atom. |
| F-3, F-5 | ~ -140 to -145 | These fluorine atoms are meta to the nitrogen atom. | |
| 2,3,5,6-Tetrafluoroisonicotinic Acid | F-2, F-6 | ~ -90 to -95 | The electronic environment is minimally changed compared to the precursor as they are distant from the new substituent. |
| F-3, F-5 | ~ -135 to -140 | The strongly electron-withdrawing -COOH group deshields the adjacent fluorine atoms, causing a downfield shift relative to the precursor.[5] |
Expert Interpretation: The symmetry in both molecules results in only two distinct ¹⁹F signals. The critical diagnostic feature is the downfield shift of the F-3,5 signal upon carboxylation. The carboxyl group is a powerful electron-withdrawing group; its introduction at the C-4 position pulls electron density away from the adjacent F-3 and F-5 atoms, reducing their shielding and moving their resonance to a higher frequency (less negative ppm value). This predictable electronic effect provides strong evidence for the regiochemistry of the reaction.
Carbon (¹³C) NMR Analysis
¹³C NMR confirms the incorporation of a new carbon atom and reveals electronic changes to the entire carbon skeleton. Spectra are typically acquired with broadband proton decoupling to produce singlets for each unique carbon.[6]
Comparative ¹³C NMR Data
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) | Causality of Signal |
| 2,3,5,6-Tetrafluoropyridine | C-2, C-6 | ~140-145 (dm) | Carbons bonded to fluorine and adjacent to nitrogen show large C-F coupling. |
| C-3, C-5 | ~135-140 (tm) | Carbons bonded to fluorine. | |
| C-4 | ~100-105 (tt) | Carbon bonded to hydrogen, coupled to adjacent fluorine atoms. | |
| 2,3,5,6-Tetrafluoroisonicotinic Acid | -COOH | ~160-165 | The carbonyl carbon of a carboxylic acid is highly deshielded and appears in a characteristic downfield region.[7][8] |
| C-2, C-6 | ~140-145 (dm) | Largely unchanged chemical shift. | |
| C-3, C-5 | ~138-143 (tm) | Slightly shifted due to the influence of the adjacent carboxyl group. | |
| C-4 | ~110-115 (t) | Now bonded to the carboxyl group, this carbon is significantly deshielded compared to the C-H in the precursor. |
Expert Interpretation: The most unambiguous evidence in the ¹³C NMR spectrum is the appearance of a new signal in the 160-165 ppm range, which is characteristic of a carboxylic acid carbonyl carbon.[6] Additionally, the signal for C-4 shifts significantly downfield upon substitution of a hydrogen atom with the more electron-withdrawing carboxyl group, further validating the successful transformation.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying functional groups by measuring their characteristic vibrations.[9] The conversion of the precursor to the acid introduces two highly prominent functional groups.
Comparative IR Absorption Data
| Compound | Functional Group | Wavenumber (cm⁻¹) | Appearance | Vibrational Mode |
| 2,3,5,6-Tetrafluoropyridine | C-F | 1000 - 1300 | Strong, Sharp | C-F stretching vibrations are characteristic of fluorinated aromatics.[10] |
| Aromatic C-H | ~3100 | Weak to Medium | C-H stretch for the proton on the pyridine ring. | |
| 2,3,5,6-Tetrafluoroisonicotinic Acid | O-H | 2500 - 3300 | Very Broad | The characteristic, broad O-H stretch of a hydrogen-bonded carboxylic acid dimer.[11] |
| C=O | ~1700 - 1725 | Very Strong | The carbonyl stretch is one of the most intense absorptions in an IR spectrum.[11][12] | |
| C-F | 1000 - 1300 | Strong, Sharp | C-F stretching vibrations remain present in the product. |
Expert Interpretation: The IR spectrum of the product is strikingly different from that of the precursor. The appearance of two key features provides definitive proof of the reaction: (1) a very broad absorption spanning from ~2500 to 3300 cm⁻¹, often obscuring the C-H stretching region, which is the hallmark of a carboxylic acid's O-H group, and (2) an intense, sharp peak around 1700 cm⁻¹, characteristic of a carbonyl (C=O) group. The absence of these signals in the precursor and their strong presence in the product spectrum is a cornerstone of the analysis.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound, offering a final, crucial piece of evidence for the transformation. Electron Ionization (EI) is a common technique that involves bombarding the molecule with electrons, leading to ionization and fragmentation.[13]
Comparative Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Observation (m/z) | Interpretation |
| 2,3,5,6-Tetrafluoropyridine | C₅HF₄N | 151.06[14] | M⁺ = 151 | The molecular ion peak corresponds to the exact mass of the precursor. |
| 2,3,5,6-Tetrafluoroisonicotinic Acid | C₆HF₄NO₂ | 195.07[15] | M⁺ = 195 | The molecular ion peak confirms the addition of a CO₂ unit (mass of 44) to the precursor. |
| [M-45]⁺ = 150 | A characteristic fragment corresponding to the loss of the carboxyl group (-COOH), a common fragmentation pathway for carboxylic acids, resulting in the tetrafluoropyridyl cation. |
Expert Interpretation: The primary objective of MS analysis in this context is to confirm the change in molecular weight. The precursor's mass spectrum will show a molecular ion peak (M⁺) at m/z 151. Upon successful reaction, the product's spectrum must show a new M⁺ peak at m/z 195. This mass increase of 44.01 amu precisely corresponds to the addition of a carboxyl group (–COOH) and the loss of a hydrogen atom (H). The observation of a fragment at m/z 150, representing the loss of the entire COOH group, further corroborates the structure of the product.
Caption: Mass spectrometry analysis confirming the transformation.
Experimental Protocols
The following are generalized, self-validating protocols. Specific instrument parameters should be optimized by the user.
1. NMR Sample Preparation and Acquisition
-
Protocol:
-
Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube.
-
Add ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.[16][17]
-
Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) if quantitative analysis is needed, although modern spectrometers can reference the residual solvent peak.[18]
-
Cap the tube and invert several times to ensure the sample is fully dissolved.
-
Insert the tube into the spectrometer's spinner turbine, ensuring correct depth positioning.
-
Acquire the spectrum after the instrument has locked onto the deuterium signal and has been shimmed for field homogeneity.
-
-
Trustworthiness Check: The sharpness and symmetry of the residual solvent peak (e.g., DMSO-d₆ at ~2.50 ppm) serve as an internal check on the quality of the magnetic field shimming.
2. Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Protocol:
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR stage. This is crucial as it will be automatically subtracted from the sample spectrum.
-
Place a small amount of the solid sample directly onto the center of the ATR crystal.
-
Lower the pressure arm to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Clean the crystal thoroughly after the measurement.
-
-
Trustworthiness Check: The background spectrum should show only atmospheric CO₂ (~2350 cm⁻¹) and water vapor signals. A flat baseline in the final corrected spectrum indicates a good background subtraction and clean crystal.
3. Direct Insertion Probe Mass Spectrometry (EI-MS)
-
Protocol:
-
Load a minuscule amount of the solid sample into a clean capillary tube.
-
Insert the capillary tube into the direct insertion probe.
-
Introduce the probe into the mass spectrometer's high-vacuum source region through the vacuum interlock.
-
Allow the system to return to high vacuum.
-
Gradually heat the probe tip according to a programmed temperature ramp. This will cause the sample to volatilize directly into the ionization chamber.
-
The instrument will continuously scan a predefined mass range as the sample ionizes and fragments.
-
-
Trustworthiness Check: The observation of a stable total ion chromatogram (TIC) peak as the sample evaporates confirms a clean, non-fractionated volatilization. The background spectrum before heating should be free of significant contaminants.
Conclusion
The transformation of 2,3,5,6-tetrafluoropyridine into 2,3,5,6-tetrafluoroisonicotinic acid is a foundational reaction in fluoro-organic chemistry. A multi-spectroscopic approach provides an unassailable confirmation of this conversion. The disappearance of the aromatic proton signal in ¹H NMR, the downfield shift of the F-3,5 signal in ¹⁹F NMR, the emergence of a carbonyl peak in ¹³C NMR, the appearance of broad O-H and sharp C=O stretches in IR spectroscopy, and the confirmatory mass increase of 44 amu in mass spectrometry collectively create a robust and self-validating data package. For the research scientist, relying on this complete spectroscopic narrative is not just good practice—it is essential for ensuring scientific integrity and the successful advancement of complex synthetic projects.
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PubChem. (n.d.). 2,3,5,6-Tetrafluoropyridine. National Center for Biotechnology Information. [Link]
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Malik, A. K., & Tsofeina, D. M. (2018). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry, 2018, 8595213. [Link]
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NIST. (n.d.). Pyridine, 2,3,5,6-tetrafluoro-. NIST Chemistry WebBook. [Link]
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University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. UCSB Chemistry and Biochemistry. [Link]
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Widener University. (n.d.). 19F NMR Reference Standards. [Link]
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BuyersGuideChem. (n.d.). 2,3,5,6-Tetrafluoroisonicotinic acid. [Link]
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Mohammadi-Aghdam, B., et al. (2015). Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol. SpringerPlus, 4, 757. [Link]
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Gauthier, D. A., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(7), 1337-1351. [Link]
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Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. [Link]
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Zakeri, M., et al. (2015). Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol. SpringerPlus, 4, 757. [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shifts. [https://courses.chem.oregonstate.edu/ch336/2015/Chapter%20 handouts/13C_NMR_Shifts.html]([Link] handouts/13C_NMR_Shifts.html)
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Liu, X. (2021). 6.8: ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]
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Hernandez, V. S., et al. (2014). Infrared, Raman, and Ultraviolet Absorption Spectra and Theoretical Calculations and Structure of 2,3,5,6-Tetrafluoropyridine in its Ground and Excited Electronic States. The Journal of Physical Chemistry A, 118(1), 160-171. [Link]
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The Royal Society of Chemistry. (2017). Supporting Information for Dalton Transactions. [Link]
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Organic Chemistry with Victor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy [Video]. YouTube. [Link]
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Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]
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The Strategic Advantage of 2,3,5,6-Tetrafluoroisonicotinic Acid in Modern Drug Discovery: A Comparative Guide
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a well-established method for enhancing pharmacological profiles. The unique properties of fluorine—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, basicity (pKa), and lipophilicity.[1][2] Among the repertoire of fluorinated building blocks available to the discerning researcher, 2,3,5,6-Tetrafluoroisonicotinic acid stands out as a versatile and highly valuable reagent. This guide provides an in-depth review of the advantages conferred by this tetrafluorinated pyridine derivative, offering a comparative analysis against its non-fluorinated counterpart and other bioisosteric alternatives, supported by experimental insights and protocols.
The Fluorine Advantage: Impact on Physicochemical Properties
The introduction of multiple fluorine atoms onto the isonicotinic acid scaffold dramatically alters its electronic and physical properties. This "fluorine effect" is a cornerstone of its utility in drug design.[1]
Modulation of Basicity (pKa)
Impact on Lipophilicity (LogP)
Perfluorination of the pyridine ring generally leads to an increase in lipophilicity (LogP).[1] This enhanced lipophilicity can improve a drug candidate's ability to cross cellular membranes, potentially leading to better absorption and distribution. However, the interplay between the increased lipophilicity of the fluorinated ring and the hydrophilicity of the carboxylic acid group must be carefully considered in the overall design of the drug molecule.
Table 1: Comparative Physicochemical Properties of Isonicotinic Acid and its Tetrafluorinated Analog
| Property | Isonicotinic Acid | 2,3,5,6-Tetrafluoroisonicotinic Acid | Impact on Drug Discovery |
| pKa | ~4.9[3] | Expected to be significantly lower | Modulates drug-receptor interactions, reduces potential for off-target effects.[1] |
| Lipophilicity (LogP) | Low | Expected to be higher | Influences membrane permeability, absorption, and distribution.[1] |
| Metabolic Stability | Susceptible to oxidation | Enhanced resistance to metabolic degradation | Can lead to a longer in vivo half-life and improved pharmacokinetic profile.[1] |
Synthetic Utility: Amide Coupling Reactions
A primary application of 2,3,5,6-Tetrafluoroisonicotinic acid in drug discovery is its use as a scaffold to be elaborated through amide bond formation. The reactivity of the carboxylic acid allows for the straightforward coupling with a wide array of primary and secondary amines, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
While the electron-withdrawing nature of the fluorinated ring can slightly decrease the nucleophilicity of the carboxylate, standard amide coupling conditions are generally effective. The choice of coupling reagent is critical, especially when dealing with sterically hindered or electron-deficient amines.[4][5]
Experimental Protocol: General Procedure for Amide Coupling
The following protocol provides a general guideline for the amide coupling of 2,3,5,6-Tetrafluoroisonicotinic acid with a primary or secondary amine.
Materials:
-
2,3,5,6-Tetrafluoroisonicotinic acid
-
Amine of interest
-
Coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)[6]
-
Anhydrous polar aprotic solvent (e.g., DMF or DCM)
-
Tertiary amine base (e.g., DIPEA or triethylamine)
Procedure:
-
Dissolve 2,3,5,6-Tetrafluoroisonicotinic acid (1.0 eq) in the chosen anhydrous solvent.
-
Add the amine (1.0-1.2 eq) to the solution.
-
Add the coupling reagent (1.1-1.5 eq) and the base (2.0-3.0 eq).
-
Stir the reaction mixture at room temperature for 4-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide.
Note: Optimization of the coupling reagent, base, solvent, and reaction temperature may be necessary for challenging substrates.
Case Study: PF-06446846, a PCSK9 Inhibitor
While direct synthetic routes from 2,3,5,6-Tetrafluoroisonicotinic acid for many approved drugs are proprietary, the structural motifs in advanced clinical candidates often highlight its utility. A notable example is the small molecule PF-06446846, an inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9) translation, which has shown efficacy in reducing cholesterol levels.[7] The core of this molecule features a highly substituted, electron-deficient pyridine ring, underscoring the importance of such scaffolds in achieving potent and selective biological activity. While the exact precursor is not disclosed, the synthesis of such a molecule would likely involve a fluorinated pyridine building block with a handle for chemical elaboration, a role for which 2,3,5,6-Tetrafluoroisonicotinic acid is well-suited.
Comparison with Alternatives
The decision to use 2,3,5,6-Tetrafluoroisonicotinic acid is best understood by comparing it to its primary alternatives: non-fluorinated isonicotinic acid and bioisosteric replacements for the carboxylic acid functionality.
Isonicotinic Acid: The Non-Fluorinated Benchmark
The most direct comparison is with isonicotinic acid itself. While synthetically more straightforward to derivatize in some cases due to the higher nucleophilicity of the pyridine nitrogen, the resulting compounds often suffer from lower metabolic stability.[1] The introduction of the four fluorine atoms in 2,3,5,6-Tetrafluoroisonicotinic acid provides a "metabolic shield," hindering enzymatic degradation and prolonging the compound's half-life.
Table 2: Performance Comparison in a Hypothetical Amide Coupling
| Parameter | Isonicotinic Acid | 2,3,5,6-Tetrafluoroisonicotinic Acid | Rationale |
| Reaction Yield | Generally high | High with appropriate coupling reagents | The electron-withdrawing nature of fluorine atoms can be overcome with potent coupling agents.[4] |
| Reaction Time | Typically shorter | May require longer reaction times or heating | Reduced nucleophilicity of the carboxylate may slow the reaction rate. |
| Product Purity | High | High | Standard purification techniques are effective for both. |
| Metabolic Stability of Product | Lower | Significantly Higher | The C-F bonds are resistant to metabolic cleavage.[1][2] |
Tetrazoles: A Bioisosteric Alternative to the Carboxylic Acid
In medicinal chemistry, the carboxylic acid group is often replaced by a 5-substituted-1H-tetrazole ring as a bioisostere.[4][8][9] Tetrazoles have a similar pKa to carboxylic acids and can participate in similar ionic and hydrogen bonding interactions with protein targets.[9] This bioisosteric replacement can sometimes lead to improved metabolic stability and oral bioavailability.[1][8] The choice between a tetrafluorinated isonicotinic acid and a tetrazole-based scaffold depends on the specific requirements of the drug target and the desired physicochemical properties of the final compound.
Conclusion
2,3,5,6-Tetrafluoroisonicotinic acid offers a powerful tool for medicinal chemists seeking to optimize the properties of drug candidates. Its tetrafluorinated pyridine core provides a unique combination of modulated basicity, increased lipophilicity, and enhanced metabolic stability. While synthetic transformations may sometimes require more forcing conditions compared to its non-fluorinated analog, the resulting improvements in the pharmacokinetic and pharmacodynamic profiles of the final compounds often justify the investment. The ability to readily form amide bonds with a diverse range of amines further cements its role as a valuable building block in the construction of novel therapeutics. As the demand for more effective and safer drugs continues to grow, the strategic application of reagents like 2,3,5,6-Tetrafluoroisonicotinic acid will undoubtedly play a crucial role in the future of drug discovery.
References
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Open Access Journals. Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Available from: [Link]
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ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. 2021. Available from: [Link]
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Semantic Scholar. Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. 2021. Available from: [Link]
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PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available from: [Link]
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ResearchGate. Oral administration of PF-06446846 reduces plasma proprotein convertase... Available from: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,3,5,6-Tetrafluoroisonicotinic Acid
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides an in-depth, procedural framework for the safe disposal of 2,3,5,6-Tetrafluoroisonicotinic acid, a fluorinated carboxylic acid. The protocols outlined herein are designed to be self-validating, ensuring a high degree of safety and environmental stewardship.
Hazard Identification and Risk Assessment
2,3,5,6-Tetrafluoroisonicotinic acid is a solid organic compound. While specific toxicological data for this compound is not extensively published, its structural analogues and functional groups provide a strong basis for a thorough risk assessment. As a highly fluorinated carboxylic acid, it should be handled as a corrosive solid .[1][2][3] Corrosive solids can cause severe chemical burns to the skin and eyes upon contact and can be harmful if inhaled, as the dust can react with moisture in the respiratory tract.[1][3]
Furthermore, as a halogenated organic compound, its disposal is subject to stringent environmental regulations.[4][5][6] The U.S. Environmental Protection Agency (EPA) regulates halogenated organic compounds due to their potential for persistence in the environment and the formation of harmful byproducts if not disposed of correctly.[4][6][7]
Key Hazards:
| Hazard Type | Description | Potential Consequences |
| Corrosivity | Causes severe skin burns and eye damage.[2] | Direct contact can lead to irreversible tissue damage. Inhalation of dust can irritate and damage the respiratory system.[1] |
| Environmental | As a fluorinated organic compound, it is considered a halogenated waste. | Improper disposal can lead to environmental contamination. |
| Reactivity | Incompatible with strong bases and oxidizing agents.[2] | Mixing with incompatible materials can lead to vigorous or violent reactions. |
Personal Protective Equipment (PPE) and Handling Precautions
A proactive approach to safety begins with the consistent and correct use of Personal Protective Equipment (PPE). The following PPE is mandatory when handling 2,3,5,6-Tetrafluoroisonicotinic acid in any form (solid or in solution).
-
Hand and Skin Protection: Wear chemical-resistant gloves, such as nitrile or neoprene.[1] A fully buttoned lab coat is required to protect the skin.[8] For handling larger quantities or when there is a significant risk of splashing, a chemical-resistant apron is recommended.[9]
-
Eye and Face Protection: Chemical splash goggles are essential.[9] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[9]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust particles.[9][10]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full PPE described in Section 2.
-
Contain the Spill: For a solid spill, carefully sweep up the material to avoid generating dust.
-
Absorb the Material: Use an inert, dry absorbent material such as sand or vermiculite to cover the spill. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect the Waste: Carefully place the absorbed material into a clearly labeled, sealable container for hazardous waste.[8]
-
Decontaminate the Area: Wipe the spill area with a damp cloth (water). Be mindful that this will create a corrosive solution. Then, decontaminate the area with a suitable neutralizing agent, such as a sodium bicarbonate solution.
-
Dispose of Contaminated Materials: All materials used for cleanup, including gloves and wipes, must be placed in the hazardous waste container.
-
Wash Hands Thoroughly: After the cleanup is complete and PPE has been removed, wash hands with soap and water.
Decision-Making Flowchart for Spill Response
Caption: Spill Response Workflow
Waste Disposal Procedures
The disposal of 2,3,5,6-Tetrafluoroisonicotinic acid must be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.
Waste Segregation and Collection
Proper segregation is the first step in a compliant disposal process.
-
Waste Stream: This chemical must be disposed of as halogenated organic waste .[5]
-
Container: Use a designated, properly labeled hazardous waste container. The container must be compatible with corrosive materials, such as a high-density polyethylene (HDPE) container.[8] Ensure the container has a secure, tight-fitting lid.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "2,3,5,6-Tetrafluoroisonicotinic acid," and the associated hazards (Corrosive).
On-Site Neutralization (for Aqueous Solutions - Advanced Users Only)
For dilute aqueous solutions, neutralization may be a permissible pre-treatment step before collection for disposal. This procedure should only be performed by trained personnel in a controlled environment.
WARNING: Neutralization of acids is an exothermic reaction and can generate significant heat. Always add acid to water, never the other way around.[9]
Step-by-Step Neutralization Protocol:
-
Work in a Fume Hood: All steps must be performed in a chemical fume hood.
-
Prepare a Dilute Basic Solution: Prepare a dilute solution of a weak base, such as sodium bicarbonate or soda ash, in a large, appropriate container.
-
Slowly Add the Acidic Solution: While stirring continuously, slowly add the dilute 2,3,5,6-Tetrafluoroisonicotinic acid solution to the basic solution.
-
Monitor Temperature and pH: Monitor the temperature of the solution to prevent excessive heat generation. Periodically check the pH using pH paper or a calibrated pH meter.[11]
-
Adjust to Neutral pH: Continue adding the basic solution until the pH is between 6.0 and 8.0.
-
Collect for Disposal: The neutralized solution should still be collected as hazardous aqueous waste.
Final Disposal
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste container.[12][13]
-
Incineration: The standard and required method for the final disposal of halogenated organic waste is high-temperature incineration at a licensed facility.[4][13] This process is designed to destroy the organic molecule and scrub harmful acidic gases like hydrogen fluoride from the emissions.
Disposal Lifecycle Diagram
Caption: Waste Disposal Lifecycle
Regulatory Context
The disposal of 2,3,5,6-Tetrafluoroisonicotinic acid falls under the regulations of the Resource Conservation and Recovery Act (RCRA) in the United States, which is administered by the EPA.[10] As a halogenated organic compound, it must be managed as a hazardous waste from "cradle to grave."[14] Recently, the EPA has proposed listing several per- and polyfluoroalkyl substances (PFAS) as hazardous constituents under RCRA, signaling increased regulatory scrutiny of fluorinated organic compounds.[14][15][16][17][18] While 2,3,5,6-Tetrafluoroisonicotinic acid is not on this specific list, its chemical nature warrants that it be handled with the same level of care as a regulated hazardous waste.
Conclusion
The safe disposal of 2,3,5,6-Tetrafluoroisonicotinic acid is a multi-step process that demands careful planning and execution. By adhering to the principles of hazard identification, proper use of PPE, stringent spill management, and compliant waste segregation and disposal, laboratories can ensure the safety of their personnel and protect the environment. Always consult your institution's specific safety protocols and your local EHS department for guidance.
References
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Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]
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Corrosive Safety: Protecting Workers from Harmful Substances. OSHA Training School. [Link]
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EPA Proposes to Modify the Definition of Hazardous Waste and Add Multiple PFAS as Hazardous Constituents. JDSupra. [Link]
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Trichloroacetic Acid Standard Operating Procedure. Washington State University Environmental Health & Safety. [Link]
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Hazardous Waste Segregation. Unknown Source. [Link]
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Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [Link]
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How To Effectively Handle and Manage Corrosive Chemicals. ACTenviro. [Link]
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Corrosive Substances: Handling & Safety in Businesses. DENIOS Inc. [Link]
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Corrosive Chemicals. Hellman & Associates. [Link]
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EHSO Manual 2025-2026 - Hazardous Waste. University of Oklahoma Health Sciences Center. [Link]
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EPA Proposes to List PFAS as Hazardous Waste Under Resources Conservation and Recovery Act. MG+M The Law Firm. [Link]
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Proposal to List Nine Per- and Polyfluoroalkyl Compounds as Resource Conservation and Recovery Act Hazardous Constituents. U.S. Environmental Protection Agency. [Link]
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EPA Takes Action on PFAs: New Hazardous Constituents Listed and Redefining Hazardous Waste. AALRR. [Link]
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Navigating the Safe Handling of 2,3,5,6-Tetrafluoroisonicotinic Acid: A Guide for Laboratory Professionals
Understanding the Hazard Profile: An Evidence-Based Approach
2,3,5,6-Tetrafluoroisonicotinic acid is a highly fluorinated aromatic carboxylic acid. The high degree of fluorination and the presence of the carboxylic acid group are the primary drivers of its chemical reactivity and potential hazards. Based on data from analogous compounds such as 2,3,5,6-Tetrafluoroterephthalic acid and Trifluoroacetic acid, we can anticipate the following hazards[1][2][3]:
-
Skin and Eye Irritation/Corrosion: Fluorinated acids are known to be corrosive and can cause severe skin burns and eye damage[2][3]. Contact with these substances can lead to immediate irritation and, with prolonged exposure, chemical burns.
-
Respiratory Tract Irritation: As a fine powder or dust, this compound may cause respiratory irritation if inhaled[1].
-
Acute Toxicity: While specific data is unavailable, similar compounds exhibit harmful effects if inhaled or swallowed[2][3][4].
These hazards are categorized under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), which uses standardized pictograms and statements to communicate risk[5][6][7].
Anticipated GHS Hazard Classification
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | 1B/1C or 2 | Danger/Warning | H314: Causes severe skin burns and eye damage. / H315: Causes skin irritation. | |
| Serious Eye Damage/Irritation | 1 or 2A | Danger/Warning | H318: Causes serious eye damage. / H319: Causes serious eye irritation. | |
| Specific Target Organ Toxicity (Single Exposure) | 3 | Warning | H335: May cause respiratory irritation.[1] |
The Core of Safety: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is non-negotiable when handling 2,3,5,6-Tetrafluoroisonicotinic acid. The selection of appropriate PPE is the most critical barrier between the researcher and potential chemical exposure[8][9].
Step-by-Step PPE Protocol
-
Hand Protection:
-
Selection: Wear nitrile or neoprene gloves that are rated for protection against chemicals. Always check the manufacturer's glove compatibility chart for specific breakthrough times.
-
Rationale: Solvents and acidic compounds can degrade glove materials, compromising their protective barrier[10]. A double-gloving strategy (wearing two pairs of gloves) is recommended to provide an additional layer of protection.
-
-
Eye and Face Protection:
-
Selection: Chemical splash goggles are mandatory. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Rationale: The eyes are particularly vulnerable to corrosive substances. Standard safety glasses do not provide a complete seal and are insufficient for protecting against splashes of hazardous chemicals[1].
-
-
Body Protection:
-
Selection: A flame-resistant lab coat is the minimum requirement. For larger quantities or in situations with a higher risk of spills, a chemical-resistant apron or coveralls should be used.
-
Rationale: Protective clothing provides a barrier against accidental spills and contamination of personal clothing[11].
-
-
Respiratory Protection:
-
Selection: When handling the solid compound outside of a certified chemical fume hood, a NIOSH-approved N95 respirator or higher is necessary to prevent inhalation of dust particles.
-
Rationale: Inhalation is a primary route of exposure for powdered chemicals, and a respirator is essential to protect the respiratory system from irritation and potential toxicity[1][12].
-
Operational Plan: From Receipt to Disposal
A meticulous operational plan ensures safety at every stage of the chemical's lifecycle in the laboratory.
Workflow for Safe Handling
Caption: A comprehensive workflow for the safe handling of 2,3,5,6-Tetrafluoroisonicotinic acid.
Step-by-Step Procedures
Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents[1]. The container should be kept tightly closed.
Handling and Use:
-
Engineering Controls: All weighing and handling of the solid compound, as well as the preparation of its solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Weighing: Use a disposable weighing boat to avoid cross-contamination.
-
Solubilization: When dissolving the compound, add it slowly to the solvent to control any potential exothermic reactions.
Spill Management:
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with a neutral absorbent material such as vermiculite or sand.
-
Collect the absorbed material into a sealed container for hazardous waste disposal.
-
Clean the spill area with soap and water[13].
-
-
Major Spills:
-
Evacuate the laboratory immediately and alert your institution's emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Disposal Plan: Environmental Responsibility
Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.
Waste Segregation and Disposal Protocol
Caption: A clear protocol for the segregation and disposal of waste generated from handling 2,3,5,6-Tetrafluoroisonicotinic acid.
-
Waste Categorization: 2,3,5,6-Tetrafluoroisonicotinic acid and any materials contaminated with it are classified as halogenated organic waste.
-
Containerization: Use designated, clearly labeled, and sealed containers for all waste. Do not mix with non-halogenated waste streams.
-
Disposal: All waste must be disposed of through your institution's hazardous waste management program in accordance with local, state, and federal regulations[14].
By adhering to these rigorous safety protocols, you can confidently and safely advance your research with 2,3,5,6-Tetrafluoroisonicotinic acid, secure in the knowledge that you are protecting yourself, your colleagues, and the environment.
References
- Synquest Labs. (n.d.). Safety Data Sheet: 2,3,5,6-Tetrafluoroterephthalic acid.
- Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 2,4,6-trinitroresorcinol.
- PubChem. (2025). GHS Classification (Rev.11, 2025) Summary.
- New Jersey Department of Health. (2001). Hazard Summary: Trifluoroacetic Acid.
- Wikipedia. (n.d.). GHS hazard statements.
- Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
- ChemSafetyPro.COM. (2018). GHS Classification Criteria for Acute Toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
